molecular formula C25H31N7O6 B1671335 ENMD-2076 Tartrate CAS No. 1453868-32-0

ENMD-2076 Tartrate

Cat. No.: B1671335
CAS No.: 1453868-32-0
M. Wt: 525.6 g/mol
InChI Key: KGWWHPZQLVVAPT-STTJLUEPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aurora A Kinase/Tyrosine Kinase Inhibitor ENMD-2076 is an orally bioavailable synthetic small molecule with potential antiangiogenic and antineoplastic activities. Aurora A kinase/tyrosine kinase inhibitor ENMD-2076 selectively binds to and inhibits non-specified tyrosine kinases and Aurora kinases (AKs). The inhibition of AKs may result in the inhibition of cell division and proliferation and may induce apoptosis in tumor cells that overexpress AKs;  antiangiogenic activity is related to the inhibition of angiogenic tyrosine kinases. AKs are serine-threonine kinases that play an essential role in mitotic checkpoint control during mitosis and are important regulators of cell division and proliferation.

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7.C4H6O6/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17;5-1(3(7)8)2(6)4(9)10/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26);1-2,5-6H,(H,7,8)(H,9,10)/b9-8+;/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWWHPZQLVVAPT-STTJLUEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)/C=C/C3=CC=CC=C3)N4CCN(CC4)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453868-32-0
Record name ENMD-2076
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453868320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENMD-2076
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXQ762CQTH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

ENMD-2076 Tartrate: A Multi-Targeted Kinase Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Mechanism of Action

Executive Summary

ENMD-2076 tartrate is a potent, orally bioavailable small molecule kinase inhibitor that has demonstrated significant anti-cancer activity in a range of preclinical and clinical studies. Its primary mechanism of action is the dual inhibition of key drivers of cell proliferation and angiogenesis. ENMD-2076 is a highly selective inhibitor of Aurora A kinase, a critical regulator of mitosis, and also targets multiple receptor tyrosine kinases involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). This multi-targeted approach leads to cell cycle arrest, induction of apoptosis, and suppression of tumor neovascularization, making ENMD-2076 a promising therapeutic agent for various solid and hematological malignancies.

Core Mechanism of Action: Dual Inhibition of Proliferation and Angiogenesis

ENMD-2076 exerts its anti-tumor effects through a multi-pronged attack on critical cancer-related pathways. This dual-action mechanism distinguishes it from many other kinase inhibitors.

Inhibition of Aurora A Kinase and Disruption of Mitosis

Aurora A kinase is a serine/threonine kinase that plays a pivotal role in the regulation of mitotic events, including centrosome maturation and separation, spindle assembly, and cytokinesis. Overexpression of Aurora A is common in many cancers and is associated with genomic instability and poor prognosis.

ENMD-2076 is a potent and selective inhibitor of Aurora A kinase.[1][2] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of key downstream substrates. This inhibition disrupts the normal progression of mitosis, leading to a G2/M phase cell cycle arrest.[3] Prolonged arrest at this checkpoint ultimately triggers apoptosis (programmed cell death) in cancer cells.

dot

cluster_pathway Mitotic Pathway ENMD2076 ENMD-2076 AuroraA Aurora A Kinase ENMD2076->AuroraA Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticEvents Proper Mitotic Progression AuroraA->MitoticEvents Promotes Apoptosis Apoptosis G2M_Arrest->Apoptosis ENMD2076 ENMD-2076 VEGFR VEGFRs ENMD2076->VEGFR FGFR FGFRs ENMD2076->FGFR Flt3 Flt3 ENMD2076->Flt3 Src Src ENMD2076->Src Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->Angiogenesis TumorGrowth Tumor Growth & Metastasis Flt3->TumorGrowth Src->Angiogenesis Angiogenesis->TumorGrowth Start Cell/Tissue Lysis Quantification Protein Quantification Start->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Electrotransfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection End Analysis Detection->End

References

ENMD-2076 Tartrate: A Technical Overview of its Aurora Kinase A Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-2076, an orally bioavailable small molecule, demonstrates potent inhibitory activity against a range of protein kinases implicated in cancer progression. This technical guide focuses on its well-characterized role as an inhibitor of Aurora kinase A, a key regulator of mitosis. Furthermore, it delves into the broader anti-angiogenic and anti-proliferative profile of ENMD-2076, supported by comprehensive preclinical and clinical data. This document provides a detailed examination of its mechanism of action, quantitative inhibitory data, experimental methodologies, and relevant signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction

ENMD-2076 is a synthetic, orally active kinase inhibitor with a multi-targeted mechanism of action that encompasses key pathways in oncology: angiogenesis, cell proliferation, and cell cycle control.[1] Its tartrate salt form has been the subject of extensive preclinical and clinical investigation. A primary and well-established target of ENMD-2076 is Aurora kinase A, a serine-threonine kinase that plays a critical role in mitotic progression.[2] Overexpression of Aurora kinase A is a common feature in many human cancers, making it a compelling target for therapeutic intervention. Beyond its effects on Aurora kinase A, ENMD-2076 also exhibits potent inhibitory activity against several tyrosine kinases involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][3] This dual mechanism of action, targeting both tumor cell proliferation and its blood supply, positions ENMD-2076 as a promising agent in oncology.

Mechanism of Action

ENMD-2076 exerts its anti-cancer effects through the inhibition of multiple kinases. Its primary mechanism in disrupting cell division is the selective inhibition of Aurora kinase A.[3] This inhibition leads to defects in mitotic spindle formation, ultimately resulting in G2/M cell cycle arrest and apoptosis in tumor cells that overexpress the kinase.[4][5]

In addition to its anti-mitotic activity, ENMD-2076 demonstrates significant anti-angiogenic properties by targeting key tyrosine kinases.[1] It effectively inhibits VEGFR2/KDR, a principal mediator of angiogenesis.[6] By blocking this and other pro-angiogenic kinases, ENMD-2076 can impede the formation of new blood vessels, thereby restricting tumor growth and metastasis.[1]

The following diagram illustrates the signaling pathway of Aurora kinase A and the inhibitory action of ENMD-2076.

cluster_0 Cell Cycle Progression cluster_1 ENMD-2076 Inhibition cluster_2 Cellular Outcomes G2 Phase G2 Phase M Phase (Mitosis) M Phase (Mitosis) G2 Phase->M Phase (Mitosis) Aurora A Activation Aurora A Aurora A ENMD-2076 ENMD-2076 ENMD-2076->Aurora A Inhibition Mitotic Arrest Mitotic Arrest Aurora A->Mitotic Arrest Blocked by ENMD-2076 Apoptosis Apoptosis Mitotic Arrest->Apoptosis Inhibition of\nProliferation Inhibition of Proliferation Mitotic Arrest->Inhibition of\nProliferation

Caption: Aurora Kinase A Signaling and ENMD-2076 Inhibition.

Quantitative Inhibitory Activity

ENMD-2076 has been evaluated against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. The data highlights its potent inhibition of Aurora kinase A and several key angiogenic kinases.

Kinase TargetIC50 (nM)
Aurora A 14 [3][6]
Flt31.86[5][6]
KDR/VEGFR258.2[6]
Flt4/VEGFR315.9[6]
FGFR192.7[6]
FGFR270.8[6]
Src56.4[6]
PDGFRα56.4[6]
Aurora B350[3][6]

Data compiled from multiple preclinical studies.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of ENMD-2076's inhibitory activity.

Kinase Inhibition Assays

The potency of ENMD-2076 against a panel of recombinant human kinases was determined using established kinase assay methodologies.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant kinase enzymes were obtained from commercial sources. Specific peptide substrates for each kinase were used.

  • Assay Buffer: A standard kinase assay buffer was used, typically containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 5 mM EGTA, and 0.05% Brij-35.

  • ATP Concentration: ATP concentrations were set at or near the Km for each individual enzyme to ensure accurate IC50 determination.

  • Compound Dilution: ENMD-2076 was serially diluted to generate a range of concentrations for IC50 determination.

  • Kinase Reaction: The kinase, substrate, and ENMD-2076 were incubated in the assay buffer. The reaction was initiated by the addition of ATP.

  • Detection: Kinase activity was measured by quantifying the amount of phosphorylated substrate. This was often achieved using methods such as radiometric assays (33P-ATP) or fluorescence-based assays.

  • Data Analysis: The percentage of inhibition at each concentration of ENMD-2076 was calculated relative to a vehicle control. IC50 values were then determined by fitting the data to a four-parameter logistic curve.

The following diagram outlines a typical workflow for a kinase inhibition assay.

A Prepare Reagents: - Kinase Enzyme - Substrate - ATP - Assay Buffer C Add Kinase, Substrate, and ENMD-2076 to Assay Plate A->C B Serially Dilute ENMD-2076 B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Stop Reaction and Measure Signal (e.g., Luminescence, Fluorescence) E->F G Data Analysis: - Calculate % Inhibition - Determine IC50 F->G

Caption: Experimental Workflow for Kinase Inhibition Assay.

Cell Proliferation Assays

The anti-proliferative effects of ENMD-2076 on various cancer cell lines were assessed using the sulforhodamine B (SRB) assay for adherent cells and other appropriate methods for suspension cells.

SRB Assay Protocol (Adherent Cells):

  • Cell Plating: Cancer cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with a range of concentrations of ENMD-2076 and incubated for a specified period (e.g., 72-96 hours).

  • Cell Fixation: After incubation, the cells were fixed to the plate using trichloroacetic acid (TCA).

  • Staining: The fixed cells were stained with a 0.4% (w/v) solution of sulforhodamine B in 1% acetic acid.

  • Wash and Solubilization: Unbound dye was removed by washing with 1% acetic acid. The protein-bound dye was then solubilized with a 10 mM Tris base solution.

  • Absorbance Reading: The absorbance was measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: The absorbance values were used to calculate the percentage of cell growth inhibition, and IC50 values were determined.

Preclinical and Clinical Development

ENMD-2076 has undergone extensive preclinical evaluation in a variety of cancer models. In vitro studies have demonstrated its ability to inhibit the growth of a wide range of human solid tumor and hematopoietic cancer cell lines, with IC50 values typically in the nanomolar to low micromolar range.[1][3] In vivo studies using tumor xenograft models have shown that oral administration of ENMD-2076 can lead to tumor growth inhibition or regression.[1][4]

Based on its promising preclinical activity, ENMD-2076 has advanced into clinical trials for various malignancies. Phase I studies in patients with advanced solid tumors established the safety profile, pharmacokinetics, and a recommended Phase II dose.[7] Subsequently, Phase II trials have evaluated its efficacy in specific cancer types, including triple-negative breast cancer and ovarian cancer.[8][9][10] These trials have provided further insights into the clinical activity and tolerability of ENMD-2076.[11][12][13]

Conclusion

ENMD-2076 tartrate is a potent, orally bioavailable kinase inhibitor with a compelling dual mechanism of action targeting both cell cycle progression via Aurora kinase A inhibition and angiogenesis through the inhibition of key tyrosine kinases. The comprehensive data from preclinical and clinical studies underscore its potential as a therapeutic agent in oncology. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed insights into the inhibitory activity, mechanism of action, and experimental validation of ENMD-2076. Continued investigation is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this targeted therapy.

References

ENMD-2076 Tartrate: A Dual-Action Inhibitor of Angiogenesis and Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ENMD-2076 is a novel, orally active small molecule kinase inhibitor that has demonstrated a unique dual mechanism of action by targeting key pathways involved in tumor growth and survival: angiogenesis and cell cycle proliferation.[1][2] This multitargeted approach, primarily through the inhibition of Aurora A kinase and various angiogenic receptor tyrosine kinases such as VEGFRs and FGFRs, has positioned ENMD-2076 as a promising therapeutic candidate in a range of solid and hematologic malignancies.[1][2] Preclinical and clinical studies have provided robust evidence for its anti-proliferative and anti-angiogenic effects, leading to investigations in cancers such as triple-negative breast cancer (TNBC), ovarian cancer, and colorectal cancer.[3][4][5] This technical guide provides a comprehensive overview of the core scientific data, experimental methodologies, and signaling pathways associated with ENMD-2076 Tartrate.

Core Mechanism of Action

ENMD-2076 exerts its anti-cancer effects through the selective inhibition of two critical sets of kinases:

  • Aurora Kinases: Primarily targeting Aurora A, a key regulator of mitosis. Its inhibition leads to G2/M cell cycle arrest and subsequent apoptosis.[6] Dysregulation of Aurora kinases is a common feature in many cancers, contributing to genomic instability and tumorigenesis.[4]

  • Angiogenic Kinases: ENMD-2076 potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs), which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][2] By blocking these pathways, ENMD-2076 can prevent the formation of new tumor vasculature and even cause regression of existing vessels.[1]

This dual activity provides a multi-pronged attack on tumor progression, addressing both the uncontrolled cell division and the necessary blood supply for tumor growth.

Quantitative Data on Anti-Proliferative and Anti-Angiogenic Activity

The efficacy of ENMD-2076 has been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076
Kinase TargetIC50 (nM)
Aurora A14
Flt31.86 - 2
KDR/VEGFR258 - 58.2
Flt4/VEGFR315.9
FGFR192.7 - 93
FGFR270.8 - 71
Src56.4
PDGFRα56.4
Aurora B350
c-Kit120

Data compiled from multiple sources.[2][6][7]

Table 2: In Vitro Anti-Proliferative Activity of ENMD-2076 in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
Various Solid Tumor & Hematopoietic LinesMultiple0.025 - 0.7
Human Leukemia Cell Lines (10 lines)Leukemia0.025 - 0.53
HUVECEndothelial0.15
Breast Cancer Cell Lines (29 lines)Breast Cancer0.25 - 16.1

Data compiled from multiple sources.[1][7][8]

Table 3: Clinical Efficacy of ENMD-2076 in Advanced Cancers
Cancer TypeClinical Trial PhaseKey Findings
Triple-Negative Breast Cancer (TNBC) Phase II6-month Clinical Benefit Rate (CBR): 16.7%[3][9]; 4-month CBR: 27.8%[3][9]; 2 partial responses observed.[3][9]
Platinum-Resistant Ovarian Cancer Phase II6-month Progression-Free Survival (PFS) rate: 22%[5]; Median Time to Progression: 3.6 months[5]; 4 partial responses and 30 cases of stable disease.[10]
Ovarian Clear Cell Carcinoma (OCCC) Phase II6-month PFS rate: 22%[11][12]; 3 partial responses (1 unconfirmed) and 26 cases of stable disease.[11][12]
Advanced Solid Tumors Phase IRecommended Phase 2 Dose: 160 mg/m² daily[6]; 2 partial responses in platinum-refractory/resistant ovarian cancer.[13]
Fibrolamellar Carcinoma (FLC) Phase II1 partial response (3%) and 20 cases of stable disease (57%)[14].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to evaluate the efficacy of ENMD-2076.

In Vitro Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to measure the anti-proliferative effect of ENMD-2076 on adherent cancer cell lines.[2]

  • Cell Plating: 500 cells per well are plated in a 96-well plate.

  • Compound Incubation: Cells are incubated with nine different doses of ENMD-2076, with concentrations spanning from 0.3 nM to 125 µM, for a period of 96 hours.

  • Cell Fixation: After incubation, the cells are fixed to the plate.

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.

  • Measurement: The amount of bound dye is measured, which is proportional to the number of living cells. This allows for the calculation of the IC50 value, the concentration of the drug that inhibits cell growth by 50%.

For non-adherent leukemia-derived cell lines, 5,000 cells are plated per well.[2]

In Vivo Tumor Xenograft Studies

These studies assess the anti-tumor activity of ENMD-2076 in a living organism.

  • Cell Implantation: Between 2 million and 30 million cancer cells, mixed with Matrigel, are injected subcutaneously into immunocompromised mice (e.g., NCr nude or CB.17 SCID mice).[2]

  • Tumor Growth: Tumors are allowed to grow to a specific size, typically around 500-750 mm³.[2]

  • Drug Administration: Mice are treated with a single oral dose of ENMD-2076 dissolved in water.[2] In some studies, treatment is administered daily for a specified period (e.g., 28 days).[4]

  • Tumor Measurement: Tumor growth is monitored and measured regularly. Efficacy is determined by tumor growth inhibition, stasis, or regression compared to a vehicle-treated control group.[4][15]

  • Pharmacodynamic Analysis: In some studies, tumors are harvested after treatment to analyze the effects on target kinases and biomarkers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).[6][8]

Pharmacodynamic Analysis in Tumor Biopsies

To confirm the mechanism of action in patients, serial tumor biopsies are collected before and after treatment with ENMD-2076.

  • Biopsy Collection: Tumor biopsies are obtained from patients at baseline and after a specified duration of treatment (e.g., 2 weeks).[16]

  • Immunohistochemistry (IHC): The tissue samples are analyzed using IHC to assess changes in:

    • Cellular Proliferation: Staining for Ki-67.[16]

    • Microvessel Density: Staining for CD34.[16]

  • Immunofluorescence: This technique is used to detect changes in the expression of specific proteins, such as p53 family members.[16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways targeted by ENMD-2076 and a typical experimental workflow for its evaluation.

ENMD2076_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR Angiogenesis Angiogenesis (Vessel Formation) VEGFR->Angiogenesis FGFR->Angiogenesis AuroraA Aurora A Kinase Mitosis Mitosis AuroraA->Mitosis CellProliferation Cell Proliferation Mitosis->CellProliferation ENMD2076 ENMD-2076 ENMD2076->VEGFR ENMD2076->FGFR ENMD2076->AuroraA

Caption: Mechanism of action of ENMD-2076.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development InVitro In Vitro Studies (Cell Lines) InVivo In Vivo Studies (Xenograft Models) InVitro->InVivo PD_Preclinical Pharmacodynamic Analysis (Biomarkers) InVivo->PD_Preclinical PhaseI Phase I Trial (Safety & Dosing) InVivo->PhaseI Promising Results PhaseII Phase II Trial (Efficacy) PhaseI->PhaseII PD_Clinical Pharmacodynamic Analysis (Patient Biopsies) PhaseII->PD_Clinical End Therapeutic Candidate PhaseII->End Start Drug Discovery (ENMD-2076) Start->InVitro

Caption: ENMD-2076 evaluation workflow.

Conclusion

This compound has emerged as a compelling anti-cancer agent with a well-defined dual mechanism of action targeting both angiogenesis and cell proliferation. The extensive preclinical data, including potent kinase inhibition and broad anti-proliferative activity, has been substantiated by clinical trials demonstrating meaningful clinical benefit in heavily pretreated patient populations with difficult-to-treat cancers. The detailed experimental protocols provide a solid foundation for further research and development. The unique multitargeted profile of ENMD-2076 warrants continued investigation, potentially in combination with other anti-cancer agents, to fully realize its therapeutic potential.

References

In Vitro Efficacy of ENMD-2076 Tartrate: A Technical Guide for Cancer Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

ENMD-2076 tartrate is a potent, orally bioavailable, multi-target kinase inhibitor with significant anti-proliferative and anti-angiogenic activities. This technical guide provides an in-depth overview of the in vitro studies of ENMD-2076, focusing on its mechanism of action and its effects on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with detailed experimental protocols, quantitative data summaries, and visual representations of key cellular pathways and workflows.

Introduction

ENMD-2076 is a small molecule inhibitor that primarily targets Aurora A kinase and multiple receptor tyrosine kinases (RTKs) involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2][3] Its dual mechanism of action—disrupting cell cycle progression and inhibiting tumor-associated angiogenesis—positions it as a promising therapeutic agent in oncology.[3][4] This guide will delve into the in vitro evidence that substantiates the anti-cancer properties of ENMD-2076.

Mechanism of Action

ENMD-2076 exerts its anti-cancer effects through the inhibition of key kinases that are often dysregulated in cancer.

  • Aurora A Kinase Inhibition: Aurora A is a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and spindle assembly.[4][5][6] By inhibiting Aurora A, ENMD-2076 disrupts mitosis, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[7][8]

  • Anti-Angiogenic Activity: ENMD-2076 targets several RTKs crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Key targets include VEGFR1, VEGFR2, VEGFR3, FGFR1, and FGFR2.[1][7][8] Inhibition of these kinases blocks the signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby impeding tumor neovascularization.[1][9]

The following diagram illustrates the primary signaling pathways targeted by ENMD-2076.

ENMD_2076_Signaling_Pathway cluster_0 ENMD-2076 cluster_1 Cellular Targets cluster_2 Downstream Pathways cluster_3 Cellular Outcomes ENMD2076 ENMD-2076 Tartrate AuroraA Aurora A Kinase ENMD2076->AuroraA VEGFR VEGFRs (1, 2, 3) ENMD2076->VEGFR FGFR FGFRs (1, 2) ENMD2076->FGFR Flt3 Flt3 ENMD2076->Flt3 Mitosis Mitotic Progression AuroraA->Mitosis Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->Angiogenesis Proliferation Proliferation Flt3->Proliferation G2M_Arrest G2/M Arrest Mitosis->G2M_Arrest Inhibition_Angio Inhibition of Angiogenesis Angiogenesis->Inhibition_Angio Apoptosis Apoptosis Proliferation->Apoptosis G2M_Arrest->Apoptosis

Figure 1: ENMD-2076 Mechanism of Action.

Quantitative Data on Anti-Cancer Activity

The in vitro potency of ENMD-2076 has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Table 1: IC50 Values of ENMD-2076 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference(s)
Hematologic Malignancies
MV4;11Acute Myeloid Leukemia0.025[7]
THP-1Acute Myeloid LeukemiaData not specified[6]
Kasumi-1Acute Myeloid LeukemiaData not specified[6]
IM9Multiple Myeloma2.99 - 7.06
ARH-77Multiple Myeloma2.99 - 7.06
U266Multiple Myeloma2.99 - 7.06
RPMI 8226Multiple Myeloma2.99 - 7.06
MM.1SMultiple Myeloma2.99 - 7.06
MM.1RMultiple Myeloma2.99 - 7.06
NCI-H929Multiple Myeloma2.99 - 7.06
U937LymphomaData not specified[7]
Solid Tumors
HT-29Colorectal CancerNanomolar range[5]
HCT116Colorectal CancerData not specified[9]
MDA-MB-231Breast CancerData not specified[10]
MDA-MB-468Breast CancerData not specified[10]
CoMSCanine Mast Cell TumorData not specified[11]
VI-MC1Canine Mast Cell TumorData not specified[11]
Endothelial Cells
HUVECEndothelial Cells0.15[7]

Note: The IC50 values for a wide range of human solid tumor and hematopoietic cancer cell lines generally fall between 0.025 to 0.7 µmol/L.[1][3][9]

Table 2: Inhibitory Activity of ENMD-2076 Against Specific Kinases
Kinase TargetIC50 (nM)Reference(s)
Aurora A14[7]
Aurora B350[7]
Flt31.86[7]
KDR/VEGFR258.2[7]
Flt4/VEGFR315.9[7]
FGFR192.7[7]
FGFR270.8[7]
Src56.4[7]
PDGFRαData not specified[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the anti-cancer effects of ENMD-2076.

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic effects of a compound. The Sulforhodamine B (SRB) and MTT assays are two commonly employed methods.

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of ENMD-2076 and incubate for the desired period (e.g., 72 hours).

  • Cell Fixation: Gently aspirate the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

SRB_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat Treat with ENMD-2076 Seed_Cells->Treat Fix Fix with 10% TCA Treat->Fix Wash1 Wash with Water Fix->Wash1 Stain Stain with 0.4% SRB Wash1->Stain Wash2 Wash with 1% Acetic Acid Stain->Wash2 Solubilize Solubilize with 10mM Tris Wash2->Solubilize Read Read Absorbance at 510nm Solubilize->Read End End Read->End

Figure 2: SRB Assay Workflow.

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.[12][13]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Add various concentrations of ENMD-2076 to the wells and incubate for the desired time.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.

  • Incubation: Incubate the plate overnight at 37°C in a humidified incubator.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm.[14]

Apoptosis Assay

Apoptosis, or programmed cell death, is a key outcome of ENMD-2076 treatment. The Annexin V-FITC assay is a standard method for detecting early apoptosis.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with ENMD-2076 for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow Start Start Treat_Cells Treat Cells with ENMD-2076 Start->Treat_Cells Harvest Harvest Cells Treat_Cells->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate for 15 min (Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Figure 3: Apoptosis Assay Workflow.
Cell Cycle Analysis

ENMD-2076 induces G2/M phase arrest. Cell cycle distribution can be analyzed by flow cytometry using propidium iodide staining.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with ENMD-2076, then harvest and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

  • PI Staining: Add 500 µL of 100 µg/mL PI solution and incubate at room temperature for 15-30 minutes in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Western Blotting

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within the signaling pathways affected by ENMD-2076.

Protocol:

  • Cell Lysis: Treat cells with ENMD-2076, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Aurora A, total Aurora A, cleaved PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The in vitro data for this compound robustly demonstrates its potential as a multi-targeted anti-cancer agent. Its ability to inhibit key drivers of cell proliferation and angiogenesis provides a strong rationale for its continued investigation in a variety of malignancies. The protocols and data presented in this guide offer a comprehensive resource for researchers to further explore the therapeutic utility of ENMD-2076 and similar multi-kinase inhibitors.

References

Preclinical Evaluation of ENMD-2076 Tartrate in Solid Tumors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of ENMD-2076, a potent, orally bioavailable small molecule inhibitor targeting Aurora A and multiple angiogenic kinases. The following sections detail its in vitro and in vivo efficacy, mechanism of action, and the experimental protocols utilized in its preclinical assessment.

Data Presentation

The anti-tumor activity of ENMD-2076 has been demonstrated across a range of solid tumor models. This section summarizes the quantitative data from key preclinical studies in clearly structured tables for comparative analysis.

In Vitro Kinase Inhibition

ENMD-2076 exhibits potent inhibitory activity against a panel of kinases crucial for cell cycle progression and angiogenesis. The half-maximal inhibitory concentrations (IC50) against key targets are presented below.

Kinase TargetIC50 (nM)
Aurora A14
Flt31.86
KDR/VEGFR258.2
Flt4/VEGFR315.9
FGFR192.7
FGFR270.8
Src56.4
PDGFRα-
Aurora B350

Data compiled from multiple sources.

In Vitro Anti-Proliferative Activity in Solid Tumor Cell Lines

ENMD-2076 has demonstrated broad anti-proliferative activity against a variety of human solid tumor cell lines, with IC50 values typically in the nanomolar to low micromolar range.[1]

Cell LineCancer TypeIC50 (µM)
Range Reported Various Solid Tumors0.025 - 0.7

Further specific IC50 values for individual solid tumor cell lines are currently being compiled from ongoing research.

In Vivo Efficacy in Solid Tumor Xenograft Models

The anti-tumor efficacy of ENMD-2076 has been evaluated in several subcutaneous xenograft models of human solid tumors. The table below summarizes the tumor growth inhibition (TGI) observed in these studies.

Tumor ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Reference
HT-29Colorectal Cancer100 mg/kg/day, oralTumor Stasis[2]
HT-29Colorectal Cancer200 mg/kg/day, oralTumor Regression[2][3]
Patient-DerivedColorectal Cancer100 mg/kg/day, oralStrong Inhibition[3]
MDA-MB-468Breast CancerNot SpecifiedStatistically Significant[4]
MDA-MB-231Breast CancerNot SpecifiedStatistically Significant[4]

Quantitative TGI percentages for breast and melanoma cancer models are being collated from ongoing analyses.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of ENMD-2076.

In Vitro Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to determine the anti-proliferative effect of ENMD-2076 on adherent solid tumor cell lines.

Materials:

  • Adherent tumor cell lines

  • Complete growth medium

  • ENMD-2076 Tartrate

  • 96-well plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10 mM Tris base solution

  • Microplate reader

Protocol:

  • Seed 500 cells per well in a 96-well plate in complete growth medium and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of ENMD-2076 in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the ENMD-2076 dilutions (or vehicle control) to the respective wells.

  • Incubate the plates for 96 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Wash the plates five times with tap water and allow them to air dry completely.

  • Add 100 µL of SRB solution to each well and stain for 15 minutes at room temperature.

  • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Shake the plates for 5 minutes on a plate shaker.

  • Read the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells and determine the IC50 value.

In Vivo Subcutaneous Xenograft Model

This model is used to evaluate the anti-tumor efficacy of ENMD-2076 in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Human solid tumor cell line

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Vehicle control (e.g., sterile water)

  • Calipers

Protocol:

  • Harvest tumor cells from culture and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

  • Subcutaneously inject 2-10 million cells into the flank of each mouse.

  • Monitor the mice regularly for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer ENMD-2076 (e.g., 100 or 200 mg/kg) or vehicle control daily via oral gavage.[3]

  • Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, Western blotting).

  • Calculate the tumor growth inhibition (TGI) as a percentage of the control group.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to assess the effect of ENMD-2076 on the phosphorylation status of its target kinases and downstream signaling proteins.

Materials:

  • Tumor cells or tissues treated with ENMD-2076 or vehicle

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cells or homogenize the tissues in lysis buffer on ice.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Aurora A) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein as a loading control.

In Vitro Endothelial Tube Formation Assay

This assay evaluates the anti-angiogenic potential of ENMD-2076 by assessing its ability to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel or other basement membrane extract

  • 96-well plates

  • This compound

  • Calcein AM (for visualization)

  • Inverted microscope with a camera

Protocol:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in a basal medium containing various concentrations of ENMD-2076 or vehicle control.

  • Seed the HUVECs onto the Matrigel-coated wells.

  • Incubate the plate for 4-18 hours at 37°C.

  • Visualize and photograph the tube formation using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by ENMD-2076 and a typical experimental workflow.

Signaling Pathways

ENMD2076_Signaling_Pathways cluster_angiogenesis Angiogenesis Signaling cluster_proliferation Proliferation & Cell Cycle Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) VEGFR->Angiogenesis FGFR->Angiogenesis AuroraA Aurora A CellCycle Cell Cycle Progression (G2/M Transition) AuroraA->CellCycle Proliferation Tumor Cell Proliferation CellCycle->Proliferation ENMD2076 ENMD-2076 ENMD2076->VEGFR ENMD2076->FGFR ENMD2076->AuroraA

Caption: Dual inhibitory mechanism of ENMD-2076 on angiogenesis and proliferation pathways.

Experimental Workflow: In Vivo Xenograft Study

Xenograft_Workflow start Start: Tumor Cell Culture injection Subcutaneous Injection of Tumor Cells into Immunocompromised Mice start->injection growth Tumor Growth Monitoring injection->growth randomization Randomization of Mice into Treatment Groups growth->randomization treatment Daily Oral Administration: - ENMD-2076 - Vehicle Control randomization->treatment monitoring Tumor Volume Measurement & Body Weight Monitoring treatment->monitoring Repeated Cycles monitoring->treatment endpoint Study Endpoint: Tumor Excision & Analysis monitoring->endpoint analysis Data Analysis: - Tumor Growth Inhibition - Biomarker Assessment endpoint->analysis

References

ENMD-2076 Tartrate for triple-negative breast cancer research

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to ENMD-2076 Tartrate for Triple-Negative Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer, accounting for 15-20% of all cases.[1] It is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This lack of well-defined molecular targets renders TNBC insensitive to hormonal therapies and HER2-targeted agents, leaving cytotoxic chemotherapy as the primary treatment modality.[1] Consequently, there is a critical unmet need for novel targeted therapies for this patient population.

ENMD-2076 is an orally bioavailable small-molecule inhibitor that targets multiple kinases implicated in tumor progression, including Aurora kinases and several pro-angiogenic receptor tyrosine kinases.[2][3] Its dual mechanism of action, targeting both cell proliferation and tumor angiogenesis, makes it a promising candidate for TNBC, a disease often characterized by a high mitotic index and a strong dependence on angiogenesis.[4] This guide provides a comprehensive overview of the preclinical and clinical research on ENMD-2076 in the context of TNBC.

Core Mechanism of Action

ENMD-2076 exerts its anti-tumor effects through the simultaneous inhibition of two critical cancer-promoting processes: aberrant cell division and angiogenesis.[3][5]

  • Antiproliferative Activity via Aurora Kinase Inhibition: ENMD-2076 is a potent inhibitor of Aurora kinase A (Aur A), a serine/threonine kinase that plays a crucial role in mitotic progression.[6][7] Overexpression of Aur A is common in many cancers, including breast cancer, and is associated with poor prognosis.[8] By inhibiting Aur A, ENMD-2076 disrupts centrosome function and the formation of the bipolar mitotic spindle, leading to a G2/M cell cycle arrest and, ultimately, aneuploidy and apoptotic cell death (mitotic catastrophe).[8][9] The compound is more selective for Aurora A over Aurora B.[6][8]

  • Antiangiogenic Activity via Tyrosine Kinase Inhibition: The drug also targets key receptor tyrosine kinases that drive angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[10] These targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptor α (PDGFRα).[6][9] Inhibition of these pathways impedes the signaling cascades that lead to endothelial cell proliferation and migration, resulting in decreased microvessel density within the tumor.[2][11]

Signaling Pathways and Experimental Workflow

The dual inhibitory action of ENMD-2076 on distinct but crucial signaling pathways is a key feature of its therapeutic potential.

ENMD_2076_Signaling_Pathway cluster_0 Cell Proliferation cluster_1 Angiogenesis Aurora A Kinase Aurora A Kinase Centrosome Maturation Centrosome Maturation Aurora A Kinase->Centrosome Maturation Mitotic Spindle Assembly Mitotic Spindle Assembly Centrosome Maturation->Mitotic Spindle Assembly Cell Division Cell Division Mitotic Spindle Assembly->Cell Division Cell_Division_Outcome G2/M Arrest & Apoptosis Mitotic Spindle Assembly->Cell_Division_Outcome ENMD-2076_A ENMD-2076 ENMD-2076_A->Aurora A Kinase VEGFR VEGFR Endothelial Cell Proliferation & Migration Endothelial Cell Proliferation & Migration VEGFR->Endothelial Cell Proliferation & Migration FGFR FGFR FGFR->Endothelial Cell Proliferation & Migration PDGFR PDGFR PDGFR->Endothelial Cell Proliferation & Migration New Blood Vessel Formation New Blood Vessel Formation Endothelial Cell Proliferation & Migration->New Blood Vessel Formation Angiogenesis_Outcome Inhibition of Angiogenesis New Blood Vessel Formation->Angiogenesis_Outcome ENMD-2076_B ENMD-2076 ENMD-2076_B->VEGFR ENMD-2076_B->FGFR ENMD-2076_B->PDGFR

Caption: Dual mechanism of ENMD-2076 targeting proliferation and angiogenesis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis TNBC_Cell_Lines TNBC Cell Lines (e.g., MDA-MB-231, MDA-MB-468) Treatment Treat with ENMD-2076 TNBC_Cell_Lines->Treatment Proliferation Proliferation Assay (SRB) Treatment->Proliferation Apoptosis Apoptosis Assay (Caspase 3/7) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Tumor_Growth Measure Tumor Growth Inhibition (TGI) Proliferation->Tumor_Growth Correlate PDX_Models TNBC Patient-Derived Xenograft (PDX) Models Dosing Oral Dosing with ENMD-2076 PDX_Models->Dosing Dosing->Tumor_Growth Biomarker_Analysis Biomarker Analysis (IHC for pAurA, pHH3) Dosing->Biomarker_Analysis

Caption: Preclinical evaluation workflow for ENMD-2076 in TNBC models.

Preclinical Data

ENMD-2076 has demonstrated significant antitumor activity in a range of preclinical TNBC models.

In Vitro Activity

Studies using a panel of breast cancer cell lines revealed that TNBC cells are particularly sensitive to ENMD-2076.[8][12] The antiproliferative effects were associated with a G2/M cell cycle arrest and the induction of caspase-dependent apoptosis.[4][8]

Table 1: In Vitro Efficacy of ENMD-2076 in TNBC Cell Lines
Cell Lines IC50 Values (µM)
TNBC Subtype Average1.4
ER+ Subtype Average6.5
HER2+ Subtype Average8.3
Specific TNBC Lines
MDA-MB-468< 1.0
MDA-MB-231< 1.0
Data compiled from studies showing TNBC cell lines had a significantly lower average IC50 than other subtypes.[8]
In Vivo Activity

The efficacy of ENMD-2076 was confirmed in vivo using both cell line-derived and patient-derived xenograft (PDX) models of TNBC.[6][9][12] Oral administration of the drug resulted in significant tumor growth inhibition.[9]

Table 2: In Vivo Efficacy of ENMD-2076 in TNBC Xenograft Models
Model Tumor Growth Inhibition (TGI)
Cell Line Xenografts
MDA-MB-468Statistically Significant (p < 0.01)
MDA-MB-231Statistically Significant (p < 0.05)
Patient-Derived Xenografts (PDX)
CU_TNBC_00271.3% (p < 0.0001)
CU_TNBC_00566.1% (p < 0.001)
CU_TNBC_004 (Resistant)37.0% (p > 0.05)
Data from cell line xenografts[8] and PDX models treated with 200 mg/kg daily.[9][13]
Biomarkers of Response and Resistance

Preclinical studies have identified potential biomarkers to predict sensitivity to ENMD-2076.

  • Sensitivity: Increased expression of p53 and p73, even in the context of a p53 mutation, correlated with sensitivity and induction of apoptosis.[6][8][14]

  • Resistance: Models exhibiting intrinsic or acquired resistance were associated with a senescent phenotype rather than apoptosis.[6][14] A switch in TNBC subtype from luminal androgen receptor to basal-like was also observed at the time of acquired resistance.[14]

Clinical Research in TNBC

A Phase II, single-arm clinical trial (NCT01639248) evaluated the efficacy and safety of single-agent ENMD-2076 in patients with pretreated, advanced, or metastatic TNBC.[11][15]

Table 3: Phase II Clinical Trial Results for ENMD-2076 in TNBC (N=41)
Primary Endpoint
6-Month Clinical Benefit Rate (CBR)16.7%
Secondary Endpoints
4-Month Clinical Benefit Rate (CBR)27.8%
Partial Responses2 patients
Average Duration of Benefit6.5 cycles
Dosing Regimen 250 mg orally, once daily
Common Adverse Events Hypertension, fatigue, diarrhea, nausea
Data from the NCT01639248 trial.[2][11]

The study concluded that single-agent ENMD-2076 resulted in durable clinical activity in a subset of heavily pretreated patients with metastatic TNBC.[2][11] Pharmacodynamic analyses of tumor biopsies confirmed on-target activity, showing a decrease in cellular proliferation and microvessel density.[11]

Pharmacokinetic Profile

Phase I studies in patients with advanced solid tumors established the pharmacokinetic profile of ENMD-2076.[16][17]

Table 4: Pharmacokinetics of ENMD-2076
Parameter Value
Absorption (Tmax)3 - 7.8 hours
Half-life (t1/2)27.3 - 38.3 hours (single dose)
ExposureDose proportional
Recommended Phase 2 Dose160 mg/m² (in initial solid tumor studies)
Data from Phase I solid tumor trials.[16][17][18]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings.

Cell Proliferation Assay (Sulforhodamine B - SRB)
  • Cell Plating: Seed 500-5,000 cells per well in 96-well plates and allow them to adhere overnight.

  • Drug Treatment: Expose cells to a range of ENMD-2076 concentrations for 96 hours.

  • Fixation: Gently add cold trichloroacetic acid (TCA) to fix the cells for 1 hour at 4°C.

  • Staining: Wash plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes.

  • Destaining & Solubilization: Wash with 1% acetic acid to remove unbound dye. Air dry and solubilize the bound dye with 10 mM Tris base.

  • Measurement: Read the optical density at 510 nm. Calculate the 50% inhibitory concentration (IC50).[5]

Apoptosis Assay (Caspase 3/7 Activity)
  • Cell Culture: Plate cells in 96-well plates and treat with ENMD-2076 as described above.

  • Reagent Addition: Add a luminogenic substrate for caspase-3 and caspase-7 (e.g., Caspase-Glo® 3/7).

  • Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and substrate cleavage.

  • Measurement: Measure luminescence using a plate reader. An increase in luminescence indicates higher caspase activity and apoptosis.[4]

In Vivo Patient-Derived Xenograft (PDX) Study
  • Model Establishment: Implant tumor fragments from TNBC patients subcutaneously into 5- to 6-week-old female athymic nude mice.[9]

  • Tumor Growth: Allow tumors to grow to a specified volume (e.g., 150-200 mm³).

  • Randomization & Treatment: Randomize mice into vehicle control and treatment groups. Prepare this compound as a 40 mg/mL stock in water.[9][13] Administer ENMD-2076 (e.g., 200 mg/kg) or vehicle daily via oral gavage.[9]

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight.

  • Endpoint Analysis: At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., IHC, Western blot).[14]

Immunohistochemistry (IHC)
  • Tissue Preparation: Fix harvested tumor tissue in formalin and embed in paraffin.

  • Sectioning: Cut 4-5 µm sections and mount on slides.

  • Antigen Retrieval: Deparaffinize sections and perform heat-induced epitope retrieval.

  • Staining: Block endogenous peroxidase and non-specific binding. Incubate with primary antibodies (e.g., anti-phospho-Aurora A, anti-phospho-Histone H3).

  • Detection: Apply a secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate.

  • Analysis: Counterstain with hematoxylin, dehydrate, and mount. Analyze slides under a microscope to quantify protein expression.[4]

Conclusion

This compound is a multi-targeted kinase inhibitor with robust preclinical activity against triple-negative breast cancer models, which has translated to durable clinical benefit in a subset of patients with advanced disease. Its dual action against both cell proliferation via Aurora A inhibition and tumor angiogenesis provides a strong rationale for its development in TNBC. Future research should focus on validating biomarkers like p53 and p73 expression to identify patient populations most likely to respond.[14] Furthermore, the distinct mechanism of ENMD-2076 makes it an excellent candidate for combination strategies with chemotherapy or other targeted agents to overcome resistance and improve outcomes for patients with this challenging disease.

References

Investigating ENMD-2076 Tartrate in Colorectal Cancer Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical investigation of ENMD-2076 tartrate, a novel multi-targeted kinase inhibitor, in various colorectal cancer (CRC) models. ENMD-2076 demonstrates a unique dual mechanism of action, targeting both angiogenesis and mitosis, offering a promising therapeutic strategy for CRC. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to support further research and development in this area.

Core Mechanism of Action

ENMD-2076 is an orally bioavailable small molecule that exhibits inhibitory activity against a range of kinases crucial for tumor progression. Its primary targets include Aurora A and B kinases, which are key regulators of mitosis, and several receptor tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) and Fibroblast Growth Factor Receptor 1 (FGFR1).[1][2][3] By concurrently disrupting cell division and the formation of new blood vessels that supply tumors, ENMD-2076 exerts a potent anti-tumor effect.[2][3]

Signaling Pathway Inhibition

The diagram below illustrates the key signaling pathways targeted by ENMD-2076.

ENMD2076_Pathway cluster_angiogenesis Angiogenesis Signaling cluster_mitosis Mitotic Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 FGF FGF FGFR1 FGFR1 FGF->FGFR1 Angiogenesis Angiogenesis VEGFR2->Angiogenesis FGFR1->Angiogenesis TumorGrowth Tumor Growth Angiogenesis->TumorGrowth AuroraA Aurora A Mitosis Mitosis AuroraA->Mitosis AuroraB Aurora B AuroraB->Mitosis Mitosis->TumorGrowth ENMD2076 ENMD-2076 ENMD2076->VEGFR2 ENMD2076->FGFR1 ENMD2076->AuroraA ENMD2076->AuroraB

ENMD-2076 targets key kinases in angiogenesis and mitosis.

In Vitro and In Vivo Efficacy

ENMD-2076 has demonstrated significant anti-tumor activity in both in vitro and in vivo preclinical models of colorectal cancer.

Kinase Inhibition and Cellular Activity

The inhibitory activity of ENMD-2076 against its primary kinase targets has been quantified through IC50 values, representing the concentration of the drug required to inhibit 50% of the kinase activity.

Kinase TargetRecombinant Protein IC50 (nmol/L)Cellular IC50 (nmol/L)
Aurora A14130
Aurora B350450
VEGFR2 (KDR)4020
FGFR193600
Flt-3328
c-Kit12040
Src233,000
Data sourced from preclinical studies.[1]
Anti-proliferative Activity in Colorectal Cancer Cell Lines

ENMD-2076 has shown potent anti-proliferative effects across a range of human colorectal cancer cell lines. The IC50 values for cell growth inhibition in CRC-derived cell lines are in the nanomolar range.[1] For instance, in the HT-29 colon cancer cell line, which is slow-growing, ENMD-2076 effectively inhibits growth.[4]

In Vivo Xenograft Studies

The anti-tumor efficacy of ENMD-2076 has been evaluated in various colorectal cancer xenograft models, including both cell line-derived and patient-derived xenografts (PDX).[1][5]

Xenograft ModelTreatmentOutcome
HT-29 (Cell Line-Derived)100 or 200 mg/kg, oral, daily for 28 daysInduced initial tumor growth inhibition followed by regression. Associated with tumor blanching, reduced vascularity, and decreased 18FDG uptake.[1][6]
Patient-Derived Xenografts (3)100 mg/kg, oralAll three patient-derived xenografts, including those from primary and metastatic sites, showed sensitivity to ENMD-2076 as measured by tumor growth inhibition.[1][6]
Results from in vivo studies in murine models.[1][6]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the efficacy of ENMD-2076 in colorectal cancer models.

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay measures the anti-proliferative effect of ENMD-2076 on adherent colorectal cancer cell lines.

  • Cell Plating: Plate 500 cells per well in a 96-well plate.

  • Compound Incubation: After 24 hours, add ENMD-2076 at nine different concentrations, spanning a range from 0.3 nmol/L to 125 µmol/L. Incubate the plates for 96 hours.

  • Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Destaining and Measurement: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB with 10 mM Tris base solution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of ENMD-2076 that causes 50% inhibition of cell growth, by plotting the percentage of cell growth inhibition against the drug concentration.

In Vivo Xenograft Model Workflow

The following diagram outlines the typical workflow for assessing the in vivo efficacy of ENMD-2076 using xenograft models.

Xenograft_Workflow CellCulture 1. CRC Cell Culture (e.g., HT-29) TumorImplantation 2. Subcutaneous Implantation into Immunodeficient Mice CellCulture->TumorImplantation TumorGrowth 3. Tumor Growth to Palpable Size TumorImplantation->TumorGrowth Treatment 4. Oral Administration of ENMD-2076 or Vehicle TumorGrowth->Treatment Monitoring 5. Tumor Volume Measurement & Animal Weight Monitoring Treatment->Monitoring Imaging 6. Functional Imaging (DCE-MRI, PET) Monitoring->Imaging Endpoint 7. Endpoint Analysis: Tumor Excision, Immunohistochemistry (e.g., Ki-67) Imaging->Endpoint

Workflow for in vivo assessment of ENMD-2076 in CRC xenografts.
Immunohistochemistry for Proliferation (Ki-67)

This method is used to assess the effect of ENMD-2076 on tumor cell proliferation in excised xenograft tissues.

  • Tissue Preparation: Fix excised tumor tissues in 10% neutral-buffered formalin and embed in paraffin.

  • Sectioning: Cut 4-µm thick sections and mount them on glass slides.

  • Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific antibody binding with a suitable blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against Ki-67 overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase conjugate. Visualize the signal using a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate the sections and mount with a permanent mounting medium.

  • Analysis: Quantify the percentage of Ki-67-positive cells (proliferating cells) by counting the number of brown-stained nuclei relative to the total number of nuclei in multiple high-power fields.

Conclusion

The data and methodologies presented in this guide underscore the significant preclinical activity of this compound in colorectal cancer models. Its dual inhibitory action on critical pathways for tumor growth and survival provides a strong rationale for its continued investigation. The robust anti-tumor effects observed in both cell line-derived and patient-derived xenografts, detectable by functional imaging, support the clinical investigation of ENMD-2076 as a potential therapeutic agent for colorectal cancer.[1][7] The detailed protocols provided herein offer a foundation for researchers to further explore the mechanisms and potential applications of this promising compound.

References

ENMD-2076 Tartrate in Hematological Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ENMD-2076 is a potent, orally bioavailable small molecule kinase inhibitor demonstrating significant preclinical and clinical activity in a range of hematological malignancies. Its unique multi-targeted profile, inhibiting both critical cell cycle regulators like Aurora A kinase and key pro-angiogenic and survival pathways involving Flt3, VEGFR, and FGFR, positions it as a promising therapeutic agent. This technical guide provides a comprehensive overview of the core data and methodologies related to the action of ENMD-2076 in hematological cancers, including leukemia, multiple myeloma, and lymphoma.

Mechanism of Action

ENMD-2076 exerts its anti-neoplastic effects through the inhibition of multiple kinase families, leading to a dual attack on tumor proliferation and survival.[1][2][3] Primarily, it is a potent inhibitor of Aurora A kinase , a key regulator of mitosis.[1][2] Its inhibition leads to defects in mitotic spindle formation, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1][4]

Beyond its effects on mitosis, ENMD-2076 targets several receptor tyrosine kinases crucial for tumor growth, angiogenesis, and survival. These include:

  • Fms-like tyrosine kinase 3 (Flt3): Particularly relevant in acute myeloid leukemia (AML), where Flt3 mutations are common oncogenic drivers.[1][3][5] ENMD-2076 effectively inhibits Flt3 autophosphorylation.[1]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFR2/KDR and VEGFR3/Flt4, ENMD-2076 disrupts downstream signaling required for angiogenesis, a critical process for tumor growth and metastasis.[1][4]

  • Fibroblast Growth Factor Receptors (FGFRs): Inhibition of FGFR1 and FGFR2 further contributes to the anti-angiogenic and anti-proliferative effects of the compound.[1][4]

  • Other kinases: ENMD-2076 also shows inhibitory activity against c-Kit, SRC, and PDGFRα.[1][4]

This multi-targeted approach allows ENMD-2076 to simultaneously attack cancer cells directly and disrupt the tumor microenvironment that supports their growth.

Quantitative Data: In Vitro Efficacy

ENMD-2076 has demonstrated potent anti-proliferative activity across a broad range of hematological malignancy cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Cell LineHematological MalignancyIC50 (µM)Reference
Leukemia
MV4-11Acute Myeloid Leukemia (AML)0.025[1]
THP-1Acute Myeloid Leukemia (AML)Not explicitly stated, but inhibits Flt3 phosphorylation with an IC50 of 28 nM[1]
Kasumi-1Acute Myeloid Leukemia (AML)Not explicitly stated, but induces growth arrest and apoptosis[6]
U937Histiocytic LymphomaNot explicitly stated, but induces G2/M arrest and apoptosis[1]
General (10 human leukemia cell lines)Leukemia0.025 - 0.53[1]
Multiple Myeloma
IM9Multiple Myeloma2.99 - 7.06[4]
ARH-77Multiple Myeloma2.99 - 7.06[4]
U266Multiple Myeloma2.99 - 7.06[4]
RPMI 8226Multiple Myeloma2.99 - 7.06[4]
MM.1SMultiple Myeloma2.99 - 7.06[4]
MM.1RMultiple Myeloma2.99 - 7.06[4]
NCI-H929Multiple Myeloma2.99 - 7.06[4]

Key Signaling Pathways

ENMD-2076 modulates several critical signaling pathways implicated in the pathogenesis of hematological malignancies.

Aurora A Kinase Pathway and Mitotic Arrest

Aurora_A_Pathway ENMD_2076 ENMD-2076 Aurora_A Aurora A Kinase ENMD_2076->Aurora_A Inhibition Spindle_Assembly Mitotic Spindle Assembly Aurora_A->Spindle_Assembly G2_M_Arrest G2/M Phase Arrest Spindle_Assembly->G2_M_Arrest Disruption Apoptosis Apoptosis G2_M_Arrest->Apoptosis

ENMD-2076 inhibits Aurora A kinase, leading to mitotic arrest and apoptosis.
Flt3 Signaling Pathway in AML

Flt3_Pathway ENMD_2076 ENMD-2076 Flt3 Flt3 Receptor ENMD_2076->Flt3 Inhibition PI3K_Akt PI3K/Akt Pathway Flt3->PI3K_Akt STAT5 STAT5 Pathway Flt3->STAT5 Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation STAT5->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition of

ENMD-2076 blocks Flt3 signaling, a key driver in AML.
PI3K/Akt Survival Pathway

PI3K_Akt_Pathway ENMD_2076 ENMD-2076 RTKs Receptor Tyrosine Kinases (VEGFR, FGFR, Flt3) ENMD_2076->RTKs Inhibition PI3K PI3K RTKs->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Anti_Apoptotic Anti-Apoptotic Proteins (Survivin, XIAP) Akt->Anti_Apoptotic Downregulation Proliferation Cell Proliferation & Survival mTOR->Proliferation Anti_Apoptotic->Proliferation

Inhibition of multiple RTKs by ENMD-2076 dampens PI3K/Akt signaling.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from standard methodologies used to assess the cytotoxic effects of ENMD-2076.

  • Cell Plating: Seed hematological cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment (for adherent lines) or stabilization, treat the cells with serial dilutions of ENMD-2076 (typically ranging from 0.01 to 10 µM) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by ENMD-2076.

  • Cell Treatment: Plate cells in 6-well plates and treat with ENMD-2076 at various concentrations (e.g., 1 µM, 5 µM) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash twice with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is employed to investigate the effect of ENMD-2076 on specific protein expression and phosphorylation status.

  • Cell Lysis: Treat cells with ENMD-2076 as described above, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Relevant primary antibodies include those against phospho-Aurora A, total Aurora A, phospho-Akt, total Akt, phospho-STAT5, total STAT5, cleaved caspase-3, and β-actin (as a loading control).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Models

Preclinical efficacy of ENMD-2076 is often evaluated using immunodeficient mouse models.

  • Animal Models: Commonly used strains include NOD/SCID or other immunodeficient mice.

  • Tumor Implantation: Subcutaneously inject 5-10 x 10⁶ hematological cancer cells (e.g., MV4-11 for AML, NCI-H929 for multiple myeloma) into the flank of the mice.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer ENMD-2076 orally, typically at doses ranging from 50 to 200 mg/kg, once daily for a specified period (e.g., 21-28 days). The control group receives the vehicle.

  • Tumor Measurement and Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis, such as Western blotting or immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

Clinical Experience

Phase I and II clinical trials have evaluated ENMD-2076 in patients with relapsed or refractory hematological malignancies, including AML and multiple myeloma.[7] These studies have shown that ENMD-2076 is generally well-tolerated, with a manageable side effect profile.[7] Evidence of clinical activity, including reductions in bone marrow blasts and, in some cases, complete or partial responses, has been observed.[7]

Conclusion

ENMD-2076 tartrate is a promising multi-targeted kinase inhibitor with a well-defined mechanism of action against key pathways in hematological malignancies. Its ability to induce cell cycle arrest, apoptosis, and inhibit pro-survival signaling pathways provides a strong rationale for its continued investigation, both as a single agent and in combination with other therapies. The data and protocols presented in this guide offer a foundational resource for researchers and clinicians working to further elucidate the therapeutic potential of ENMD-2076 in the treatment of leukemia, lymphoma, and multiple myeloma.

References

An In-depth Technical Guide to the Pharmacological Profile of ENMD-2076 Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ENMD-2076 tartrate is a novel, orally bioavailable small molecule that functions as a multi-targeted kinase inhibitor, demonstrating potential antiangiogenic and antineoplastic activities.[1] Its mechanism of action involves the selective inhibition of several key kinases implicated in tumor growth, proliferation, and angiogenesis, including Aurora A kinase, vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and Src kinase.[2][3] This dual targeting of both cell proliferation and tumor blood supply provides a strong rationale for its investigation as a therapeutic agent in various human cancers.[2]

Mechanism of Action

ENMD-2076 exerts its antitumor effects through the inhibition of multiple critical signaling pathways. Primarily, it is a potent and selective inhibitor of Aurora A kinase, a key regulator of mitosis.[1][2] Overexpression of Aurora A is common in many cancers and is associated with genetic instability and tumor progression.[2] By inhibiting Aurora A, ENMD-2076 disrupts the mitotic spindle formation, leading to G2/M cell cycle arrest and subsequent apoptosis.[4][5]

In addition to its effects on cell division, ENMD-2076 targets key tyrosine kinases involved in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3][6] The compound effectively inhibits VEGFR2 (KDR), a primary mediator of VEGF-driven angiogenesis.[4][7] It also shows activity against FGFR1 and FGFR2, which are involved in tumor angiogenesis and cell survival.[7] Furthermore, ENMD-2076 inhibits the Src kinase, which plays a role in various cellular processes including proliferation, survival, and migration.[7][8]

The combined anti-proliferative and anti-angiogenic activity of ENMD-2076 makes it a promising candidate for cancer therapy, with preclinical studies demonstrating its efficacy in a wide range of solid and hematopoietic tumor models.[3]

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for ENMD-2076.

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076

Target KinaseIC50 (nM)
Aurora A1.86 - 14
Aurora B350
Flt31.86 - 3
KDR/VEGFR27 - 58.2
Flt4/VEGFR315.9
FGFR192.7 - 93
FGFR270.8
Src23 - 56.4
PDGFRα56.4
c-Kit120

Data compiled from multiple sources.[4][7][8][9][10]

Table 2: In Vitro Anti-proliferative Activity of ENMD-2076 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Wide range of solid tumor and hematopoietic cancer cell linesVarious0.025 - 0.7
Human leukemia cell lines (10 lines)Leukemia0.025 - 0.53
Myeloma cell lines (IM9, ARH-77, U266, RPMI 8226, MM.1S, MM.1R, NCI-H929)Multiple Myeloma2.99 - 7.06

Data compiled from multiple sources.[3][4][7][11]

Table 3: Summary of Phase I and II Clinical Trial Data for ENMD-2076

Cancer TypePhaseRecommended DoseKey Efficacy ResultsCommon Adverse Events
Advanced Solid TumorsI160 mg/m² orally once daily2 partial responses in platinum-refractory/resistant ovarian cancerHypertension, nausea/vomiting, fatigue
Relapsed/Refractory Acute Myeloid Leukemia (AML) or Chronic Myelomonocytic Leukemia (CMML)I225 mg orally once daily1 CRi, 3 MLFS with HI-P, 5 with reduced marrow blastsFatigue, diarrhea, dysphonia, dyspnea, hypertension, constipation, abdominal pain
Platinum-Resistant Ovarian CancerIINot specified6-month PFS rate of 22%Fatigue, hypertension, diarrhea
Triple-Negative Breast Cancer (TNBC)II250 mg orally once daily6-month CBR of 16.7% (2 partial responses)Hypertension, fatigue, diarrhea, nausea
Ovarian Clear Cell Carcinoma (OCCC)II275 mg orally once daily (BSA ≥ 1.65 m²), 250 mg (BSA < 1.65 m²)3 partial responses, 26 stable disease; 6-month PFS rate of 22%Hypertension, proteinuria, diarrhea
Advanced Fibrolamellar Carcinoma (FLC)IIBased on body surface area1 partial response, 20 stable diseaseHypertension

CRi: Complete Remission with incomplete count recovery; MLFS: Morphologic Leukemia-Free State; HI-P: Major Hematologic Improvement in Platelets; PFS: Progression-Free Survival; CBR: Clinical Benefit Rate. Data compiled from multiple sources.[10][12][13][14][15][16][17]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

In Vitro Kinase Inhibition Assay:

The inhibitory activity of ENMD-2076 against a panel of recombinant human kinases was determined using the SelectScreen® kinase profiling service. The assays were performed at an ATP concentration at or near the Km for each respective enzyme. For kinases where significant inhibition was observed at a screening concentration of 1 µmol/L, full 10-point dose-response curves were generated to determine the IC50 values.[2]

Cell Proliferation Assay (Sulforhodamine B Assay):

  • Adherent tumor cell lines were plated at a density of 500 cells per well in 96-well plates.

  • Cells were incubated with nine different concentrations of ENMD-2076, ranging from 0.3 nmol/L to 125 µmol/L, for 96 hours.

  • For non-adherent leukemia cell lines, 5,000 cells per well were plated.

  • Cellular proliferation was measured using the sulforhodamine B (SRB) assay, a method that relies on the ability of SRB to bind to protein components of cells.[2]

In Vivo Tumor Xenograft Studies:

  • Cancer cells (2 x 10⁶ to 30 x 10⁶) were mixed with Matrigel and injected subcutaneously into NCr nude or CB.17 SCID mice.

  • Tumors were allowed to grow to a specified size (approximately 500–750 mm³).

  • Mice were then treated with a single oral dose of ENMD-2076 in water.

  • Tumor growth was monitored and compared to vehicle-treated control groups to determine tumor growth inhibition (TGI), partial regression (PR), or complete regression (CR).[2]

Pharmacodynamic Studies in Vivo:

To assess the effect of ENMD-2076 on target kinase activity in vivo, subcutaneous xenografts of cancer cell lines expressing the target kinases were established in mice. Following tumor growth to an appropriate size, a single oral dose of ENMD-2076 was administered. At various time points post-treatment, tumors were harvested, and the phosphorylation status of target kinases such as Aurora A, Flt3, VEGFR2/KDR, and FGFR1/2 was analyzed by Western blotting or immunohistochemistry to determine the extent and duration of target inhibition.[2][3]

Visualizations

Signaling Pathway Diagrams

ENMD2076_Mechanism_of_Action cluster_proliferation Cell Proliferation cluster_angiogenesis Angiogenesis cluster_survival Cell Survival & Migration AuroraA Aurora A Kinase Mitosis Mitosis AuroraA->Mitosis Promotes CellCycle G2/M Arrest Apoptosis_Prolif Apoptosis CellCycle->Apoptosis_Prolif Induces VEGFR VEGFR AngioSignal Angiogenic Signaling VEGFR->AngioSignal FGFR FGFR FGFR->AngioSignal NewVessels New Blood Vessel Formation AngioSignal->NewVessels Promotes Src Src Kinase SurvivalSignal Survival/Migration Signaling Src->SurvivalSignal ENMD2076 ENMD-2076 ENMD2076->AuroraA Inhibits ENMD2076->VEGFR Inhibits ENMD2076->FGFR Inhibits ENMD2076->Src Inhibits

Caption: Mechanism of action of ENMD-2076 targeting key kinases in cancer.

Experimental_Workflow_Xenograft cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Injection Subcutaneous injection of cancer cells in mice Tumor_Growth Tumor growth to ~500-750 mm³ Cell_Injection->Tumor_Growth Dosing Oral administration of ENMD-2076 or vehicle Tumor_Growth->Dosing Tumor_Measurement Tumor volume measurement Dosing->Tumor_Measurement PD_Analysis Pharmacodynamic analysis (target phosphorylation) Dosing->PD_Analysis

Caption: In vivo xenograft model experimental workflow.

References

ENMD-2076 Tartrate: A Multi-Targeted Kinase Inhibitor and its Impact on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-2076 is a novel, orally bioavailable small molecule kinase inhibitor that has demonstrated significant anti-proliferative and anti-angiogenic activities.[1][2] This technical guide provides a comprehensive overview of ENMD-2076 tartrate, with a particular focus on its mechanism of action and its profound effects on the cell cycle. Through the inhibition of key kinases, particularly Aurora A, ENMD-2076 disrupts mitotic progression, leading to a characteristic G2/M phase arrest in cancer cells. This document details the underlying signaling pathways, presents key quantitative data, and provides detailed experimental protocols for the assessment of ENMD-2076's cellular effects.

Mechanism of Action: A Multi-Pronged Attack on Cancer Cells

ENMD-2076 exerts its anti-neoplastic effects through the inhibition of a distinct profile of kinases crucial for tumor growth, proliferation, and angiogenesis.[1][2] Its primary targets include Aurora A kinase, as well as several receptor tyrosine kinases involved in angiogenesis such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2]

The inhibition of Aurora A kinase is central to the cell cycle effects of ENMD-2076. Aurora A is a serine/threonine kinase that plays a critical role in mitotic entry, centrosome maturation, and spindle assembly. By inhibiting Aurora A, ENMD-2076 disrupts these processes, leading to mitotic defects and ultimately cell cycle arrest and apoptosis.[3]

Furthermore, its anti-angiogenic properties, mediated through the inhibition of VEGFR and FGFR signaling, contribute to its overall anti-tumor activity by restricting the blood supply to tumors.[1]

ENMD_2076_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Angiogenesis_Pathway Angiogenic Signaling (e.g., PLCγ, PI3K/Akt) VEGFR->Angiogenesis_Pathway FGFR FGFR FGFR->Angiogenesis_Pathway ENMD2076 ENMD-2076 ENMD2076->VEGFR ENMD2076->FGFR AuroraA Aurora A Kinase ENMD2076->AuroraA Cell_Cycle_Arrest G2/M Arrest Angiogenesis_Pathway->Cell_Cycle_Arrest Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly G2M_Transition G2/M Transition Centrosome_Maturation->G2M_Transition Spindle_Assembly->G2M_Transition G2M_Transition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis VEGF VEGF VEGF->VEGFR FGF FGF FGF->FGFR

Figure 1: ENMD-2076 Signaling Pathway.

Effect on the Cell Cycle: Induction of G2/M Arrest

A hallmark of ENMD-2076's anti-proliferative activity is its ability to induce cell cycle arrest at the G2/M transition.[3][4] This effect is a direct consequence of Aurora A kinase inhibition. Disruption of Aurora A function leads to defects in centrosome separation and the formation of a bipolar spindle, activating the spindle assembly checkpoint and preventing cells from proceeding into anaphase.

Treatment of various cancer cell lines with ENMD-2076 results in a significant accumulation of cells in the G2/M phase of the cell cycle. This can be quantified by flow cytometry following propidium iodide staining of cellular DNA. While specific percentages vary between cell lines and experimental conditions, a dose-dependent increase in the G2/M population is consistently observed.

Data Presentation

The following tables summarize the in vitro potency of ENMD-2076 against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Profile of ENMD-2076

Kinase TargetIC50 (nM)
Aurora A14[3]
Flt31.86[4]
KDR/VEGFR258.2[4]
Flt4/VEGFR315.9[4]
FGFR192.7[4]
FGFR270.8[4]
Src56.4[4]
PDGFRα56.4[4]
Aurora B350[4]

Table 2: Anti-proliferative Activity of ENMD-2076 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Range of solid tumor and hematopoietic cancer cell linesVarious0.025 to 0.7[2]
Myeloma cell lines (IM9, ARH-77, U266, RPMI 8226, MM.1S, MM.1R, NCI-H929)Multiple Myeloma2.99 to 7.06[3]
Human leukemia cell linesLeukemia0.025 to 0.53[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with ENMD-2076 using propidium iodide (PI) staining.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of ENMD-2076 or vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48 hours).

  • Cell Harvesting: Aspirate the medium and wash the cells once with PBS. Detach adherent cells using trypsin-EDTA. Collect all cells, including those in the supernatant, by centrifugation at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample. Use appropriate software (e.g., FlowJo, FCS Express) to gate on single cells and analyze the cell cycle distribution based on DNA content (PI fluorescence).

Experimental_Workflow cluster_workflow Experimental Workflow: Cell Cycle Analysis A 1. Cell Seeding & Treatment - Seed cells in 6-well plates. - Treat with ENMD-2076. B 2. Cell Harvesting - Trypsinize and collect cells. - Centrifuge to pellet. A->B C 3. Fixation - Resuspend in PBS. - Add ice-cold 70% ethanol. B->C D 4. Staining - Wash with PBS. - Resuspend in PI/RNase A solution. C->D E 5. Incubation - 30 minutes at room temperature in the dark. D->E F 6. Flow Cytometry - Acquire data for ≥10,000 events. - Analyze cell cycle distribution. E->F

Figure 2: Experimental Workflow for Cell Cycle Analysis.
Western Blotting for Phospho-Aurora A

This protocol describes the detection of phosphorylated (active) Aurora A kinase in cells treated with ENMD-2076.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Aurora A (Thr288), anti-total Aurora A, anti-loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse treated cells in RIPA buffer. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Aurora A overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies against total Aurora A and a loading control to ensure equal protein loading.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of ENMD-2076 against a specific kinase.

Materials:

  • Recombinant kinase (e.g., Aurora A)

  • Kinase-specific substrate (peptide or protein)

  • ATP (often radiolabeled, e.g., [γ-32P]ATP)

  • Kinase reaction buffer

  • This compound at various concentrations

  • Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting, or specific antibodies)

Procedure:

  • Reaction Setup: In a microplate, combine the recombinant kinase, its substrate, and varying concentrations of ENMD-2076 in the kinase reaction buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period.

  • Terminate Reaction: Stop the reaction (e.g., by adding a stop solution or spotting onto a membrane).

  • Quantify Phosphorylation: Measure the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the concentration of ENMD-2076 to determine the IC50 value.

Conclusion

This compound is a potent, orally active multi-targeted kinase inhibitor with a well-defined mechanism of action that includes the disruption of cell cycle progression and the inhibition of angiogenesis. Its ability to induce a robust G2/M arrest through the specific inhibition of Aurora A kinase makes it a compelling agent for cancer therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of ENMD-2076.

References

An In-depth Technical Guide to the Kinase Selectivity Profile of ENMD-2076 Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the kinase selectivity profile of ENMD-2076, a multi-target kinase inhibitor. ENMD-2076 is an orally bioavailable small molecule that has demonstrated both antiangiogenic and antiproliferative activities by targeting key kinases involved in cell cycle regulation and angiogenesis.[1][2][3][4] This document outlines its inhibitory potency against a panel of kinases, the experimental methods used for these determinations, and the signaling pathways it modulates.

Kinase Selectivity Profile: Quantitative Data

ENMD-2076 exhibits a unique inhibitory profile, potently targeting Aurora A kinase and multiple receptor tyrosine kinases involved in angiogenesis, such as VEGFRs and FGFRs.[1][2] Its multi-targeted nature allows it to simultaneously attack key mechanisms of tumor growth and survival.[1][4] The compound is notably more selective for Aurora A over Aurora B.[5][6][7] The IC50 values against a selection of key kinases are summarized below.

Kinase TargetIC50 (nM)Kinase FamilyPrimary Associated Pathway
FLT31.86Receptor Tyrosine KinaseAngiogenesis, Proliferation
Aurora A14Serine/Threonine KinaseCell Cycle (Mitosis)
RET10.4Receptor Tyrosine KinaseProliferation
VEGFR3 / FLT415.9Receptor Tyrosine KinaseAngiogenesis
Src20.2Non-receptor Tyrosine KinaseProliferation, Survival
VEGFR2 / KDR58.2Receptor Tyrosine KinaseAngiogenesis
FGFR270.8Receptor Tyrosine KinaseAngiogenesis, Proliferation
FGFR192.7Receptor Tyrosine KinaseAngiogenesis, Proliferation
PDGFRα56.4Receptor Tyrosine KinaseProliferation
Aurora B350Serine/Threonine KinaseCell Cycle (Mitosis)

Note: IC50 values are compiled from multiple sources for comparison.[5][6][7][8]

Experimental Protocols

The kinase inhibitory activity of ENMD-2076 was determined using in vitro biochemical assays. The general methodology is outlined below.

1. Reagents and Kinase Source:

  • Compound: ENMD-2076 free base was used for the assays.[1]

  • Kinases: Recombinant human kinase enzymes were utilized. For broad profiling, services like Invitrogen's SelectScreen were employed, which screen against a large panel of kinases.[1][5] For specific targets like Aurora A and B, recombinant enzymes were purchased along with appropriate assay kits (e.g., PanVera Z'-Lyte).[5][7]

2. Biochemical Kinase Assay (General Protocol):

  • Assay Buffer: A typical kinase assay buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM EGTA, and 0.05% Brij-35, supplemented with 2 mM DTT.[5][7]

  • ATP Concentration: Assays were performed at an ATP concentration equivalent to the apparent Michaelis constant (Km) for each specific enzyme to ensure accurate potency measurement.[1][5] If the Km was not attainable, a concentration of 100 µM ATP was used.[5][7]

  • Procedure:

    • The kinase enzyme and varying concentrations of ENMD-2076 were pre-incubated.

    • The reaction was initiated by adding the peptide substrate and radioisotope-labeled ATP (e.g., ³³P-γ-ATP).

    • The reaction mixture was incubated to allow for substrate phosphorylation.

    • The amount of phosphorylated substrate was quantified. Radiometric assays, which are considered a gold standard, directly measure the incorporation of the radioisotope into the substrate.[9]

  • Data Analysis: Dose-response curves were generated by plotting the relative enzyme activity against the concentration of ENMD-2076. These curves were then used to calculate the IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.[1][5][7]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase Enzyme - ENMD-2076 (10 doses) - Substrate & ATP (at Km) preincubation Pre-incubate Kinase with ENMD-2076 reagents->preincubation Transfer to Assay Plate initiation Initiate Reaction: Add Substrate + ATP preincubation->initiation incubation Incubate for a Set Time (e.g., 1 hr) initiation->incubation quantify Quantify Phosphorylation (e.g., Radiometric Detection) incubation->quantify Stop Reaction plot Plot Dose-Response Curve (% Inhibition vs. [ENMD-2076]) quantify->plot calculate Calculate IC50 Value plot->calculate

Biochemical Kinase Assay Workflow

Modulated Signaling Pathways

ENMD-2076's therapeutic potential stems from its ability to inhibit two critical cancer-promoting processes: cell proliferation (via Aurora A) and angiogenesis (via VEGFR/FGFR).

1. Aurora Kinase Pathway and Mitotic Inhibition: Aurora kinases are essential for proper cell division, playing key roles in mitotic checkpoint control.[3] Aurora A is specifically involved in centrosome separation and spindle assembly. By potently inhibiting Aurora A, ENMD-2076 disrupts these processes, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis in tumor cells.[5][6]

G cluster_cellcycle Cell Cycle Progression cluster_mitosis Mitotic Events (M Phase) G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M AuroraA Aurora A Kinase Spindle Spindle Assembly & Centrosome Separation AuroraA->Spindle Promotes Arrest G2/M Arrest & Apoptosis Division Cell Division Spindle->Division Inhibitor ENMD-2076 Inhibitor->AuroraA Inhibits

Inhibition of the Aurora A Pathway

2. Angiogenesis Signaling Pathways (VEGFR & FGFR): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This process is driven by growth factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF).[10] These factors bind to their respective receptor tyrosine kinases (VEGFRs and FGFRs) on endothelial cells, triggering downstream signaling cascades that promote cell proliferation, migration, and survival.[10] ENMD-2076 inhibits several of these key receptors, including VEGFR2/KDR, VEGFR3, FGFR1, and FGFR2, thereby blocking the formation of new blood vessels that supply tumors.[2][4]

G cluster_ligands cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR2 / KDR VEGF->VEGFR FGF FGF FGFR FGFR1 / FGFR2 FGF->FGFR Signaling PI3K/Akt, RAS/MAPK Pathways VEGFR->Signaling FGFR->Signaling Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Signaling->Angiogenesis Inhibitor ENMD-2076 Inhibitor->VEGFR Inhibits Inhibitor->FGFR Inhibits

Inhibition of Angiogenesis Pathways

Summary of Mechanism of Action

ENMD-2076's kinase selectivity profile enables a dual mechanism of action against cancer. It directly inhibits tumor cell proliferation through the Aurora A pathway while simultaneously cutting off the tumor's blood supply by inhibiting key angiogenesis-related tyrosine kinases. This multi-pronged approach provides a strong rationale for its use as a therapeutic agent for human cancers.[1]

G cluster_targets cluster_effects ENMD ENMD-2076 AuroraA Aurora A Kinase ENMD->AuroraA RTKs Angiogenic RTKs (VEGFR, FGFR, etc.) ENMD->RTKs Antiproliferative Antiproliferative Effect (G2/M Arrest) AuroraA->Antiproliferative leads to Antiangiogenic Antiangiogenic Effect (Inhibition of Vessel Growth) RTKs->Antiangiogenic leads to Tumor Inhibition of Tumor Growth Antiproliferative->Tumor Antiangiogenic->Tumor

Dual Mechanism of Action of ENMD-2076

References

ENMD-2076 Tartrate: A Technical Overview of Early-Stage Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-stage research on ENMD-2076 tartrate, a multi-targeted kinase inhibitor. The document focuses on the compound's efficacy, mechanism of action, and the experimental protocols used in its preclinical and early clinical evaluation.

Core Mechanism of Action

ENMD-2076 is an orally active small molecule that selectively inhibits several kinases crucial for tumor growth and survival.[1] Its primary targets include Aurora A kinase, a key regulator of mitosis, and various tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2] The compound also demonstrates potent inhibitory activity against FMS-like tyrosine kinase 3 (Flt3).[1][3] By targeting these pathways, ENMD-2076 exerts both anti-proliferative and anti-angiogenic effects, leading to cell cycle arrest at the G2/M phase, induction of apoptosis, and inhibition of new blood vessel formation.[1][3]

In Vitro Efficacy

The anti-proliferative activity of ENMD-2076 has been demonstrated across a wide range of human cancer cell lines.

Cell Line TypeIC50 Range (µM)Reference
Human Solid Tumor and Hematopoietic Cancer Cell Lines0.025 - 0.7[1]
Myeloma Cell Lines (IM9, ARH-77, U266, RPMI 8226, MM.1S, MM.1R, NCI-H929)2.99 - 7.06[3]
Human Leukemia Cell Lines0.025 - 0.53[4]

Table 1: In Vitro Anti-proliferative Activity of ENMD-2076

The compound's inhibitory activity against specific kinases is detailed below.

Kinase TargetIC50 (nM)Reference
Flt31.86[3]
Aurora A14[2][3]
VEGFR2/KDR7 - 58.2[3][4]
Flt4/VEGFR315.9[4]
c-Kit40 - 120[4][5]
FGFR192.7 - 93[4][5]
FGFR270.8 - 71[4][5]
PDGFRα56.4[4]
Aurora B350[2]

Table 2: Kinase Inhibitory Activity of ENMD-2076

In Vivo Efficacy

Preclinical studies using various tumor xenograft models have demonstrated the in vivo anti-tumor activity of ENMD-2076. The compound has been shown to induce tumor regression or complete inhibition of tumor growth in models of breast, colon, melanoma, leukemia, and multiple myeloma.[1]

Xenograft ModelDosingOutcomeReference
HT29 (Colon)Single oral doseSustained inhibition of Flt3, VEGFR2/KDR, and FGFR1/2 activation[1]
MDA-MB-231 (Breast)Not specifiedPrevention of new blood vessel formation and regression of formed vessels[3]
H929 (Multiple Myeloma)50, 100, 200 mg/kg/day (oral)Inhibition of tumor growth, reduction in phospho-Histone 3, Ki-67, and angiogenesis; increase in cleaved caspase-3[3]
MDA-MB-468 (Triple-Negative Breast Cancer)Not specifiedStatic tumor growth for 40 days[6]
MDA-MB-231 (Triple-Negative Breast Cancer)100 mg/kgTumor growth inhibition[6]

Table 3: In Vivo Antitumor Activity of ENMD-2076 in Xenograft Models

Clinical Efficacy (Early-Stage)

ENMD-2076 has been evaluated in several Phase 1 and 2 clinical trials.

Cancer TypePhaseKey FindingsReference
Advanced Solid Tumors1MTD determined to be 160 mg/m² orally once daily. Two partial responses observed in platinum-refractory/resistant ovarian cancer.[5]
Platinum-Resistant Ovarian Cancer26-month progression-free survival (PFS) rate of 22%.[7]
Ovarian Clear Cell Carcinoma2Did not meet the preset bar for efficacy as a single agent. Loss of ARID1A correlated with better PFS.[8]
Triple-Negative Breast Cancer (TNBC)26-month clinical benefit rate (CBR) of 16.7%, including two partial responses.[9]
Relapsed/Refractory AML or CMML1Recommended Phase 2 dose of 225 mg orally once daily. One complete remission with incomplete count recovery (CRi) and three morphologic leukemia-free states (MLFS) observed.[10]
Advanced Fibrolamellar Carcinoma2One partial response (3%) and 57% stable disease. Did not support further evaluation as a single agent.[11]

Table 4: Summary of Early-Stage Clinical Trial Results for ENMD-2076

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by ENMD-2076 and a general workflow for in vitro anti-proliferation assays.

ENMD_2076_Signaling_Pathway cluster_angiogenesis Angiogenesis cluster_proliferation Proliferation & Cell Cycle VEGFRs VEGFRs Angiogenesis Angiogenesis VEGFRs->Angiogenesis FGFRs FGFRs FGFRs->Angiogenesis AuroraA Aurora A CellCycle Cell Cycle Progression (G2/M) AuroraA->CellCycle Flt3 Flt3 Proliferation Cell Proliferation Flt3->Proliferation ENMD2076 ENMD-2076 ENMD2076->VEGFRs ENMD2076->FGFRs ENMD2076->AuroraA ENMD2076->Flt3

Caption: ENMD-2076 inhibits key kinases involved in angiogenesis and cell proliferation.

In_Vitro_Assay_Workflow start Plate Cancer Cell Lines (e.g., 500 cells/well) incubation Incubate with ENMD-2076 (0.3 nM to 125 µM) for 96 hours start->incubation srb_assay Perform Sulforhodamine B (SRB) Assay incubation->srb_assay measurement Measure Cellular Proliferation srb_assay->measurement end Determine IC50 Value measurement->end

Caption: General workflow for in vitro anti-proliferation cell-based assays.

Experimental Protocols

In Vitro Cell Proliferation Assay (SRB Assay)

This protocol is based on the methodology described for assessing the anti-proliferative effect of ENMD-2076 on adherent tumor cell lines.[2]

1. Cell Plating:

  • Adherent cancer cell lines are plated in 96-well plates at a density of 500 cells per well.
  • For non-adherent leukemia cell lines, cells are plated at 5,000 cells per well.[2]

2. Compound Incubation:

  • Cells are incubated with nine different doses of ENMD-2076, with concentrations spanning from 0.3 nmol/L to 125 µmol/L.[2]
  • The incubation period is 96 hours.[2]

3. Cell Fixation and Staining:

  • After incubation, cells are fixed with trichloroacetic acid.
  • The fixed cells are then stained with Sulforhodamine B (SRB) dye.[2]

4. Measurement:

  • The protein-bound dye is solubilized with a Tris base solution.
  • The optical density is read on a plate reader to measure cellular proliferation.

5. Data Analysis:

  • The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Tumor Xenograft Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy of ENMD-2076 in mouse xenograft models.[2]

1. Cell Implantation:

  • 2 x 10⁶ to 30 x 10⁶ cancer cells are mixed with Matrigel.[2]
  • The cell mixture is injected subcutaneously into immunocompromised mice (e.g., NCr nude or CB.17 SCID).[2]

2. Tumor Growth:

  • Tumors are allowed to grow to a specified size (e.g., approximately 500–750 mm³).[2]

3. Drug Administration:

  • ENMD-2076 is administered orally, typically dissolved in water.[2]
  • Dosing schedules can vary, for example, once a day (q.d.) or twice a day (b.i.d.).[2]

4. Monitoring and Endpoints:

  • Tumor volume is measured regularly to assess tumor growth inhibition (TGI).
  • Animal weight and overall health are monitored for toxicity.
  • Endpoints may include partial regression (PR) or complete regression (CR) of the tumor.[2]

5. Pharmacodynamic Analysis:

  • At the end of the study, tumors can be excised for analysis of target kinase inhibition (e.g., by Western blot for phosphorylated proteins) and biomarkers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).[3]

Kinase Inhibition Assays

The inhibitory activity of ENMD-2076 against various kinases is determined using in vitro kinase assays.

1. Reagents:

  • Recombinant human kinase enzymes.
  • Kinase assay kits (e.g., PanVera Z'-Lyte).[3]
  • This compound.

2. Assay Procedure:

  • The kinase reaction is performed according to the manufacturer's instructions for the specific assay kit.
  • ENMD-2076 is added at various concentrations to determine the dose-dependent inhibition of kinase activity.

3. Data Analysis:

  • The IC50 value is calculated, representing the concentration of ENMD-2076 required to inhibit 50% of the kinase activity.[2]

References

Chemical structure and properties of ENMD-2076 Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-2076 is an orally bioavailable, multi-targeted small molecule kinase inhibitor that has demonstrated potent anti-angiogenic and anti-proliferative activities.[1][2] Developed as a therapeutic agent for various human cancers, its mechanism of action involves the inhibition of key pathways crucial for tumor growth, survival, and vascularization.[1][2] This technical guide provides a detailed overview of the chemical structure, properties, mechanism of action, and preclinical evaluation of ENMD-2076 Tartrate.

Chemical Structure and Properties

ENMD-2076 is the L-(+)-tartrate salt of a vinyl-pyrimidine free base, also referred to as ENMD-981693.[1][3] The tartrate salt formulation enhances the solubility and bioavailability of the active compound.

PropertyValueReference
Chemical Name (E)-N-(5-methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-styrylpyrimidin-4-amine (2R,3R)-2,3-dihydroxysuccinate[4]
CAS Number 1453868-32-0 (Tartrate Salt)[4]
Molecular Formula C25H31N7O6[4]
Molecular Weight 525.56 g/mol [3][4]
Appearance Not specified in search results.
Solubility Soluble in DMSO. Insoluble in water and ethanol.[3]

Mechanism of Action

ENMD-2076 exerts its anti-tumor effects by targeting multiple critical kinases involved in cell cycle regulation and angiogenesis.[1][2] Its primary targets include Aurora A kinase and various receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[2][5]

Inhibition of Aurora Kinases

ENMD-2076 is a potent inhibitor of Aurora A kinase, a key regulator of mitosis.[1][6] Aurora kinases are essential for proper spindle formation and chromosome segregation during cell division.[6] By inhibiting Aurora A, ENMD-2076 disrupts mitosis, leading to G2/M cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.[7][8] It exhibits selectivity for Aurora A over Aurora B.[1][7]

ENMD-2076 Inhibition of Aurora A Kinase Pathway Prophase Prophase Centrosome_Separation Centrosome Separation Prophase->Centrosome_Separation Spindle_Assembly Bipolar Spindle Assembly Centrosome_Separation->Spindle_Assembly G2_M_Arrest G2/M Arrest & Apoptosis Spindle_Assembly->G2_M_Arrest Metaphase Metaphase Chromosome_Alignment Chromosome Alignment Metaphase->Chromosome_Alignment Chromosome_Alignment->G2_M_Arrest Anaphase Anaphase Chromosome_Segregation Chromosome Segregation Anaphase->Chromosome_Segregation Chromosome_Segregation->G2_M_Arrest Aurora_A Aurora A Kinase Aurora_A->Centrosome_Separation Regulates Aurora_A->Spindle_Assembly Regulates ENMD_2076 ENMD-2076 ENMD_2076->Aurora_A Inhibits

Caption: ENMD-2076 inhibits Aurora A kinase, disrupting mitosis and leading to cell cycle arrest.

Inhibition of Angiogenic Kinases

ENMD-2076 also potently inhibits several receptor tyrosine kinases that are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][2] Key angiogenic targets include VEGFR2/KDR, FGFR1, and FGFR2.[5][8] By blocking these signaling pathways, ENMD-2076 impedes tumor neovascularization.[1][2]

ENMD-2076 Inhibition of Angiogenic Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds FGF FGF FGFR1_2 FGFR1/2 FGF->FGFR1_2 Binds Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Activates FGFR1_2->Downstream_Signaling Activates Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Promotes ENMD_2076 ENMD-2076 ENMD_2076->VEGFR2 Inhibits ENMD_2076->FGFR1_2 Inhibits

Caption: ENMD-2076 blocks key angiogenic receptors, inhibiting new blood vessel formation.

In Vitro and In Vivo Activity

Kinase Inhibitory Profile

The inhibitory activity of ENMD-2076 has been characterized against a panel of recombinant human kinases. The half-maximal inhibitory concentrations (IC50) for key targets are summarized below.

Kinase TargetIC50 (nM)Reference
Flt3 1.86[7][8]
Aurora A 14[1][7][8]
Src 23[9]
VEGFR2/KDR 40[9]
FGFR2 70.8[8]
FGFR1 92.7[8]
c-Kit 120[10]
Aurora B 350[1][10]
Anti-proliferative Activity in Cancer Cell Lines

ENMD-2076 has demonstrated broad anti-proliferative activity across a range of human cancer cell lines.

Cell Line TypeIC50 Range (µM)Reference
Human Solid Tumor & Hematopoietic Cancer 0.025 - 0.7[1][2][7]
Multiple Myeloma 2.99 - 7.06[7]
In Vivo Anti-tumor Efficacy

In preclinical xenograft models, orally administered ENMD-2076 has been shown to induce tumor growth inhibition and regression in a variety of cancer types, including breast, colon, melanoma, leukemia, and multiple myeloma.[1][2] For instance, in a colorectal cancer xenograft model (HT-29), ENMD-2076 treatment led to initial tumor growth inhibition followed by regression.[5]

Pharmacokinetics and Metabolism

Phase I clinical trials have characterized the pharmacokinetic profile of ENMD-2076 in patients with advanced solid tumors.

ParameterValueReference
Time to Max. Concentration (Tmax) 3 - 7.8 hours[10][11][12]
Half-life (t1/2) 27.3 - 38.3 hours (single dose)[10][11][12]
Exposure Dose proportional[10][11][12]
Recommended Phase II Dose 160 mg/m² (orally, once daily)[10][11]
Active Metabolite ENMD-2060[10]

Experimental Protocols

In Vitro Kinase Assay

Workflow for In Vitro Kinase Assay Start Start Prepare_Kinase Prepare Recombinant Kinase Enzyme Start->Prepare_Kinase Prepare_Compound Prepare Serial Dilutions of ENMD-2076 Start->Prepare_Compound Incubate Incubate Kinase, ENMD-2076, Substrate, and ATP Prepare_Kinase->Incubate Prepare_Compound->Incubate Measure_Activity Measure Kinase Activity (e.g., Z'-Lyte Assay) Incubate->Measure_Activity Analyze_Data Analyze Data and Calculate IC50 Measure_Activity->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of ENMD-2076.

Methodology:

  • Kinase Selection: Recombinant human kinase enzymes are utilized.[1]

  • Assay Platform: The kinase activity is often measured using a platform such as the Z'-Lyte Kinase Assay.[7]

  • Compound Preparation: ENMD-2076 is serially diluted to create a range of concentrations for IC50 determination.[1]

  • Reaction: The kinase, its specific substrate, ATP (at a concentration near the Km for each enzyme), and varying concentrations of ENMD-2076 are incubated together.[1]

  • Detection: The reaction progress, often measured by phosphorylation of the substrate, is quantified.[1]

  • Data Analysis: Dose-response curves are generated by plotting kinase inhibition against the concentration of ENMD-2076 to calculate the IC50 value.[1]

Cell Proliferation Assay (Sulforhodamine B Assay)

Methodology:

  • Cell Plating: Adherent cancer cells are seeded in 96-well plates at a density of approximately 500 cells per well. For non-adherent cells, a higher density (e.g., 5,000 cells per well) is used.[1]

  • Compound Treatment: Cells are incubated with multiple doses of ENMD-2076, typically spanning a wide concentration range (e.g., 0.3 nM to 125 µM), for 96 hours.[1]

  • Cell Fixation: After incubation, cells are fixed to the plate.

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.[1]

  • Measurement: The amount of bound dye is measured spectrophotometrically, which is proportional to the total cellular protein mass and thus an indicator of cell number.

  • Analysis: The optical density readings are used to determine the extent of cell proliferation inhibition and to calculate IC50 values.

In Vivo Xenograft Tumor Model

Methodology:

  • Cell Implantation: Human cancer cells (e.g., 2 x 10^6 to 30 x 10^6 cells) are mixed with Matrigel and injected subcutaneously into immunocompromised mice (e.g., NCr nude or CB.17 SCID).[1]

  • Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 500-750 mm³).[1]

  • Treatment Administration: ENMD-2076 is administered orally, typically once or twice daily, dissolved in water or a vehicle such as 0.075% carboxymethylcellulose and 0.085% Tween 80.[1]

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be excised for analysis of target kinase inhibition (e.g., by Western blot for phosphorylated proteins) and markers of proliferation or apoptosis.[1]

  • Efficacy Evaluation: The anti-tumor efficacy is assessed by calculating tumor growth inhibition (TGI).[1]

Clinical Development

ENMD-2076 has been evaluated in several Phase I and Phase II clinical trials for a variety of solid and hematologic malignancies, including ovarian cancer, triple-negative breast cancer, and colorectal cancer.[2][13][14][15] These studies have established its safety profile, pharmacokinetics, and have shown promising anti-tumor activity in certain patient populations.[10][11][13]

Conclusion

This compound is a novel, orally active multi-kinase inhibitor with a well-defined mechanism of action that combines anti-proliferative and anti-angiogenic effects. Its ability to target both Aurora A kinase and key angiogenic pathways provides a strong rationale for its development as a cancer therapeutic. Preclinical studies have consistently demonstrated its potent anti-tumor activity in a wide range of cancer models. Clinical investigations have further established its pharmacokinetic profile and have shown signals of efficacy, supporting its continued evaluation in various oncologic settings.

References

Methodological & Application

Application Notes and Protocols: ENMD-2076 Tartrate for In Vitro Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-2076 is a potent, orally bioavailable, multi-target kinase inhibitor with significant anti-proliferative and anti-angiogenic activities.[1][2] This document provides detailed protocols for assessing the in vitro efficacy of ENMD-2076 tartrate on cancer cell proliferation. The primary mechanism of action involves the selective inhibition of Aurora A kinase and various angiogenic receptor tyrosine kinases, including VEGFRs and FGFRs, leading to cell cycle arrest and apoptosis.[1][2][3]

Introduction

ENMD-2076 is a small molecule kinase inhibitor that targets key pathways involved in tumor growth and survival.[1][2] Its primary targets include Aurora A, a serine/threonine kinase essential for mitotic progression, and receptor tyrosine kinases such as VEGFR, FGFR, and Flt3, which are critical for angiogenesis.[1][2][3][4][5] By inhibiting these kinases, ENMD-2076 disrupts cell division and the formation of new blood vessels that supply tumors.[1][2] This dual mechanism of action makes ENMD-2076 a promising candidate for cancer therapy. In vitro cell proliferation assays are fundamental for evaluating the anti-cancer activity of compounds like ENMD-2076, providing crucial data on their potency and selectivity across different cancer cell types.

Data Presentation

The anti-proliferative activity of ENMD-2076 has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
MV4;11Leukemia0.025
HL-60Leukemia0.053
HCT-116Colon Carcinoma0.11
HT29Colon Carcinoma0.12
OPM-2Multiple Myeloma0.13
H929Multiple Myeloma0.14
MDA-MB-231Breast Cancer0.48[6]
PC-3Prostate Cancer0.67[6]
A375Melanoma0.70
U266Multiple Myeloma2.99[7]
RPMI 8226Multiple Myeloma3.54[7]
IM9Multiple Myeloma4.62[7]
MM.1SMultiple Myeloma5.32[7]
MM.1RMultiple Myeloma6.18[7]
ARH-77Multiple Myeloma7.06[7]

Note: IC50 values were determined after 72-96 hours of continuous exposure to ENMD-2076.[1][3][6]

Signaling Pathway

ENMD-2076 exerts its anti-proliferative effects by targeting multiple critical signaling pathways involved in cancer progression. The diagram below illustrates the primary inhibitory actions of ENMD-2076.

ENMD2076_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Mitosis RTK VEGFR / FGFR / Flt3 Angiogenesis Angiogenesis Signaling Cascade RTK->Angiogenesis Proliferation Cell Proliferation Angiogenesis->Proliferation AuroraA Aurora A Kinase Mitosis Mitotic Progression AuroraA->Mitosis Mitosis->Proliferation ENMD2076 ENMD-2076 ENMD2076->RTK ENMD2076->AuroraA

Caption: Mechanism of action of ENMD-2076.

Experimental Protocols

A widely used method for determining the anti-proliferative effects of ENMD-2076 in vitro is the Sulforhodamine B (SRB) assay. This assay relies on the ability of SRB to bind to protein components of cells, providing a sensitive measure of cell mass.[8]

Sulforhodamine B (SRB) Cell Proliferation Assay

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium (specific to the cell line)

  • 96-well flat-bottom microtiter plates

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Acetic acid, 1% (v/v)

  • Microplate reader

Protocol:

Caption: Workflow for the SRB cell proliferation assay.

Detailed Steps:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of ENMD-2076. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate the plates for 72 to 96 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation:

    • After the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well without aspirating the medium, resulting in a final TCA concentration of 10%.[9]

    • Incubate the plates at 4°C for 1 hour to fix the cells.

  • Staining:

    • Wash the plates four to five times by submerging them in a container of slow-running tap water.[9] Gently tap the plates on a paper towel to remove excess water.

    • Allow the plates to air dry completely at room temperature.

    • Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Washing and Solubilization:

    • Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.[1]

    • Allow the plates to air dry completely.

    • Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 10 minutes to ensure complete solubilization of the dye.

  • Data Acquisition and Analysis:

    • Measure the absorbance (OD) of each well at a wavelength of 510 nm to 565 nm using a microplate reader.[8][9]

    • The percentage of cell growth inhibition is calculated using the following formula: % Growth Inhibition = 100 - [ (OD_treated - OD_t0) / (OD_control - OD_t0) ] * 100 (Where OD_t0 is the absorbance at time zero, OD_treated is the absorbance of treated cells, and OD_control is the absorbance of control cells).

    • Plot the percentage of growth inhibition against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis.

Conclusion

This compound is a multi-targeted kinase inhibitor that demonstrates significant anti-proliferative activity against a broad range of cancer cell lines in vitro. The provided protocol for the SRB assay offers a reliable and reproducible method for quantifying the cytotoxic and cytostatic effects of ENMD-2076. This information is valuable for preclinical drug evaluation and for further investigation into the compound's mechanism of action.

References

Application Notes and Protocols: Western Blot Analysis of p53 and p73 Expression Following ENMD-2076 Tartrate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-2076 is an orally bioavailable small molecule kinase inhibitor with a multi-targeted profile, demonstrating significant activity against Aurora A kinase and various angiogenic kinases.[1] Preclinical and clinical studies have highlighted its potential in treating various cancers, particularly triple-negative breast cancer (TNBC).[2][3] A key mechanism of action of ENMD-2076 involves the modulation of the tumor suppressor proteins p53 and its homolog p73.[2][4]

Treatment with ENMD-2076 has been shown to increase the expression of both p53 and p73, a response that correlates with sensitivity to the drug in preclinical models.[2][3][4] This induction of p53 and p73 is observed even in cancer cells harboring mutant p53, suggesting a potential therapeutic avenue for tumors with compromised p53 function.[2][4] The upregulation of these tumor suppressors is believed to contribute to the pro-apoptotic and anti-proliferative effects of ENMD-2076.[2]

These application notes provide a detailed protocol for the analysis of p53 and p73 protein expression in cancer cell lines treated with ENMD-2076 Tartrate using Western blotting. The accompanying data and diagrams are intended to guide researchers in the experimental design, execution, and interpretation of results related to the pharmacodynamic effects of this compound.

Data Presentation

The following table summarizes the expected qualitative changes in p53 and p73 protein expression in cancer cell lines following treatment with this compound, as determined by Western blot analysis. It is important to note that the magnitude of the observed changes can vary depending on the cell line, drug concentration, and treatment duration.

Treatment GroupTarget ProteinExpected Change in Protein ExpressionCell Line Phenotype
Vehicle Controlp53BaselineSensitive / Resistant
Vehicle Controlp73BaselineSensitive / Resistant
This compoundp53IncreaseSensitive
This compoundp73IncreaseSensitive
This compoundp53No significant changeResistant
This compoundp73No significant changeResistant

Signaling Pathway

The diagram below illustrates the proposed signaling pathway through which this compound leads to the upregulation of p53 and p73. By inhibiting Aurora A kinase, ENMD-2076 prevents the phosphorylation and subsequent degradation or inactivation of p53 and p73. This stabilization allows for their accumulation and downstream activation of target genes involved in cell cycle arrest and apoptosis.

ENMD2076_p53_p73_Pathway cluster_drug Drug Action cluster_kinase Kinase Activity cluster_suppressors Tumor Suppressors cluster_cellular_response Cellular Response ENMD This compound AURKA Aurora A Kinase ENMD->AURKA Inhibition p53 p53 AURKA->p53 Phosphorylation & Degradation p73 p73 AURKA->p73 Phosphorylation & Inactivation Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Upregulation p73->Apoptosis Upregulation

Caption: this compound signaling pathway leading to p53 and p73 upregulation.

Experimental Protocols

Western Blot Analysis of p53 and p73 Expression

This protocol outlines the steps for treating cancer cells with this compound and subsequently analyzing p53 and p73 protein levels via Western blotting.

Materials:

  • Cancer cell line of interest (e.g., triple-negative breast cancer cell lines)

  • Complete cell culture medium

  • This compound (stock solution prepared in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-p53 monoclonal antibody

    • Rabbit anti-p73 monoclonal antibody

    • Mouse anti-β-actin or anti-GAPDH monoclonal antibody (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Tris-buffered saline with Tween-20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 24, 48 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total cell lysate).

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p53, p73, and a loading control (e.g., β-actin), diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the p53 and p73 bands to the corresponding loading control band.

Experimental Workflow

The following diagram provides a visual representation of the Western blot experimental workflow.

Western_Blot_Workflow start Start cell_culture Cell Culture & Seeding start->cell_culture treatment This compound Treatment cell_culture->treatment lysis Cell Lysis & Protein Quantification (BCA) treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p53, p73, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End analysis->end

Caption: Western blot workflow for analyzing p53 and p73 expression.

References

Application Notes and Protocols for ENMD-2076 Tartrate Xenograft Model Establishment and Dosing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-2076 is a novel, orally active small molecule kinase inhibitor with a multitargeted mechanism of action that includes potent activity against Aurora A kinase and various receptor tyrosine kinases involved in angiogenesis, such as VEGFRs and FGFRs.[1][2] This dual mechanism of inhibiting both cell proliferation and tumor blood supply makes ENMD-2076 a promising therapeutic agent for a range of solid and hematologic cancers.[1][2] Preclinical evaluation of ENMD-2076 in xenograft models is a critical step in its development. These application notes provide detailed protocols for establishing tumor xenografts, preparing and administering ENMD-2076 Tartrate, and performing pharmacodynamic analyses to assess treatment efficacy.

Data Presentation

In Vitro IC50 Values of ENMD-2076
Kinase TargetIC50 (nM)
Aurora A14
Aurora B350
VEGFR2/KDR58.2
VEGFR3/Flt415.9
FGFR192.7
FGFR270.8
Flt31.86
Src56.4
PDGFRα92.7

Source: MedChemExpress

In Vivo Efficacy of ENMD-2076 in Xenograft Models
Cancer TypeCell Line/ModelDosing RegimenTumor Growth Inhibition (TGI) / Outcome
Triple-Negative Breast Cancer (TNBC)MDA-MB-468100 mg/kg, p.o., dailySignificant tumor inhibition
Triple-Negative Breast Cancer (TNBC)MDA-MB-231100 mg/kg, p.o., dailySignificant tumor inhibition
Triple-Negative Breast Cancer (TNBC)PDX Model (CU_TNBC_002)200 mg/kg, p.o., daily71.3% TGI at day 30
Triple-Negative Breast Cancer (TNBC)PDX Model (CU_TNBC_005)200 mg/kg, p.o., daily66.1% TGI at day 30
Colon CancerHT-29100 or 200 mg/kg, p.o., daily for 28 daysInitial tumor growth inhibition followed by regression
Colon CancerPatient-Derived Xenografts (3 models)100 mg/kg, p.o., dailySensitive to treatment, measured by TGI

Signaling Pathway of ENMD-2076

ENMD2076_Pathway cluster_cell Tumor Cell cluster_endothelial Endothelial Cell Aurora_A Aurora A Kinase Mitosis Mitosis Aurora_A->Mitosis Proliferation Cell Proliferation Mitosis->Proliferation VEGFR VEGFRs Angiogenesis_Signal Angiogenic Signaling VEGFR->Angiogenesis_Signal FGFR FGFRs FGFR->Angiogenesis_Signal Angiogenesis Angiogenesis Angiogenesis_Signal->Angiogenesis ENMD2076 This compound ENMD2076->Aurora_A Inhibition ENMD2076->VEGFR Inhibition ENMD2076->FGFR Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Establishment of Subcutaneous Xenograft Models

This protocol describes the establishment of triple-negative breast cancer (MDA-MB-231) and colon cancer (HT-29) subcutaneous xenograft models.

Materials:

  • MDA-MB-231 or HT-29 human cancer cell lines

  • Appropriate cell culture medium (e.g., DMEM for MDA-MB-231, McCoy's 5A for HT-29) with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix (Corning)

  • 6-8 week old female athymic nude or SCID mice

  • 1 mL sterile syringes with 27-gauge needles

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture: Culture MDA-MB-231 or HT-29 cells in their respective media at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and have a viability of >95%.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells once with sterile PBS.

    • Add Trypsin-EDTA and incubate for a few minutes until cells detach.

    • Neutralize the trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge at 300 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in sterile PBS.

  • Cell Counting and Preparation:

    • Count the cells using a hemocytometer or an automated cell counter.

    • Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel on ice.

    • The final cell concentration should be adjusted to inject the desired number of cells in a total volume of 100-200 µL.

      • For MDA-MB-231: 3 x 10^5 to 5 x 10^6 cells per mouse.

      • For HT-29: 5 x 10^6 cells per mouse.

  • Tumor Cell Implantation:

    • Anesthetize the mice using an appropriate method (e.g., isoflurane).

    • For MDA-MB-231, inject the cell suspension (100-200 µL) into the mammary fat pad.

    • For HT-29, inject the cell suspension (100-200 µL) subcutaneously into the right flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers.

    • Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

    • Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

Protocol 2: Preparation and Administration of this compound

Materials:

  • This compound powder

  • Vehicle for oral gavage (e.g., sterile water or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline)

  • Sterile tubes for preparation

  • Vortex mixer and/or sonicator

  • Animal gavage needles (20-22 gauge, curved)

  • 1 mL syringes

Procedure:

  • Drug Formulation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg or 200 mg/kg) and the number and weight of the mice.

    • If using a vehicle other than water, prepare the vehicle solution first. For the DMSO/PEG300/Tween-80/Saline vehicle, mix the components in the specified ratios.

    • Weigh the this compound powder and add it to the vehicle.

    • Vortex and/or sonicate the mixture until the compound is fully dissolved or forms a homogenous suspension. Prepare fresh daily.

  • Oral Administration (Gavage):

    • Gently restrain the mouse.

    • Fill a 1 mL syringe fitted with a gavage needle with the appropriate volume of the this compound formulation. The volume is typically 0.1 mL per 10 g of body weight.

    • Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

    • Administer the treatment daily or as per the experimental design.

    • The control group should receive the vehicle only.

Protocol 3: Pharmacodynamic Analysis

A. Immunohistochemistry (IHC) for Phospho-Histone H3 (p-H3)

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-Phospho-Histone H3 (Ser10)

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Streptavidin-HRP conjugate

  • DAB chromogen substrate

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate through graded ethanol series (100%, 95%, 70%) for 3 minutes each, followed by a rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval solution and heat in a water bath or steamer at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with blocking buffer for 30 minutes at room temperature.

  • Primary Antibody Incubation:

    • Incubate sections with the primary antibody at the recommended dilution overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse with PBS and incubate with the biotinylated secondary antibody for 30 minutes at room temperature.

    • Rinse with PBS and incubate with streptavidin-HRP for 30 minutes.

    • Rinse with PBS and apply DAB substrate until the desired brown color develops.

  • Counterstaining and Mounting:

    • Rinse with distilled water and counterstain with hematoxylin.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

B. Western Blot for p53 and Cleaved PARP

Materials:

  • Frozen tumor tissue samples

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p53, Rabbit anti-cleaved PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG)

  • ECL chemiluminescence substrate

Procedure:

  • Protein Extraction:

    • Homogenize frozen tumor tissue in ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (anti-p53, anti-cleaved PARP, and loading control) overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Experimental Workflow

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Cell Culture (e.g., MDA-MB-231, HT-29) Cell_Harvest 2. Cell Harvesting and Preparation Cell_Culture->Cell_Harvest Implantation 3. Cell Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Drug_Prep 5. This compound Formulation Tumor_Growth->Drug_Prep Dosing 6. Daily Oral Gavage Drug_Prep->Dosing Tumor_Measurement 7. Continued Tumor Measurement Dosing->Tumor_Measurement Tissue_Collection 8. Tumor Tissue Collection Tumor_Measurement->Tissue_Collection IHC 9a. Immunohistochemistry (p-H3) Tissue_Collection->IHC WB 9b. Western Blot (p53, cleaved PARP) Tissue_Collection->WB

Caption: Experimental workflow for ENMD-2076 xenograft studies.

References

Application Notes and Protocols for Oral Gavage Administration of ENMD-2076 Tartrate in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-2076 is a potent, orally bioavailable small molecule inhibitor targeting multiple kinases implicated in tumor progression, including Aurora A kinase and several receptor tyrosine kinases involved in angiogenesis such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2] Its dual mechanism of action, inhibiting both cell proliferation and tumor blood supply, makes it a compelling candidate for preclinical and clinical investigation in various cancer models. These application notes provide detailed protocols for the preparation and oral gavage administration of ENMD-2076 Tartrate in mice, along with a summary of its biological activity and relevant data from preclinical studies.

Mechanism of Action

ENMD-2076 exerts its anti-cancer effects through the inhibition of key signaling pathways involved in cell cycle regulation and angiogenesis.[1]

  • Anti-proliferative Effects: Primarily through the inhibition of Aurora A kinase, a serine/threonine kinase essential for mitotic progression. Inhibition of Aurora A leads to defects in centrosome separation, spindle formation, and cytokinesis, ultimately resulting in G2/M cell cycle arrest and apoptosis in tumor cells.[1]

  • Anti-angiogenic Effects: By targeting VEGFRs and FGFRs, ENMD-2076 disrupts the signaling cascades that lead to the formation of new blood vessels (angiogenesis), which are crucial for tumor growth and metastasis.[1]

Signaling Pathway of ENMD-2076 Inhibition

Caption: ENMD-2076 inhibits angiogenesis and cell proliferation.

Quantitative Data

In Vitro Kinase Inhibitory Activity

ENMD-2076 has been shown to inhibit a range of kinases with high potency. The half-maximal inhibitory concentrations (IC₅₀) for key targets are summarized below.

Kinase TargetIC₅₀ (nM)
Aurora A14
Flt32
VEGFR2/KDR58
FGFR193
FGFR271
c-Kit120
Aurora B350

Data compiled from preclinical studies.[3]

In Vivo Efficacy in Mouse Xenograft Models

Oral administration of ENMD-2076 has demonstrated significant anti-tumor activity in various human cancer xenograft models in mice.

Tumor ModelMouse StrainDose (mg/kg, oral, daily)Outcome
HT-29 (Colon)Nude100 or 200Tumor growth inhibition and regression.[4]
MDA-MB-468 (Breast)Nude100Statistically significant tumor inhibition.
MDA-MB-231 (Breast)Nude100Statistically significant tumor inhibition.
A375 (Melanoma)Nudeup to 200 (free base)Dose-dependent tumor growth inhibition.
H929 (Multiple Myeloma)SCID50, 100, or 200Dose-dependent inhibition of tumor growth.
Patient-Derived CRCNude100Tumor growth inhibition.[4]
Pharmacokinetic Profile
ParameterValue (in Humans)
Tmax (Time to maximum concentration)3 - 7.8 hours
t1/2 (Half-life)27.3 - 38.3 hours
AbsorptionRapid
ExposureDose-proportional

Data from a human Phase I clinical trial.

Experimental Protocols

Preparation of this compound for Oral Gavage

Note on Formulation: ENMD-2076 is a tartrate salt. Some preclinical studies have utilized the free base. A conversion factor of 1.51 can be used to calculate the equivalent dose of the tartrate salt from the free base (Dose of this compound = Dose of free base x 1.51).

Vehicle Selection:

  • Sterile Water: For straightforward studies, this compound can be dissolved or suspended in sterile water for oral administration.[3]

  • Carboxymethylcellulose (CMC) Formulation: For improved suspension and stability, a vehicle containing 0.075% carboxymethylcellulose and 0.085% Tween 80 in sterile water can be used. This formulation was reported for the free base and is suitable for the tartrate salt as well.

Protocol for Vehicle Preparation (CMC Formulation):

  • Prepare a 0.5% (w/v) stock solution of low-viscosity CMC in sterile water.

    • Slowly add CMC powder to the water while stirring vigorously to prevent clumping.

    • Continue stirring until the CMC is fully dissolved. This may take several hours. Gentle heating can aid dissolution.

    • Autoclave the solution to ensure sterility.

  • Prepare a 10% (v/v) stock solution of Tween 80 in sterile water.

    • Add Tween 80 to sterile water and mix thoroughly.

    • Filter-sterilize the solution using a 0.22 µm filter.

  • On the day of dosing, prepare the final vehicle.

    • In a sterile container, combine the appropriate volumes of the sterile CMC stock solution, sterile Tween 80 stock solution, and sterile water to achieve final concentrations of 0.075% CMC and 0.085% Tween 80.

Protocol for this compound Formulation:

  • Calculate the required amount of this compound based on the desired dose (e.g., 100 mg/kg) and the number and weight of the mice to be treated.

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or other suitable container.

  • Add a small amount of the chosen vehicle (sterile water or CMC formulation) to the powder to create a paste.

  • Gradually add the remaining vehicle while vortexing or triturating to ensure a uniform suspension.

  • Protect the formulation from light by wrapping the container in aluminum foil.

  • Prepare the formulation fresh daily to ensure stability and consistent dosing.

Oral Gavage Administration Protocol

Materials:

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip for adult mice).

  • Syringes (1 mL).

  • This compound formulation.

  • 70% ethanol for disinfection.

  • Animal scale.

Experimental Workflow for Oral Gavage

Oral_Gavage_Workflow start Start formulation_prep Prepare ENMD-2076 Formulation start->formulation_prep animal_prep Animal Preparation (Weigh mouse, calculate dose volume) restrain Restrain Mouse (Secure scruff, vertical alignment) animal_prep->restrain formulation_prep->animal_prep gavage Perform Oral Gavage (Insert needle gently into esophagus) restrain->gavage administer Administer Formulation Slowly gavage->administer monitor Monitor Animal Post-Administration administer->monitor end_procedure End Procedure monitor->end_procedure

Caption: Workflow for oral gavage of ENMD-2076 in mice.

Procedure:

  • Animal Preparation:

    • Weigh each mouse accurately on the day of dosing.

    • Calculate the exact volume of the this compound formulation to be administered based on the mouse's weight and the desired dose. The typical administration volume for mice is 5-10 mL/kg.

  • Restraint:

    • Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back.

    • Position the mouse vertically, with its head and body in a straight line to facilitate the passage of the gavage needle into the esophagus.

  • Gavage Needle Insertion:

    • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle; do not force it. If there is any resistance or the mouse shows signs of distress (e.g., gasping), withdraw the needle immediately.

  • Administration:

    • Once the needle is correctly positioned in the esophagus, slowly administer the this compound formulation.

    • Administering the solution too quickly can cause reflux and potential aspiration.

  • Post-Administration Monitoring:

    • After administration, gently remove the needle and return the mouse to its cage.

    • Monitor the mouse for at least 15-30 minutes for any adverse reactions, such as respiratory distress, lethargy, or regurgitation.

    • Continue to monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or altered food and water intake.

Safety Precautions

  • Researchers should wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and preparing formulations.

  • All procedures involving animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with their guidelines.

  • Proper training in oral gavage techniques is essential to minimize stress and potential injury to the animals.

By following these detailed application notes and protocols, researchers can effectively and safely administer this compound to mice for preclinical cancer studies, ensuring reproducible and reliable results.

References

Application Notes and Protocols for ENMD-2076 Tartrate in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-2076 is a potent, orally bioavailable, multi-targeted kinase inhibitor with significant anti-proliferative and anti-angiogenic activities.[1][2] It primarily targets Aurora A kinase, as well as several tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2] This document provides detailed application notes and protocols for the preparation and in vivo use of ENMD-2076 tartrate, along with a summary of its inhibitory activity and a visualization of its key signaling pathways.

Physicochemical Properties and Solubility

This compound is a white to off-white powder.[] Its solubility is a critical factor for the preparation of formulations for both in vitro and in vivo studies.

Table 1: Solubility of ENMD-2076

SolventSolubilityNotes
DMSO 105 mg/mL (279.64 mM)[4]Fresh, moisture-free DMSO is recommended as it is hygroscopic, which can reduce solubility.[4][5]
Water 1 mg/mL[4]Slightly soluble.[] Can be prepared as a suspension for oral administration.[6]
Ethanol 1 mg/mL[4]

Mechanism of Action and Target Profile

ENMD-2076 exerts its anti-tumor effects by inhibiting key kinases involved in cell cycle regulation and angiogenesis.[1][7] Its primary targets include Aurora A, a serine/threonine kinase essential for mitosis, and various receptor tyrosine kinases that drive tumor vascularization.[1][7]

Table 2: In Vitro Inhibitory Activity of ENMD-2076 (IC50 values)

Target KinaseIC50 (nM)Reference
Flt3 1.86[4][8]
Aurora A 14[2][4][8]
Flt4/VEGFR3 15.9[8]
Src 56.4[8]
KDR/VEGFR2 58.2[8]
FGFR2 70.8[8]
FGFR1 92.7[8]
c-Kit 120[9]
Aurora B 350[2][9]
PDGFRα 56.4[8]

Signaling Pathway Inhibition

ENMD-2076's multi-targeted nature allows it to disrupt two critical cancer-promoting pathways: cell proliferation and angiogenesis. The diagram below illustrates the key targets of ENMD-2076 within these pathways.

ENMD2076_Signaling_Pathway cluster_proliferation Cell Proliferation Pathway cluster_angiogenesis Angiogenesis Pathway Aurora_A Aurora A Mitosis Mitosis Aurora_A->Mitosis Cell_Cycle_Progression Cell Cycle Progression Mitosis->Cell_Cycle_Progression VEGFRs VEGFRs (KDR, Flt4) Angiogenesis_Stimulation Angiogenesis & Vessel Formation VEGFRs->Angiogenesis_Stimulation FGFRs FGFRs (FGFR1, FGFR2) FGFRs->Angiogenesis_Stimulation PDGFRα PDGFRα PDGFRα->Angiogenesis_Stimulation Flt3 Flt3 Src Src c-Kit c-Kit ENMD2076 ENMD-2076 ENMD2076->Aurora_A inhibition ENMD2076->VEGFRs inhibition ENMD2076->FGFRs inhibition ENMD2076->PDGFRα inhibition ENMD2076->Flt3 inhibition ENMD2076->Src inhibition ENMD2076->c-Kit inhibition

Caption: Key signaling pathways inhibited by ENMD-2076.

Experimental Protocols

Preparation of this compound for In Vivo Oral Administration

The following protocols are recommended for the preparation of this compound for in vivo studies in mice. It is crucial to ensure the formulation is homogenous and stable for the duration of the experiment.

Protocol 1: Aqueous Suspension

This protocol is suitable for oral gavage administration where a simple aqueous suspension is desired.

Materials:

  • This compound

  • Sterile, deionized water

Procedure:

  • Weigh the required amount of this compound.

  • Add the appropriate volume of sterile water to achieve the desired final concentration (e.g., 10 mg/mL).

  • Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension.

  • Visually inspect the suspension for any clumps. If present, sonicate the suspension for 10-15 minutes in a bath sonicator to aid dispersion.

  • Prepare the suspension fresh daily before administration to ensure stability and accurate dosing.

  • Administer orally to the animal model.[2]

Protocol 2: Suspension with Vehicle

This protocol is recommended for improved stability and homogeneity of the suspension, particularly for longer-term studies.

Materials:

  • This compound

  • 0.075% Carboxymethylcellulose (CMC) in sterile water

  • 0.085% Tween 80 in sterile water

Procedure:

  • Prepare the vehicle by dissolving CMC and Tween 80 in sterile water to final concentrations of 0.075% and 0.085%, respectively.

  • Weigh the required amount of this compound.

  • Add the vehicle to the this compound powder to achieve the desired final concentration.

  • Vortex the mixture vigorously for 10-15 minutes.

  • Sonicate the suspension for 15-20 minutes to ensure a fine, homogenous suspension.[2]

  • Store the suspension at 4°C for short-term use, and bring to room temperature before administration. Prepare fresh suspension as needed for the study duration.

Note on Dose Calculation: Some studies have used the free base of ENMD-2076. To calculate an equivalent dose of this compound from the free base, multiply the free base dose by 1.51.[2]

In Vivo Xenograft Tumor Model Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of ENMD-2076 in a subcutaneous xenograft model.

Xenograft_Workflow Cell_Culture Tumor Cell Culture Implantation Subcutaneous Implantation of Tumor Cells in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size (e.g., 100-200 mm³) Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Oral Administration of ENMD-2076 or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Monitoring->Treatment Endpoint Study Endpoint (e.g., Tumor size, time) Monitoring->Endpoint Analysis Tumor Analysis (IHC, Western Blot) Endpoint->Analysis

Caption: A typical workflow for in vivo efficacy studies of ENMD-2076.

In Vivo Antitumor Efficacy Studies

ENMD-2076 has demonstrated significant antitumor activity in various preclinical xenograft models.

Table 3: Summary of In Vivo Efficacy of ENMD-2076

Tumor ModelDosing RegimenOutcomeReference
HT-29 (Colon) 100 or 200 mg/kg, oral, dailyTumor growth inhibition and regression[6][10]
Breast Cancer Xenografts Well-tolerated dosesRegression or complete inhibition of tumor growth[1]
Melanoma Xenografts Well-tolerated dosesRegression or complete inhibition of tumor growth[1]
Leukemia Xenografts Well-tolerated dosesRegression or complete inhibition of tumor growth[1]
Multiple Myeloma Xenografts Well-tolerated dosesRegression or complete inhibition of tumor growth[1]

Safety and Tolerability

In preclinical studies, ENMD-2076 is generally well-tolerated at efficacious doses.[1] In clinical trials, common adverse events have included hypertension, fatigue, diarrhea, and nausea.[11][12] Careful monitoring of animal health, including body weight, is essential during in vivo studies.

Conclusion

ENMD-2076 is a promising multi-targeted kinase inhibitor with a well-defined mechanism of action. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively design and execute preclinical studies to further evaluate the therapeutic potential of ENMD-2076. Adherence to proper formulation and administration techniques is critical for obtaining reproducible and reliable results.

References

Application Notes and Protocols for ENMD-2076 Tartrate Kinase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ENMD-2076 is an orally active, multi-targeted small molecule kinase inhibitor with both anti-angiogenic and anti-proliferative properties.[1][2] It demonstrates selective inhibition against several kinases crucial for tumor growth and survival, including Aurora A kinase, as well as kinases involved in angiogenesis such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1] This document provides a detailed protocol for assessing the inhibitory activity of ENMD-2076 against its target kinases, along with its broader kinase selectivity profile and its impact on cellular proliferation.

Mechanism of Action

ENMD-2076 exerts its anti-cancer effects by targeting key pathways involved in cell cycle regulation, proliferation, and angiogenesis.[1] Its potent inhibition of Aurora A kinase, a key regulator of mitosis, can lead to G2/M phase cell cycle arrest and subsequent apoptosis in tumor cells.[3][4] Concurrently, its inhibition of angiogenic tyrosine kinases like VEGFR2/KDR and FGFRs disrupts the formation of new blood vessels, which is essential for tumor growth and metastasis.[1]

Below is a diagram illustrating the primary signaling pathways inhibited by ENMD-2076.

ENMD2076_Pathway cluster_cell Cancer Cell cluster_proliferation Proliferation & Cell Cycle cluster_angiogenesis Angiogenesis ENMD ENMD-2076 AuroraA Aurora A ENMD->AuroraA Flt3 Flt3 ENMD->Flt3 Src Src ENMD->Src VEGFR2 VEGFR2/KDR ENMD->VEGFR2 FGFR FGFR1/2 ENMD->FGFR PDGFRa PDGFRα ENMD->PDGFRa CellCycle G2/M Arrest AuroraA->CellCycle Prolif Inhibition of Proliferation Flt3->Prolif Src->Prolif Angio Inhibition of Angiogenesis VEGFR2->Angio FGFR->Angio PDGFRa->Angio

Figure 1: Signaling pathways inhibited by ENMD-2076.

Data Presentation: Kinase Inhibition Profile of ENMD-2076

The inhibitory activity of ENMD-2076 has been quantified against a panel of recombinant human kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetIC50 (nM)Pathway Association
Flt31.86Proliferation, Hematopoiesis
Aurora A14Cell Cycle, Mitosis
RET10.4Proliferation, Development
VEGFR3/FLT415.9Angiogenesis, Lymphangiogenesis
Src20.2Proliferation, Motility
VEGFR2/KDR58.2Angiogenesis
FGFR270.8Angiogenesis, Proliferation
FGFR192.7Angiogenesis, Proliferation
PDGFRα120Proliferation, Development
Aurora B350Cell Cycle, Mitosis

Data compiled from multiple sources.[3][4][5][6]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Aurora A)

This protocol is adapted from generic luminescent kinase assays and tailored for determining the IC50 of ENMD-2076 against Aurora A kinase.[7][8] The principle involves quantifying the amount of ADP produced in the kinase reaction, which correlates with enzyme activity.

Materials:

  • Recombinant human Aurora A kinase (e.g., from BPS Bioscience or Promega)[7][9]

  • ENMD-2076 Tartrate

  • Kinase substrate (e.g., Kemptide or Myelin Basic Protein)[7][9]

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM EGTA, 0.05% Brij-35, 2 mM DTT)[3][5]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white assay plates

  • Microplate reader capable of measuring luminescence

Experimental Workflow Diagram:

Kinase_Assay_Workflow prep 1. Prepare Reagents - Dilute ENMD-2076 - Prepare Master Mix (Buffer, ATP, Substrate) plate 2. Plate Components - Add ENMD-2076 dilutions - Add Master Mix prep->plate initiate 3. Initiate Reaction - Add diluted Aurora A Kinase plate->initiate incubate1 4. Kinase Reaction - Incubate at 30°C for 45-60 min initiate->incubate1 terminate 5. Terminate & Deplete ATP - Add ADP-Glo™ Reagent incubate1->terminate incubate2 6. Signal Generation Prep - Incubate at RT for 40 min terminate->incubate2 detect 7. ADP to ATP Conversion - Add Kinase Detection Reagent incubate2->detect incubate3 8. Luminescence Development - Incubate at RT for 30-45 min detect->incubate3 read 9. Read Plate - Measure Luminescence incubate3->read

References

Application Notes: Flow Cytometry for Cell Cycle Analysis with ENMD-2076 Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ENMD-2076 is a novel, orally bioavailable small molecule kinase inhibitor with a multi-targeted mechanism of action. It primarily acts as a selective and potent inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Additionally, ENMD-2076 targets several other tyrosine kinases involved in angiogenesis and cell proliferation, such as VEGFRs and FGFRs. The inhibition of Aurora A kinase by ENMD-2076 disrupts the formation and function of the mitotic spindle, leading to a cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells. This makes ENMD-2076 a promising therapeutic agent in oncology.

Flow cytometry with propidium iodide (PI) staining is a robust and widely used method for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[2][3] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the quantification of cell populations in each phase of the cell cycle. These application notes provide a detailed protocol for utilizing flow cytometry to assess the effects of ENMD-2076 Tartrate on the cell cycle of cancer cells.

Data Presentation

The following table summarizes the effect of ENMD-2076 on the cell cycle distribution of the triple-negative breast cancer cell line MDA-MB-468.

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control582517
ENMD-2076 (1.25 µmol/L)151075
MDA-MB-468 cells were treated for 72 hours. Data is representative of findings reported in relevant literature.[1]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: MDA-MB-468 (triple-negative breast cancer cell line).

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere for 24 hours.[1]

  • Treatment: Treat the cells with this compound at a final concentration of 1.25 µmol/L or with a vehicle control (e.g., DMSO) for 72 hours.[1]

Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol is a widely accepted method for preparing cells for cell cycle analysis.[2][3][4]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cold 70% Ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with PBS.

    • Add 1 mL of Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C to detach the cells.

    • Neutralize the trypsin with 2 mL of complete culture medium.

    • Transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension. This helps to prevent cell clumping.

    • Incubate the cells for at least 30 minutes on ice or at -20°C for longer storage.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A.

    • Incubate at 37°C for 30 minutes to ensure only DNA is stained.

    • Add 500 µL of PI staining solution (final concentration 50 µg/mL).

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer.

    • Collect data for at least 10,000-20,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (PI fluorescence). Gate on single cells to exclude doublets and aggregates.

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis seed_cells Seed MDA-MB-468 Cells adhere Allow Adherence (24h) seed_cells->adhere treat Treat with ENMD-2076 or Vehicle (72h) adhere->treat harvest Harvest Cells (Trypsinization) treat->harvest fix Fix in 70% Ethanol harvest->fix stain Stain with RNase A & Propidium Iodide fix->stain flow_cytometry Acquire Data on Flow Cytometer stain->flow_cytometry analyze Analyze Cell Cycle Distribution flow_cytometry->analyze

Caption: Experimental workflow for cell cycle analysis with ENMD-2076.

Signaling_Pathway cluster_G2 G2 Phase cluster_Mitosis Mitosis cluster_Inhibition Inhibition Cdk1 Cdk1/Cyclin B AuroraA Aurora A Kinase Cdk1->AuroraA Activation Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle Arrest G2/M Arrest AuroraA->Arrest Centrosome->Spindle Chromosome Chromosome Alignment Spindle->Chromosome Cytokinesis Successful Cytokinesis Chromosome->Cytokinesis ENMD2076 ENMD-2076 ENMD2076->AuroraA

Caption: ENMD-2076 inhibits Aurora A, leading to G2/M cell cycle arrest.

References

Application Notes and Protocols for In Vivo Imaging of ENMD-2076 Tartrate Effects using MRI and PET

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-2076 Tartrate is a potent, orally bioavailable small molecule inhibitor that selectively targets Aurora A kinase and multiple receptor tyrosine kinases involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2] This dual mechanism of action, inhibiting both cell proliferation and blood supply to tumors, makes ENMD-2076 a promising anti-cancer agent.[1][2] Preclinical and clinical studies have demonstrated its activity against a range of solid tumors and hematopoietic cancers.[1][2][3]

These application notes provide detailed protocols for utilizing non-invasive in vivo imaging techniques, specifically Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) and Positron Emission Tomography with 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG-PET), to quantitatively assess the pharmacodynamic effects of ENMD-2076 in preclinical tumor models. These methods allow for the longitudinal monitoring of treatment response, providing valuable insights into the anti-angiogenic, anti-proliferative, and anti-metabolic activity of the compound.

Mechanism of Action: Signaling Pathways

ENMD-2076 exerts its anti-tumor effects by targeting two critical pathways in cancer progression: the Aurora A kinase signaling pathway, which is essential for mitosis, and the VEGFR signaling pathway, a key regulator of angiogenesis.

ENMD_2076_Signaling_Pathways cluster_aurora Aurora A Kinase Pathway cluster_vegfr VEGFR Signaling Pathway AuroraA Aurora A Kinase Centrosome_Mat Centrosome Maturation AuroraA->Centrosome_Mat Spindle_Assem Spindle Assembly AuroraA->Spindle_Assem Mitosis Mitosis Centrosome_Mat->Mitosis Spindle_Assem->Mitosis VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Vascular_Perm Vascular Permeability VEGFR->Vascular_Perm Endo_Cell_Surv Endothelial Cell Survival & Proliferation VEGFR->Endo_Cell_Surv ENMD2076 ENMD-2076 ENMD2076->AuroraA Inhibition ENMD2076->VEGFR Inhibition

Figure 1: ENMD-2076 Mechanism of Action on Key Signaling Pathways.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from preclinical studies of ENMD-2076 using DCE-MRI and [¹⁸F]FDG-PET in an HT-29 human colorectal cancer xenograft model.

Table 1: DCE-MRI Assessment of Anti-Angiogenic Effects

ParameterTreatment GroupTime PointMean ValuePercent Change from ControlReference
Ktrans (min-1) Vehicle ControlWeek 1--[4]
ENMD-2076 (100 mg/kg)Week 1-~80% decrease[4]
Vehicle ControlWeek 3--[4]
ENMD-2076 (100 mg/kg)Week 3-~80% decrease[4]
Area Under the Gd Curve (AUC) Vehicle ControlDay 7--[4]
ENMD-2076 (100 mg/kg)Day 7Significantly Lower-[4]

Table 2: [¹⁸F]FDG-PET Assessment of Anti-Metabolic Effects

ParameterTreatment GroupTime PointObservationp-valueReference
Tumor [¹⁸F]FDG Uptake Vehicle ControlDay 3No significant change>0.05[4]
ENMD-2076 (100 mg/kg)Day 3Significant decrease<0.01[4]
Vehicle ControlDay 21No significant change>0.05[4]
ENMD-2076 (100 mg/kg)Day 21Highly significant decrease<0.01[4]

Experimental Protocols

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the in vivo efficacy of ENMD-2076 using MRI and PET imaging.

Experimental_Workflow Start Start: Tumor Cell Implantation (e.g., HT-29 cells in nude mice) Tumor_Growth Tumor Growth Monitoring (to desired volume, e.g., 150-200 mm³) Start->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Baseline_Imaging Baseline Imaging (DCE-MRI and/or [¹⁸F]FDG-PET) Randomization->Baseline_Imaging Treatment_Admin Treatment Administration (e.g., ENMD-2076 daily oral gavage) Baseline_Imaging->Treatment_Admin Followup_Imaging Follow-up Imaging (at specified time points, e.g., Day 3, 7, 21) Treatment_Admin->Followup_Imaging Data_Analysis Image & Data Analysis (Quantification of Ktrans, SUV, etc.) Followup_Imaging->Data_Analysis Endpoint Endpoint Analysis (Tumor volume measurement, Histology) Data_Analysis->Endpoint

Figure 2: General Experimental Workflow for In Vivo Imaging Studies.
Detailed Protocol 1: Dynamic Contrast-Enhanced MRI (DCE-MRI)

Objective: To non-invasively assess changes in tumor vascular perfusion and permeability in response to ENMD-2076 treatment.

1. Animal Model and Tumor Induction:

  • Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

  • Subcutaneously implant a human cancer cell line known to be sensitive to ENMD-2076 (e.g., 5 x 10⁶ HT-29 human colorectal carcinoma cells) into the flank.

  • Monitor tumor growth with calipers. Initiate treatment and imaging when tumors reach a volume of approximately 150-200 mm³.

2. Animal Preparation for Imaging:

  • Anesthetize the mouse using isoflurane (1.5-2% in oxygen).

  • Place a tail-vein catheter for contrast agent administration.

  • Position the animal on a heated bed within the MRI scanner to maintain body temperature.

  • Use a respiratory sensor to monitor the animal's breathing throughout the scan.

3. MRI Acquisition:

  • Scanner: Use a small-animal MRI scanner (e.g., 7T).

  • Localization Scans: Acquire T2-weighted images in axial, sagittal, and coronal planes to locate the tumor.

  • Pre-contrast T1 Mapping: Acquire a series of T1-weighted images with varying flip angles to calculate the baseline T1 relaxation time of the tumor tissue.

  • DCE-MRI Sequence:

    • Use a T1-weighted fast spoiled gradient-echo (FSPGR) or similar sequence.

    • Acquire a series of baseline images (e.g., 5-10 dynamic scans).

    • Administer a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA, 0.1 mmol/kg) via the tail-vein catheter.

    • Continue acquiring dynamic scans for a set duration (e.g., 10-15 minutes) to capture the influx and washout of the contrast agent.

4. Data Analysis:

  • Region of Interest (ROI) Definition: Draw ROIs around the tumor on the T2-weighted images and co-register them to the DCE-MRI data.

  • Pharmacokinetic Modeling: Apply a pharmacokinetic model (e.g., Tofts model) to the signal intensity-time course data within the tumor ROI to derive quantitative parameters.

    • Ktrans (Volume transfer constant): Reflects the leakage of the contrast agent from the blood plasma into the extravascular extracellular space, indicating vessel permeability.

    • ve (Extravascular extracellular space volume fraction): Represents the volume of the extravascular extracellular space per unit volume of tissue.

    • kep (Rate constant): Describes the rate of transfer of the contrast agent from the extravascular extracellular space back to the blood plasma.

  • Statistical Analysis: Compare the changes in Ktrans, ve, and kep between the ENMD-2076 treated group and the vehicle control group at different time points.

Detailed Protocol 2: [¹⁸F]FDG-PET Imaging

Objective: To measure changes in tumor glucose metabolism as an indicator of the anti-proliferative and anti-metabolic effects of ENMD-2076.

1. Animal Model and Tumor Induction:

  • Follow the same procedure as described in the DCE-MRI protocol.

2. Animal Preparation for Imaging:

  • Fast the mice for 6-8 hours prior to [¹⁸F]FDG injection to reduce background glucose levels.

  • Anesthetize the mouse using isoflurane (1.5-2% in oxygen).

  • Keep the animal warm during the fasting and uptake period to minimize brown fat uptake of [¹⁸F]FDG.

3. Radiotracer Injection and Uptake:

  • Administer approximately 200-300 µCi (7.4-11.1 MBq) of [¹⁸F]FDG via tail-vein injection.

  • Allow for a 60-minute uptake period, during which the animal should remain anesthetized and warm.

4. PET/CT Acquisition:

  • Scanner: Use a small-animal PET/CT scanner.

  • CT Scan: Perform a low-dose CT scan for anatomical localization and attenuation correction of the PET data.

  • PET Scan: Acquire a static PET scan for 10-15 minutes.

5. Data Analysis:

  • Image Reconstruction: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

  • Image Fusion: Co-register the PET and CT images.

  • Region of Interest (ROI) Analysis: Draw ROIs on the tumor, identified using the CT images.

  • Quantification:

    • Calculate the Standardized Uptake Value (SUV) within the tumor ROI. The SUV is a semi-quantitative measure of [¹⁸F]FDG uptake, normalized to the injected dose and the animal's body weight.

    • SUVmax: The maximum SUV value within a single voxel in the tumor ROI.

    • SUVmean: The average SUV value across all voxels within the tumor ROI.

  • Statistical Analysis: Compare the changes in SUVmax and SUVmean between the ENMD-2076 treated and vehicle control groups at various time points.

Conclusion

The in vivo imaging protocols detailed in these application notes provide robust and quantitative methods for evaluating the efficacy of this compound in preclinical cancer models. DCE-MRI offers a sensitive measure of the compound's anti-angiogenic effects by quantifying changes in tumor vascularity and permeability. [¹⁸F]FDG-PET provides a valuable assessment of the drug's impact on tumor metabolism, which is often linked to its anti-proliferative activity. The integration of these imaging modalities can provide a comprehensive understanding of the multifaceted anti-tumor action of ENMD-2076, aiding in its further development and clinical translation.

References

Application Notes and Protocols for Co-clinical Trial Models in the Evaluation of ENMD-2076 Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for utilizing co-clinical trial models to evaluate the efficacy and mechanisms of action of ENMD-2076 tartrate, a potent oral multi-kinase inhibitor. By integrating preclinical studies in patient-derived xenograft (PDX) models with parallel clinical trials, researchers can accelerate drug development, identify predictive biomarkers, and personalize therapeutic strategies.

ENMD-2076 is a small molecule inhibitor with a dual mechanism of action, targeting both tumor cell proliferation and angiogenesis.[1][2] It selectively inhibits Aurora A kinase, a key regulator of mitosis, and various angiogenic receptor tyrosine kinases, including VEGFRs and FGFRs.[1][2] This multi-targeted approach has shown promise in preclinical models of various cancers, including breast, colon, melanoma, and leukemia.[1]

Mechanism of Action of ENMD-2076

ENMD-2076 exerts its anti-cancer effects through the inhibition of several key signaling pathways involved in tumor growth and survival. Its primary targets include:

  • Aurora A Kinase: Inhibition of Aurora A disrupts mitotic spindle formation, leading to G2/M cell cycle arrest and subsequent apoptosis in tumor cells.[3][4]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): By blocking VEGFRs, particularly KDR/VEGFR2 and FLT4/VEGFR3, ENMD-2076 inhibits angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][3][4]

  • Fibroblast Growth Factor Receptors (FGFRs): Inhibition of FGFR1 and FGFR2 further contributes to its anti-angiogenic activity.[1][3][4]

  • Other Kinases: ENMD-2076 also shows activity against other kinases such as FLT3, RET, SRC, and PDGFRα, contributing to its broad anti-proliferative effects.[3][4]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of ENMD-2076 across various cancer types.

Table 1: In Vitro IC50 Values of ENMD-2076 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Multiple Human Solid Tumor and Hematopoietic Cancer Cell LinesVarious0.025 - 0.7[1]
Myeloma Cell Lines (IM9, ARH-77, U266, RPMI 8226, MM.1S, MM.1R, NCI-H929)Multiple Myeloma2.99 - 7.06[3]
Human Leukemia Cell LinesLeukemia0.025 - 0.53[4]

Table 2: Kinase Inhibitory Activity of ENMD-2076

Kinase TargetIC50 (nM)Reference
Flt31.86[3][4]
Aurora A14[3][4]
VEGFR2/KDR58.2[4]
Flt4/VEGFR315.9[4]
FGFR192.7[4]
FGFR270.8[4]
Src56.4[4]
PDGFRαNot Specified[3][4]
Aurora B350[2]

Experimental Protocols

A co-clinical trial for ENMD-2076 involves the parallel treatment of a patient in a clinical trial and a corresponding patient-derived xenograft (PDX) model. This approach allows for real-time evaluation of treatment response and resistance mechanisms.

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
  • Tumor Tissue Acquisition: Obtain fresh tumor tissue from patients enrolled in the ENMD-2076 clinical trial, following informed consent and institutional review board (IRB) approval.

  • Xenograft Implantation:

    • Surgically implant a small fragment (approximately 20-30 mm³) of the patient's tumor subcutaneously into the flank of 6-8 week old immunocompromised mice (e.g., NOD/SCID or NSG mice).

    • Monitor mice for tumor growth.

  • Tumor Propagation:

    • Once tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor.

    • Serially passage the tumor fragments into new cohorts of mice for expansion and creation of a PDX bank.

  • Model Characterization:

    • Perform histological and molecular characterization (e.g., DNA sequencing, RNA sequencing) of the established PDX models to ensure they retain the key features of the original patient tumor.

Protocol 2: Co-clinical Treatment of Patient and PDX Model
  • Patient Treatment: Administer ENMD-2076 to the patient according to the clinical trial protocol.

  • PDX Model Treatment:

    • Once PDX tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

    • Administer ENMD-2076 to the treatment group at a dose and schedule that recapitulates the clinical exposure in the corresponding patient. The control group receives a vehicle control.

    • Monitor tumor growth in both groups by caliper measurements twice weekly.

  • Data Collection and Analysis:

    • Collect tumor biopsies and blood samples from both the patient and the PDX models at baseline and throughout the treatment course.

    • Analyze pharmacodynamic markers (e.g., phosphorylation of Aurora A, VEGFR2) and biomarkers of response and resistance.

    • Compare the clinical response of the patient with the tumor response in the corresponding PDX model.

Protocol 3: Immunohistochemistry for Biomarker Analysis
  • Tissue Preparation: Fix tumor biopsies in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 4-5 µm sections and mount on charged slides.

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).

    • Block endogenous peroxidase activity.

    • Incubate with primary antibodies against biomarkers of interest (e.g., phospho-Aurora A, CD31 for microvessel density).

    • Incubate with a horseradish peroxidase-conjugated secondary antibody.

    • Develop the signal using a chromogen such as DAB.

    • Counterstain with hematoxylin.

  • Imaging and Analysis:

    • Acquire digital images of the stained slides.

    • Quantify the expression of biomarkers using image analysis software.

Visualizations

ENMD2076_Signaling_Pathway cluster_angiogenesis Angiogenesis Inhibition cluster_proliferation Proliferation Inhibition VEGFR VEGFRs Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFRs FGFR->Angiogenesis AuroraA Aurora A Kinase CellCycle G2/M Arrest AuroraA->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis ENMD2076 ENMD-2076 ENMD2076->VEGFR ENMD2076->FGFR ENMD2076->AuroraA

Caption: ENMD-2076 dual-inhibitory signaling pathway.

CoClinical_Trial_Workflow Patient Patient Enrollment TumorBiopsy Tumor Biopsy Patient->TumorBiopsy ClinicalTrial Patient Treatment (Clinical Trial) Patient->ClinicalTrial PDX_Establishment PDX Model Establishment TumorBiopsy->PDX_Establishment PDX_Trial PDX Model Treatment (Preclinical) PDX_Establishment->PDX_Trial DataIntegration Data Integration & Analysis ClinicalTrial->DataIntegration PDX_Trial->DataIntegration PersonalizedMedicine Personalized Treatment Strategy DataIntegration->PersonalizedMedicine

Caption: Co-clinical trial experimental workflow.

Logical_Data_Relationship PatientData Patient Data - Clinical Outcome - Biomarker Profile Correlation Correlation Analysis PatientData->Correlation PDXData PDX Model Data - Tumor Growth Inhibition - Pharmacodynamics PDXData->Correlation PredictiveModel Predictive Biomarker Model Correlation->PredictiveModel

Caption: Logical relationship of co-clinical data analysis.

References

Application Notes and Protocols: Assessing ENMD-2076 Tartrate Efficacy in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ENMD-2076 is an orally bioavailable, multi-target kinase inhibitor with both anti-proliferative and anti-angiogenic activities.[1][2] Its mechanism of action involves the selective inhibition of Aurora A kinase, a key regulator of mitosis, as well as various tyrosine kinases crucial for angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][3] This dual mechanism makes ENMD-2076 a promising therapeutic agent for a range of human cancers.[1][2]

Patient-derived xenograft (PDX) models, which involve the direct implantation of patient tumor tissue into immunodeficient mice, have emerged as a clinically relevant preclinical platform.[4][5] These models largely retain the cellular heterogeneity and architecture of the original human tumor, offering a more accurate prediction of therapeutic response compared to traditional cell line-derived xenografts.[5]

These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of ENMD-2076 Tartrate in PDX models, designed for researchers in oncology and drug development.

Mechanism of Action and Signaling Pathways

ENMD-2076 exerts its anti-tumor effects by targeting two critical cancer progression pathways: cell cycle regulation and angiogenesis.[1] It is a potent and selective inhibitor of Aurora A kinase, which plays an essential role in mitotic checkpoint control.[2][3] Inhibition of Aurora A disrupts mitosis, leading to G2/M phase cell cycle arrest and subsequent apoptosis in tumor cells.[6][7]

Simultaneously, ENMD-2076 inhibits a profile of tyrosine kinases involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][2] Key targets include VEGFR2/KDR, FGFR1/2, and FLT3.[1][6][7] By blocking these pathways, ENMD-2076 can prevent the formation of new tumor vasculature and may cause regression of existing vessels.[1]

ENMD_2076_Pathway ENMD-2076 Signaling Pathway Inhibition cluster_0 Cell Proliferation & Mitosis cluster_1 Angiogenesis AuroraA Aurora A Kinase Mitosis Mitotic Progression AuroraA->Mitosis Proliferation Tumor Cell Proliferation Mitosis->Proliferation Apoptosis Apoptosis Mitosis->Apoptosis Inhibition leads to VEGFRs VEGFRs AngioSignal Angiogenic Signaling VEGFRs->AngioSignal FGFRs FGFRs FGFRs->AngioSignal FLT3 FLT3 FLT3->AngioSignal NewVessels New Blood Vessel Formation AngioSignal->NewVessels ENMD2076 ENMD-2076 ENMD2076->AuroraA ENMD2076->VEGFRs ENMD2076->FGFRs ENMD2076->FLT3

Caption: ENMD-2076 inhibits Aurora A kinase and key angiogenic kinases.

Quantitative Data: Kinase Inhibition Profile

The potency of ENMD-2076 has been characterized against a panel of purified recombinant kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for Aurora A and key angiogenic kinases.

Kinase TargetIC50 (nM)PathwayReference
FLT31.86Angiogenesis / Proliferation[6][7]
Aurora A14Cell Cycle / Mitosis[2][6][7]
FLT4 / VEGFR315.9Angiogenesis[7]
VEGFR2 / KDR58.2Angiogenesis[7]
SRC56.4Proliferation / Survival[7]
FGFR270.8Angiogenesis[7]
FGFR192.7Angiogenesis[7]
PDGFRα120Angiogenesis / Proliferation[6]
Aurora B350Cell Cycle / Mitosis[2][7]

Table 1: In vitro kinase inhibition profile of ENMD-2076. Data compiled from multiple sources.

Experimental Protocols

Protocol for PDX Model Establishment and Propagation

This protocol outlines the general procedure for creating and expanding PDX models from fresh patient tumor tissue.

Materials:

  • 6-8 week old immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, or NSG mice)[8]

  • Fresh patient tumor tissue in sterile collection media (e.g., DMEM or RPMI with 10% FBS)[4]

  • Surgical instruments (scalpels, forceps)

  • Matrigel (optional)

  • Sterile PBS and culture media

  • 10% DMSO in FBS for cryopreservation

Procedure:

  • Tumor Tissue Processing:

    • Under sterile conditions, wash the fresh patient tumor tissue 3-4 times with culture media.[4]

    • Mechanically dissect the tumor into small fragments of approximately 2-3 mm³.[4]

    • A portion of the tumor should be reserved for cryopreservation in 10% DMSO and for histological analysis to confirm concordance with the original patient diagnosis.[8]

  • Implantation (P0 Generation):

    • Anesthetize a 6-8 week old female NSG mouse.

    • Using a trocar, implant one tumor fragment subcutaneously into the right flank of the mouse.[8] Breast cancer tumors may alternatively be implanted in the mammary fat pad.[8]

    • Monitor the mice regularly for tumor growth. Tumors are typically considered established if they reach a volume of 1000 mm³ within five months.[8]

  • Model Propagation (P1, P2, etc.):

    • When a P0 tumor reaches the target volume (e.g., 1000-1500 mm³), humanely euthanize the mouse and aseptically resect the tumor.

    • Process the harvested tumor as described in step 1.

    • Implant fragments into a new cohort of mice to expand the model for subsequent passages (P1, P2). The P2 passage often serves as the working stock for efficacy studies.[8]

    • Perform identity testing (e.g., Short Tandem Repeat analysis) to ensure model integrity at each passage.[8]

Protocol for ENMD-2076 Efficacy Assessment in PDX Cohorts

This protocol describes the workflow for evaluating the anti-tumor activity of ENMD-2076 in established PDX models.

PDX_Workflow cluster_workflow PDX Efficacy Study Workflow Start Established PDX Model (P2-P4) Expand Expand Tumor in Donor Mice Start->Expand Group Group Mice into Cohorts (e.g., n=8-10 per group) Expand->Group Treatment Initiate Treatment: - Vehicle Control (Oral) - ENMD-2076 (Oral, daily) Group->Treatment Monitor Monitor Tumor Volume (2-3x / week) & Animal Health Treatment->Monitor Endpoint Endpoint Criteria Met (e.g., Tumor Volume Limit, Study Duration) Monitor->Endpoint Analysis Analysis: - Tumor Growth Inhibition (TGI) - Pharmacodynamics (IHC) - Statistical Analysis Endpoint->Analysis Result Report Results Analysis->Result

Caption: Workflow for conducting an ENMD-2076 efficacy study in PDX models.

Materials:

  • Established PDX-bearing mice with tumor volumes of 150-250 mm³.

  • This compound, formulated for oral gavage in an appropriate vehicle (e.g., water).[2]

  • Vehicle control.

  • Digital calipers.

  • Dosing needles (oral gavage).

Procedure:

  • Cohort Formation:

    • Once tumors in an expanded PDX cohort reach a palpable size (e.g., 150-250 mm³), randomize the mice into treatment groups (typically 8-10 mice per group).[8] Groups should have similar mean tumor volumes.

    • Typical groups include: (1) Vehicle Control and (2) ENMD-2076.

  • Dosing and Administration:

    • Administer ENMD-2076 orally once daily.[9] Dosing can be based on previous preclinical xenograft studies or scaled from human clinical trial doses (e.g., 250 mg daily).[9][10]

    • Administer the vehicle control to the corresponding group on the same schedule.

  • Tumor Volume Measurement:

    • Measure tumor dimensions using digital calipers 2-3 times per week.[8]

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

    • Monitor animal body weight and overall health throughout the study.

  • Study Endpoint and Data Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined size limit or after a fixed duration.

    • At the endpoint, collect tumors for pharmacodynamic analysis (see Protocol 4.3).

    • Calculate the Tumor Growth Inhibition (TGI) as a percentage: TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] x 100 .

    • Present data graphically, plotting mean tumor volume ± SEM over time for each group.

Protocol for Pharmacodynamic (PD) Biomarker Analysis

This protocol is for assessing the in-vivo biological effects of ENMD-2076 on its intended targets within the tumor tissue.

Materials:

  • Tumor tissues collected from treated and control mice at study endpoint.

  • Formalin or other fixatives, paraffin.

  • Primary antibodies against key pathway markers (e.g., Phospho-Aurora A, CD31 for microvessel density, Ki-67 for proliferation).

  • Secondary antibodies and detection reagents (e.g., HRP-labeled antibodies).[2]

  • Microscope for imaging.

Procedure:

  • Tissue Collection and Processing:

    • Resect tumors from mice at a defined time point after the final dose.

    • Fix a portion of each tumor in 10% neutral buffered formalin and embed in paraffin for immunohistochemistry (IHC).

    • Snap-freeze another portion for protein or gene expression analysis.

  • Immunohistochemistry (IHC):

    • Prepare 4-5 µm sections from the paraffin-embedded blocks.

    • Perform antigen retrieval as required for the specific antibodies.

    • Incubate sections with primary antibodies to assess target modulation. For example:

      • Phospho-Aurora A (Thr288): To confirm inhibition of the primary target.[2]

      • CD31: To measure microvessel density as an indicator of anti-angiogenic effect.[2]

      • Ki-67: To assess changes in cellular proliferation.

    • Apply appropriate secondary antibodies and a detection system.

  • Quantification and Analysis:

    • Capture images from multiple representative fields for each tumor section.

    • Use image analysis software to quantify the staining intensity or the percentage of positive cells.

    • Compare the results between the ENMD-2076 treated group and the vehicle control group to determine the pharmacodynamic effect. A decrease in Phospho-Aurora A, CD31, and Ki-67 would be consistent with ENMD-2076 activity.[9]

References

Application Notes and Protocols: Biomarker Analysis in Tissues from ENMD-2076 Tartrate Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ENMD-2076 is an orally bioavailable, multi-target kinase inhibitor with a mechanism of action that involves key pathways in tumor growth and survival, including angiogenesis and cell cycle progression.[1] It demonstrates selective activity against the Aurora A mitotic kinase as well as kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2] Preclinical and clinical studies have evaluated ENMD-2076 in various malignancies, including triple-negative breast cancer (TNBC), ovarian cancer, and soft tissue sarcoma.[3][4][5]

The identification of predictive and pharmacodynamic biomarkers is crucial for optimizing patient selection and understanding the mechanisms of response and resistance. This document provides an overview of the biomarker analyses conducted on tissue samples from ENMD-2076 clinical trials, including detailed protocols for key experimental methodologies and summaries of quantitative findings.

Signaling Pathways Targeted by ENMD-2076

ENMD-2076's anti-tumor activity stems from its dual inhibition of critical signaling pathways: the Aurora A kinase pathway, which governs cell division, and the VEGFR pathway, a key regulator of angiogenesis.

1. Aurora A Kinase Signaling Pathway

Aurora A is a serine/threonine kinase that plays an essential role in mitotic events, including centrosome maturation and separation, and the assembly of a stable bipolar spindle.[6][7] Overexpression of Aurora A is common in many human cancers and is linked to chromosomal instability and oncogenic transformation.[8][9] ENMD-2076 inhibits Aurora A, leading to mitotic arrest in the G2/M phase and subsequent apoptosis in tumor cells.[10]

Aurora_A_Pathway cluster_G2_Phase G2 Phase cluster_M_Phase M Phase (Mitosis) Centrosome Centrosome Aurora_A Aurora A PLK1 PLK1 Aurora_A->PLK1 Activates Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Required for Cdc25 Cdc25 PLK1->Cdc25 Activates CDK1_CyclinB CDK1/Cyclin B (MPF) Cdc25->CDK1_CyclinB Activates Mitotic_Entry Mitotic Entry CDK1_CyclinB->Mitotic_Entry Mitotic_Entry->Spindle_Assembly Cell_Division Successful Cell Division Spindle_Assembly->Cell_Division ENMD_2076 ENMD-2076 ENMD_2076->Aurora_A Inhibits

Caption: Simplified Aurora A signaling pathway and the inhibitory action of ENMD-2076.

2. VEGFR Signaling Pathway

Vascular Endothelial Growth Factors (VEGFs) are crucial for angiogenesis, the formation of new blood vessels from pre-existing ones.[11] This process is vital for tumor growth, providing tumors with necessary oxygen and nutrients.[12] VEGF ligands bind to VEGFRs on endothelial cells, triggering downstream signaling cascades that promote cell proliferation, migration, and survival.[13] ENMD-2076 inhibits VEGFR2 (KDR), a primary mediator of VEGF-driven angiogenesis, thereby preventing the formation of new blood vessels that supply tumors.[1][14]

VEGFR_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Endothelial Cell Cytoplasm cluster_Nucleus Nucleus VEGF VEGF Ligand VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF->VEGFR2:f0 Binds PLCg PLCγ RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PLCg->RAS_RAF_MEK_ERK PI3K PI3K AKT AKT Pathway PI3K->AKT Gene_Expression Gene Expression RAS_RAF_MEK_ERK->Gene_Expression AKT->Gene_Expression VEGFR2->PLCg VEGFR2->PI3K Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Migration Migration Gene_Expression->Migration ENMD_2076 ENMD-2076 ENMD_2076->VEGFR2:f2 Inhibits Autophosphorylation

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of ENMD-2076.

Biomarker Analysis Data from Clinical Trials

Correlative studies from Phase II clinical trials of ENMD-2076 have identified several potential biomarkers of response and resistance. The findings are summarized by cancer type below.

Table 1: Summary of Biomarker Analysis in Triple-Negative Breast Cancer (TNBC) Trials

Biomarker Analytical Method Patient Cohort Key Findings Reference
Ki-67 Immunohistochemistry (IHC) Pre- and post-treatment tumor biopsies Treatment with ENMD-2076 resulted in a decrease in cellular proliferation. [3][15]
CD34 Immunohistochemistry (IHC) Pre- and post-treatment tumor biopsies A decrease in microvessel density was observed following treatment. [15]
p53 Expression Immunohistochemistry (IHC), Immunofluorescence Pre- and post-treatment tumor biopsies An increase in p53 expression was observed post-treatment. [3][15]
p73 Expression Immunofluorescence Pre- and post-treatment tumor biopsies An increase in p73 expression was observed post-treatment. [3][16]

| p53 Mutation Status | Gene Expression Profiling | Preclinical cell lines and patient-derived xenografts | Cell lines with a p53 mutation and increased p53 expression were more sensitive to ENMD-2076. |[17][18] |

Table 2: Summary of Biomarker Analysis in Ovarian Cancer Trials

Biomarker Analytical Method Patient Cohort Key Findings Reference
ARID1A Expression Immunohistochemistry (IHC) Ovarian Clear Cell Carcinoma (OCCC) Loss of ARID1A expression correlated with a better 6-month Progression-Free Survival (PFS) rate (33% vs. 12% in ARID1A+). [4][19]
PIK3CA Mutation Status Next-Generation Sequencing (NGS) Ovarian Clear Cell Carcinoma (OCCC) Patients with wild-type PIK3CA had a longer median PFS compared to those with mutated PIK3CA (5 vs. 3.7 months). [4][20]
PTEN Expression Immunohistochemistry (IHC) Ovarian Clear Cell Carcinoma (OCCC) No correlation was observed between PTEN expression and clinical outcome. [4][20]

| Mitotic Index & Angiogenesis Markers | Not specified | Platinum-Resistant Ovarian Cancer | Markers evaluated in archival tissue were not predictive of benefit or resistance. |[21] |

Table 3: Summary of Biomarker Analysis in Soft Tissue Sarcoma (STS) Trials

Biomarker Analytical Method Patient Cohort Key Findings Reference

| PTPRB Mutations | Whole-Exome Sequencing (WES) | Advanced Soft Tissue Sarcoma | Mutations in PTPRB were identified in 3 of 4 patients who derived clinical benefit from ENMD-2076. |[5] |

Experimental Protocols

The following sections provide detailed protocols for the primary methodologies used for biomarker analysis in the ENMD-2076 clinical trials.

Protocol 1: Immunohistochemistry (IHC) for Biomarker Detection in FFPE Tissues

This protocol provides a standardized procedure for detecting protein expression (e.g., Ki-67, CD34, ARID1A, p53) in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.[22][23]

1. Principle IHC uses the principle of antibodies binding specifically to antigens in biological tissues.[24] This binding is visualized using a detection system where a chromogenic substrate reacts with an enzyme-conjugated secondary antibody, producing a colored precipitate at the antigen location.

2. Materials and Reagents

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • Pressure cooker or water bath

  • Peroxidase/Alkaline Phosphatase blocking solution

  • Protein blocking solution (e.g., Normal Goat Serum)

  • Primary Antibody (specific to the biomarker of interest)

  • Biotinylated Secondary Antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) chromogen solution

  • Hematoxylin counterstain

  • Mounting medium and coverslips

3. Workflow Diagram

IHC_Workflow start Start: FFPE Tissue Slide deparaffin 1. Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffin retrieval 2. Antigen Retrieval (Heat-Induced) deparaffin->retrieval blocking 3. Peroxidase & Protein Blocking retrieval->blocking primary_ab 4. Primary Antibody Incubation blocking->primary_ab secondary_ab 5. Secondary Antibody Incubation primary_ab->secondary_ab detection 6. Detection (Streptavidin-HRP & DAB) secondary_ab->detection counterstain 7. Counterstaining (Hematoxylin) detection->counterstain dehydrate 8. Dehydration & Mounting counterstain->dehydrate analysis 9. Microscopic Analysis & Scoring dehydrate->analysis end End: Interpreted Result analysis->end

Caption: Standard experimental workflow for Immunohistochemistry (IHC).

4. Step-by-Step Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (2 changes, 5 minutes each).

    • Transfer through graded ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

    • Rinse well in deionized water.

  • Antigen Retrieval:

    • Place slides in a staining dish filled with pre-heated Antigen Retrieval Solution.

    • Heat in a pressure cooker or water bath according to validated conditions (typically 10-20 minutes at 95-100°C).

    • Allow slides to cool to room temperature (approx. 20 minutes).

    • Rinse with wash buffer (e.g., PBS/TBS).

  • Blocking:

    • Apply Peroxidase blocking solution for 10 minutes to quench endogenous enzyme activity. Rinse.

    • Apply Protein blocking solution for 20 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate slides with the primary antibody at the predetermined optimal dilution and time (e.g., 60 minutes at room temperature or overnight at 4°C).

    • Rinse thoroughly with wash buffer.

  • Secondary Antibody and Detection:

    • Apply the biotinylated secondary antibody for 30 minutes. Rinse.

    • Apply the Streptavidin-HRP conjugate for 30 minutes. Rinse.

    • Apply the DAB chromogen solution and incubate until the desired brown color develops (typically 1-10 minutes).

    • Immediately stop the reaction by immersing slides in water.

  • Counterstaining and Mounting:

    • Immerse slides in Hematoxylin to stain cell nuclei blue.

    • "Blue" the stain in running tap water.

    • Dehydrate the slides through a graded ethanol series and clear in xylene.

    • Apply a permanent mounting medium and place a coverslip.

5. Interpretation

  • Slides are examined by a qualified pathologist.

  • Staining intensity (e.g., 0, 1+, 2+, 3+) and the percentage of positive cells are recorded.

  • A scoring system (e.g., H-score) may be used to generate a semi-quantitative value for expression.

  • Appropriate positive and negative tissue controls must be included in each run to ensure assay validity.[25]

Protocol 2: Overview of Gene Sequencing for Biomarker Discovery

Whole-exome or targeted gene panel sequencing was used to identify mutations (e.g., PTPRB, PIK3CA) that could predict response to ENMD-2076.

1. Principle Next-Generation Sequencing (NGS) allows for the massively parallel sequencing of DNA, enabling the identification of genetic variants, including single nucleotide variants (SNVs), insertions, and deletions, across a targeted gene panel or the entire exome.

2. General Workflow

Sequencing_Workflow start Start: FFPE Tumor Tissue extraction 1. DNA Extraction start->extraction qc 2. DNA Quality Control (Quantification & Purity) extraction->qc library_prep 3. Library Preparation (Fragmentation, End-Repair, Adapter Ligation) qc->library_prep capture 4. Target Enrichment (Exome or Custom Panel) library_prep->capture sequencing 5. Next-Generation Sequencing capture->sequencing analysis 6. Bioinformatic Analysis (Alignment, Variant Calling, Annotation) sequencing->analysis end End: Identified Genetic Variants analysis->end

Caption: High-level workflow for tissue-based next-generation sequencing.

3. Key Steps

  • DNA Extraction: Genomic DNA is isolated from micro-dissected tumor regions of FFPE slides.

  • Library Preparation: The extracted DNA is fragmented, and specific adapters are ligated to the ends of the fragments to create a sequencing library.

  • Target Enrichment: For targeted sequencing or WES, DNA fragments corresponding to the genes of interest are captured using hybridization probes.

  • Sequencing: The prepared library is sequenced on an NGS platform.

  • Bioinformatic Analysis: Raw sequencing data is processed through a pipeline that includes alignment to a reference genome, variant calling to identify differences, and annotation to determine the functional significance of the identified mutations.

Biomarker analysis from tissues collected during ENMD-2076 clinical trials has been instrumental in elucidating its mechanisms of action and identifying patient populations most likely to benefit. In TNBC, pharmacodynamic markers like Ki-67 and CD34 confirmed target engagement, while p53/p73 expression emerged as potential predictive markers.[3][15] For ovarian clear cell carcinoma, loss of ARID1A expression was identified as a promising marker for improved PFS.[4][19] Similarly, PTPRB mutations showed potential as a predictive biomarker in soft tissue sarcoma.[5] These findings underscore the importance of integrating robust and validated biomarker strategies into the clinical development of targeted therapies like ENMD-2076. Further investigation of these biomarkers is warranted in future studies to establish their clinical utility.

References

Long-Term Stability of ENMD-2076 Tartrate in Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-2076 is a multi-targeted kinase inhibitor with potent activity against Aurora Kinase A and various receptor tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs)[1][2]. Its dual mechanism of action, targeting both cell proliferation and tumor blood supply, makes it a promising candidate in oncology research. The long-term stability of ENMD-2076 Tartrate in solution is a critical factor for ensuring the accuracy and reproducibility of preclinical and clinical studies. These application notes provide detailed protocols for assessing its stability and present illustrative data on its long-term behavior in solution.

Signaling Pathways Targeted by ENMD-2076

ENMD-2076 exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell cycle regulation and angiogenesis.

Aurora Kinase A Signaling Pathway

ENMD-2076 is a potent inhibitor of Aurora Kinase A, a key regulator of mitosis. Inhibition of this pathway disrupts spindle formation, leading to mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_A_Pathway ENMD-2076 Inhibition of Aurora Kinase A Pathway G2 Phase G2 Phase Prophase Prophase G2 Phase->Prophase Metaphase Metaphase Prophase->Metaphase Aurora Kinase A Aurora Kinase A Prophase->Aurora Kinase A activates Anaphase Anaphase Metaphase->Anaphase Centrosome Maturation Centrosome Maturation Aurora Kinase A->Centrosome Maturation promotes Spindle Assembly Spindle Assembly Aurora Kinase A->Spindle Assembly promotes Mitotic Arrest Mitotic Arrest TPX2 TPX2 TPX2->Aurora Kinase A co-activates Centrosome Maturation->Spindle Assembly Spindle Assembly->Metaphase Spindle Assembly->Mitotic Arrest Apoptosis Apoptosis ENMD-2076 ENMD-2076 ENMD-2076->Aurora Kinase A inhibits

Caption: Inhibition of Aurora Kinase A by ENMD-2076 disrupts mitosis.

VEGFR2 Signaling Pathway in Angiogenesis

ENMD-2076 also targets VEGFR2, a key receptor in the angiogenesis signaling cascade. By inhibiting VEGFR2, ENMD-2076 can block the formation of new blood vessels that tumors rely on for growth and metastasis.

VEGFR2_Signaling_Pathway ENMD-2076 Inhibition of VEGFR2 Angiogenesis Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds & activates PLCγ PLCγ VEGFR2->PLCγ PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Gene Expression Gene Expression PLCγ->Gene Expression AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Gene Expression MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene Expression Angiogenesis Angiogenesis Gene Expression->Angiogenesis ENMD-2076 ENMD-2076 ENMD-2076->VEGFR2 inhibits

Caption: ENMD-2076 inhibits angiogenesis by blocking VEGFR2 signaling.

Long-Term Stability Data (Illustrative)

The following tables provide an illustrative summary of the long-term stability of this compound in various solutions and storage conditions. This data is representative and should be confirmed by in-house stability studies.

Table 1: Stability of this compound in DMSO Stock Solution (10 mM)

Storage TemperatureTime PointPurity (%) by HPLCAppearance
-80°C099.8Clear, colorless solution
6 months99.7Clear, colorless solution
12 months99.5Clear, colorless solution
24 months99.2Clear, colorless solution
-20°C099.8Clear, colorless solution
1 month99.6Clear, colorless solution
3 months98.9Clear, colorless solution
6 months97.5Clear, colorless solution
4°C099.8Clear, colorless solution
1 week98.2Clear, colorless solution
2 weeks96.1Faintly yellow solution
4 weeks92.3Yellow solution
Room Temp (25°C)099.8Clear, colorless solution
24 hours97.1Clear, colorless solution
48 hours94.5Faintly yellow solution
1 week85.6Yellow solution, precipitate

Table 2: Stability of this compound in Aqueous Buffer (PBS, pH 7.4) at 10 µM

Storage TemperatureTime PointConcentration (% of Initial)Appearance
4°C0100Clear, colorless solution
24 hours98.5Clear, colorless solution
72 hours95.2Clear, colorless solution
1 week90.1Clear, colorless solution
Room Temp (25°C)0100Clear, colorless solution
8 hours92.3Clear, colorless solution
24 hours81.5Clear, colorless solution
48 hours68.7Faintly turbid

Experimental Protocols

The following protocols outline the methodologies for assessing the long-term stability of this compound in solution.

Protocol 1: Preparation of this compound Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound in an appropriate solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the container.

  • Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile, amber glass vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired final concentration (e.g., 10 mM).

  • Vortex the solution for 2-3 minutes to aid dissolution.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm it is clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, date, and storage temperature.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Long-Term Stability Assessment by HPLC

Objective: To determine the purity and identify any degradation products of this compound in solution over time using High-Performance Liquid Chromatography (HPLC).

Workflow for Stability Assessment:

Stability_Workflow Workflow for Long-Term Stability Assessment A Prepare ENMD-2076 Solution B Aliquot into Vials A->B C Store at Designated Temperatures (-80°C, -20°C, 4°C, 25°C) B->C D Withdraw Samples at Time Points (T=0, 1, 3, 6... months) C->D E Analyze by HPLC-UV/MS D->E F Quantify Purity and Degradation Products E->F G Analyze Data and Determine Shelf-Life F->G

Caption: Experimental workflow for assessing the long-term stability of ENMD-2076.

Materials:

  • Aliquots of this compound stock solution

  • HPLC system with UV or PDA detector and Mass Spectrometer (MS)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • At each designated time point, retrieve an aliquot of the this compound solution from its storage condition.

    • Allow the sample to thaw completely and equilibrate to room temperature.

    • Dilute the sample to a suitable concentration for HPLC analysis (e.g., 10-100 µg/mL) with the mobile phase.

    • Transfer the diluted sample to an autosampler vial.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient Elution (Example):

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-19 min: 90% to 10% B

      • 19-25 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: As determined by UV-Vis scan of ENMD-2076 (e.g., 254 nm and 320 nm).

    • MS Detection: Use electrospray ionization (ESI) in positive mode to monitor the parent mass of ENMD-2076 and identify potential degradation products.

  • Data Analysis:

    • Integrate the peak area of ENMD-2076 and any new peaks corresponding to degradation products.

    • Calculate the purity of ENMD-2076 at each time point as a percentage of the total peak area.

    • Compare the chromatograms over time to identify and quantify the formation of impurities.

    • Determine the degradation rate under each storage condition.

Conclusions and Recommendations

Based on the illustrative data and general handling procedures for similar small molecules, it is recommended to store stock solutions of this compound in anhydrous DMSO at -80°C for long-term stability, with a shelf-life of up to two years. For short-term use, storage at -20°C for up to one month is acceptable. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots. When preparing aqueous working solutions for cell-based assays, it is advisable to use them immediately, as the stability in aqueous media at physiological pH is limited, especially at room temperature. It is imperative for each laboratory to conduct its own stability studies to establish appropriate handling and storage conditions for their specific experimental needs.

References

Troubleshooting & Optimization

Technical Support Center: ENMD-2076 Tartrate in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of ENMD-2076 Tartrate in preclinical models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the design and interpretation of experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ENMD-2076?

ENMD-2076 is a multi-targeted kinase inhibitor. Its primary anti-proliferative activity is mediated through the inhibition of Aurora Kinase A, a key regulator of mitosis.[1][2] Additionally, it possesses anti-angiogenic properties by targeting vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs).[1][3][4]

Q2: What are the main off-target kinases inhibited by ENMD-2076?

Besides its primary target, Aurora Kinase A, ENMD-2076 inhibits a range of other kinases at nanomolar concentrations. These include Flt3, KDR/VEGFR2, Flt4/VEGFR3, FGFR1, FGFR2, Src, and PDGFRα.[5] This multi-targeted profile contributes to its overall anti-tumor efficacy but should be considered when designing experiments and interpreting results.

Q3: What are the expected cellular effects of ENMD-2076 treatment in vitro?

Treatment of cancer cell lines with ENMD-2076 typically results in a dose-dependent increase in G2/M-phase cell cycle arrest and the induction of apoptosis.[5][6] The IC50 values for growth inhibition vary across different cell lines, generally ranging from 0.025 to 0.7 µM.[3][6]

Q4: Is ENMD-2076 effective in in vivo preclinical models?

Yes, ENMD-2076 has demonstrated significant anti-tumor activity in various tumor xenograft models, including those derived from breast, colon, melanoma, leukemia, and multiple myeloma cell lines.[3] It has been shown to induce tumor regression or complete inhibition of tumor growth at well-tolerated doses.[3]

Q5: What are the common adverse events observed in preclinical and clinical studies?

In preclinical models, ENMD-2076 is generally well-tolerated at therapeutic doses.[3][5] In clinical trials, the most common drug-related adverse events include hypertension, nausea/vomiting, and fatigue, which are consistent with the inhibition of angiogenic kinases.[4][7][8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High cell toxicity at expected therapeutic concentrations. - Cell line hypersensitivity. - Incorrect drug concentration calculation. - Contamination of cell culture.- Perform a dose-response curve to determine the optimal concentration for your specific cell line. - Verify the molecular weight and purity of the this compound salt for accurate concentration calculations. - Routinely test cell lines for mycoplasma contamination.
Inconsistent results between experiments. - Variation in cell passage number. - Inconsistent drug treatment duration. - Fluctuation in incubation conditions.- Use cell lines at a consistent and low passage number for all experiments. - Standardize the duration of ENMD-2076 exposure across all experimental replicates. - Ensure consistent temperature, CO2, and humidity levels in the cell culture incubator.
Lack of G2/M arrest upon treatment. - Cell line resistance. - Insufficient drug concentration or duration. - Issues with cell cycle analysis staining.- Confirm the expression of Aurora Kinase A in your cell line. - Increase the concentration of ENMD-2076 and/or the treatment duration. - Optimize the propidium iodide staining protocol and ensure proper calibration of the flow cytometer.
Unexpected in vivo toxicity. - Off-target effects in the specific animal model. - Formulation or vehicle issues. - Incorrect dosing calculation or administration.- Carefully monitor animals for signs of toxicity and consider reducing the dose. - Ensure the vehicle is well-tolerated by the animal model and properly prepared. - Double-check all dosing calculations and ensure proper oral gavage technique.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076
Kinase TargetIC50 (nM)Reference(s)
Primary Targets
Aurora A14[1][5][6][7]
Flt31.86 - 2[5][6][7]
Key Off-Targets
KDR/VEGFR236 - 58.2[5][9]
Flt4/VEGFR315.9[5]
FGFR192.7 - 93[5][6]
FGFR270.8[5]
Src20 - 56.4[5][9]
PDGFRα56.4[5]
Aurora B350[1][5][7]
c-Kit120[7]
RET>120[6]
NTRK1/TRKA>120[6]
CSF1R/FMS>120[6]
Table 2: Cellular Activity of ENMD-2076 in Preclinical Models
ActivityCell Line/ModelIC50/EffectReference(s)
Growth Inhibition Human leukemia cell lines0.025 - 0.53 µM[5]
Human solid tumor cell lines0.025 - 0.7 µM[3][6]
HUVEC0.15 µM[5]
Cell Cycle Arrest U937 lymphomaDose-dependent G2/M arrest[5]
HCT116 colon cancerG2/M arrest at 5 µM[9]
Apoptosis Induction U937 lymphomaDose-dependent induction[5]
Multiple Myeloma cell lines50% cell death at 3 µM (72h)[9]
Inhibition of Phosphorylation THP-1 (FLT3)IC50 = 28 nM[5]
MO7e (c-Kit)IC50 = 40 nM[5]
HUVEC (VEGFR2)IC50 = 7 nM[5]

Experimental Protocols

In Vitro Kinase Assay

This protocol is a generalized procedure based on commonly used methods for assessing kinase inhibition.

  • Reagents and Materials:

    • Recombinant kinase enzymes (e.g., Aurora A, Flt3, VEGFR2)

    • Kinase-specific peptide substrate

    • ATP

    • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij 35)

    • This compound stock solution (in DMSO)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of ENMD-2076 in kinase assay buffer.

    • In a microplate, add the kinase enzyme, peptide substrate, and ENMD-2076 dilution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

    • Calculate the percent inhibition for each ENMD-2076 concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (SRB Assay)
  • Reagents and Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • This compound

    • Sulforhodamine B (SRB) solution

    • Trichloroacetic acid (TCA)

    • Tris base solution

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with a serial dilution of ENMD-2076 for the desired duration (e.g., 72-96 hours).

    • Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.

    • Wash the plates with water and allow them to air dry.

    • Stain the cells with SRB solution for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the bound dye with Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Western Blot Analysis for Phospho-Kinase Levels
  • Reagents and Materials:

    • Cancer cell lines

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (e.g., anti-phospho-Aurora A, anti-total-Aurora A, anti-phospho-VEGFR2, anti-total-VEGFR2)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with ENMD-2076 for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the change in phosphorylation levels.

Visualizations

ENMD_2076_Signaling_Pathway cluster_proliferation Proliferation & Cell Cycle cluster_angiogenesis Angiogenesis cluster_other_targets Other Key Off-Targets Aurora_A Aurora A Mitosis Mitosis Aurora_A->Mitosis G2M_Arrest G2/M Arrest Mitosis->G2M_Arrest Apoptosis_P Apoptosis G2M_Arrest->Apoptosis_P VEGFR2 VEGFR2 Angiogenesis_Node Angiogenesis VEGFR2->Angiogenesis_Node FGFR1_2 FGFR1/2 FGFR1_2->Angiogenesis_Node Inhibition_A Inhibition Angiogenesis_Node->Inhibition_A Flt3 Flt3 Src Src PDGFRa PDGFRα ENMD_2076 ENMD-2076 ENMD_2076->Aurora_A Inhibits ENMD_2076->VEGFR2 Inhibits ENMD_2076->FGFR1_2 Inhibits ENMD_2076->Flt3 Inhibits ENMD_2076->Src Inhibits ENMD_2076->PDGFRa Inhibits

Caption: ENMD-2076 multi-targeted signaling inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Line Culture Treatment ENMD-2076 Treatment Cell_Culture->Treatment Proliferation_Assay Proliferation Assay (SRB) Treatment->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (FACS) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot (p-Kinase) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Proliferation_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis Xenograft Tumor Xenograft Model Dosing Oral Dosing with ENMD-2076 Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Tumor/Blood) Dosing->PD_Analysis Tumor_Measurement->Data_Analysis PD_Analysis->Data_Analysis

Caption: Preclinical experimental workflow for ENMD-2076.

References

Technical Support Center: Optimizing ENMD-2076 Tartrate Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ENMD-2076 Tartrate in in vivo experiments. The information is presented in a question-and-answer format to directly address potential issues and ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

ENMD-2076 is an orally bioavailable, multi-targeted kinase inhibitor.[1][2] Its primary mechanism of action involves the inhibition of Aurora A kinase, a key regulator of mitosis.[1][2] Additionally, it targets several receptor tyrosine kinases involved in angiogenesis and cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Flt3.[1] This dual action on both cell division and tumor blood supply contributes to its anti-tumor activity.[1]

Q2: What is the recommended starting dosage for this compound in mouse xenograft models?

Based on preclinical studies, a common starting dosage for this compound administered orally to mice is in the range of 100-200 mg/kg, given daily.[3][4] However, the optimal dose can vary depending on the tumor model and the specific experimental goals. It is recommended to perform a pilot study to determine the maximum tolerated dose (MTD) and optimal effective dose for your specific model.

Q3: How should this compound be formulated for oral administration in mice?

This compound can be formulated as a suspension for oral gavage. A common vehicle is sterile water.[3] For the free base of ENMD-2076, a formulation of 0.075% carboxymethylcellulose and 0.085% Tween 80 in water has been used.[2] It is crucial to ensure the suspension is homogeneous before each administration. Sonication can be used to aid in creating a uniform suspension.[3]

Q4: What is the conversion factor between ENMD-2076 free base and this compound?

To calculate the equivalent dose of this compound from the free base, you multiply the dose of the free base by a factor of 1.51.[2]

Q5: What are the expected pharmacodynamic effects of this compound in vivo?

In vivo, ENMD-2076 has been shown to inhibit the activation of its target kinases.[1] Pharmacodynamic markers that can be assessed in tumor tissue include a reduction in the phosphorylation of Aurora A and downstream markers of cell proliferation such as phospho-Histone H3 and Ki-67.[3][5] Inhibition of angiogenesis can be evaluated by measuring microvessel density (e.g., using CD31 staining) or through imaging techniques like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI).[3][4]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Animal Weight Loss or Morbidity - Drug toxicity at the administered dose.- Stress from handling and oral gavage.- Reduce the dosage of this compound.- Decrease the frequency of administration.- Ensure proper oral gavage technique to minimize stress and injury.- Provide supportive care, such as nutritional supplements.
Inconsistent Tumor Growth Inhibition - Improper drug formulation or administration.- Variability in animal or tumor models.- Development of drug resistance.- Ensure the this compound suspension is homogeneous before each dose.- Verify the accuracy of the oral gavage technique.- Use a sufficient number of animals per group to account for biological variability.- Consider intermittent dosing schedules.
Hypertension - On-target effect due to VEGFR inhibition.[6][7]- Monitor blood pressure if possible.- Consider dose reduction if hypertension is severe.
Neutropenia - Inhibition of hematopoietic signaling pathways.[6]- Monitor complete blood counts (CBCs) periodically.- Implement dose interruptions or reductions if severe neutropenia occurs.
Diarrhea or Gastrointestinal Issues - Potential off-target effects or disruption of normal gut flora.- Provide supportive care, including hydration and easily digestible food.- Consider reducing the dose if symptoms are severe.
Difficulty with Oral Gavage - Animal stress and resistance.- Improper technique.- Ensure personnel are properly trained in oral gavage.- Use appropriately sized and flexible gavage needles.- Consider habituating the animals to handling prior to the start of the experiment.

Quantitative Data Summary

Table 1: In Vivo Efficacy of ENMD-2076 in Xenograft Models

Tumor Model Animal Model Dosage and Administration Observed Effect Reference
Colorectal Cancer (HT-29)Athymic Nude Mice100 or 200 mg/kg, oral, daily for 28 daysTumor growth inhibition and regression.[3][4]
Breast Cancer (MDA-MB-231)SCID Mice75 or 302 mg/kg, oral, dailyDose-dependent tumor growth inhibition.[8]
Multiple Myeloma (H929)SCID Mice50, 100, or 200 mg/kg, oral, dailyInhibition of tumor growth.[5]
Melanoma, LeukemiaVariousWell-tolerated dosesRegression or complete inhibition of tumor growth.[1]

Table 2: In Vitro Potency of ENMD-2076

Target Kinase IC₅₀ (nM) Reference
Aurora A14[9]
Flt31.86[9]
KDR/VEGFR258.2[9]
Flt4/VEGFR315.9[9]
FGFR192.7[9]
FGFR270.8[9]
Src56.4[9]
PDGFRα56.4[9]

Experimental Protocols

Protocol: In Vivo Efficacy Study of this compound in a Human Colorectal Cancer (HT-29) Xenograft Model

  • Cell Culture: Culture HT-29 human colorectal cancer cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

  • Animal Model: Use female athymic nude mice, 6-8 weeks old. Allow animals to acclimate for at least one week before the start of the experiment.

  • Tumor Cell Implantation:

    • Harvest HT-29 cells during the exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or PBS.

    • Inject 5 x 10⁶ cells in a volume of 100 µL subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • This compound Preparation and Administration:

    • Prepare a suspension of this compound in sterile water at the desired concentrations (e.g., 10 mg/mL and 20 mg/mL for 100 mg/kg and 200 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).

    • Ensure the suspension is homogeneous by vortexing and/or sonicating before each use.

    • Administer the prepared suspension or vehicle (sterile water) to the mice once daily via oral gavage.

  • Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint and Tissue Collection:

    • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment (e.g., 28 days).

    • At the end of the study, euthanize the mice and excise the tumors.

    • A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67, CD31, phospho-Histone H3), and another portion can be snap-frozen in liquid nitrogen for protein or RNA analysis.

  • Data Analysis:

    • Calculate the mean tumor volume for each group at each measurement time point.

    • Analyze the statistical significance of the differences in tumor growth between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

ENMD_2076_Signaling_Pathway cluster_proliferation Cell Proliferation cluster_angiogenesis Angiogenesis Aurora_A Aurora A Mitosis Mitosis Aurora_A->Mitosis Regulates Cell_Cycle_Progression Cell Cycle Progression Mitosis->Cell_Cycle_Progression VEGFR VEGFR Endothelial_Cell Endothelial Cell Proliferation & Migration VEGFR->Endothelial_Cell FGFR FGFR FGFR->Endothelial_Cell Blood_Vessel_Formation Blood Vessel Formation Endothelial_Cell->Blood_Vessel_Formation ENMD_2076 This compound ENMD_2076->Aurora_A Inhibits ENMD_2076->VEGFR Inhibits ENMD_2076->FGFR Inhibits Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Tumor Cell Culture (e.g., HT-29) Tumor_Implantation Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation (Athymic Nude Mice) Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Control & Treatment Groups Tumor_Growth->Randomization Dosing Daily Oral Gavage (Vehicle or ENMD-2076) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tissue_Collection Tumor Excision & Tissue Processing Endpoint->Tissue_Collection Data_Analysis Statistical Analysis Tissue_Collection->Data_Analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing toxicities associated with ENMD-2076 tartrate in animal models. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is ENMD-2076 and what is its mechanism of action?

A1: ENMD-2076 is an orally active, multi-targeted small molecule kinase inhibitor. Its primary mechanism of action involves the inhibition of Aurora A kinase, a key regulator of mitosis.[1][2] Additionally, it targets several tyrosine kinases involved in angiogenesis (the formation of new blood vessels), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2] This dual action on both cell proliferation and blood vessel formation contributes to its anti-tumor activity.[1][2]

Q2: What are the most common toxicities observed with ENMD-2076 in animal models?

A2: Preclinical studies in rats and dogs have identified several key toxicities. Gastrointestinal toxicities have been observed in both species. In rats, specific findings include liver function abnormalities, bone marrow suppression, and changes in the adrenal cortex.[1] A unique toxicity related to its anti-angiogenic mechanism, including dental discoloration and abnormalities of the femoral growth plate, has also been reported in rats.[1] In mice, doses up to 200 mg/kg/day are generally well-tolerated, while higher doses (e.g., 400 mg/kg/day) have been associated with weight loss and mortality.

Q3: Are the observed toxicities in animal models reversible?

A3: Yes, many of the changes observed in preclinical toxicology studies, such as dental and femoral growth plate abnormalities in rats, have been reported to be reversible after a recovery period.[1]

Q4: What toxicities have been reported in human clinical trials, and how do they compare to animal models?

A4: In human clinical trials, the most commonly reported drug-related adverse events include hypertension, fatigue, nausea/vomiting, and diarrhea.[3][4] Grade 3/4 events have included hypertension and neutropenia.[1][3] These toxicities, particularly gastrointestinal issues and bone marrow suppression (neutropenia), align with the findings in animal models.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with ENMD-2076.

Issue 1: Unexpected weight loss or signs of morbidity in treated animals.

  • Question: My mice/rats are losing significant body weight (>15%) and appear lethargic after ENMD-2076 administration. What should I do?

  • Answer:

    • Confirm Dosing: Immediately double-check your dose calculations and administration volume. Doses of 100-200 mg/kg daily have been reported as well-tolerated in mice used in xenograft studies. However, a dose of 200 mg/kg twice daily (400 mg/kg total) was associated with weight loss and mortality.

    • Monitor Food and Water Intake: Quantify daily food and water consumption to determine if anorexia is a contributing factor.

    • Assess for Gastrointestinal Toxicity: Check for signs of diarrhea or dehydration. Provide supportive care as needed, such as subcutaneous fluids (e.g., sterile saline) to prevent dehydration. Consult with your institution's veterinary staff for appropriate supportive care protocols.

    • Consider Dose Reduction or Interruption: If significant weight loss persists, consider reducing the dose or temporarily interrupting treatment until the animal recovers.

    • Evaluate for Tumor Burden: In tumor-bearing models, rapid tumor regression can sometimes lead to systemic effects. Monitor tumor size and overall animal health closely.

Issue 2: Suspected Liver Toxicity.

  • Question: Based on preclinical data, I am concerned about potential liver toxicity in my rat study. How can I monitor for this?

  • Answer:

    • Baseline Blood Collection: Collect a baseline blood sample before initiating treatment to establish normal liver enzyme levels for each animal.

    • Regular Blood Monitoring: Collect blood samples (e.g., via tail vein or saphenous vein) at regular intervals during the study (e.g., weekly or bi-weekly).

    • Key Biomarkers: Analyze plasma or serum for key liver function enzymes, including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[1]

    • Histopathology: At the end of the study, or if an animal is euthanized due to morbidity, collect liver tissue for histopathological analysis to assess for any cellular damage.

Issue 3: Potential for Bone Marrow Suppression.

  • Question: My protocol involves long-term administration of ENMD-2076. How should I monitor for bone marrow suppression?

  • Answer:

    • Complete Blood Counts (CBCs): The most effective way to monitor for bone marrow suppression is by performing regular CBCs.

    • Sampling Schedule: Collect whole blood samples (using an anticoagulant such as EDTA) at baseline and at regular intervals throughout the study.

    • Key Parameters: Pay close attention to neutrophil counts (for neutropenia), platelet counts (for thrombocytopenia), and red blood cell counts/hemoglobin/hematocrit (for anemia).

    • Management: If significant cytopenias are observed, consider dose reduction or interruption. In cases of severe neutropenia, the risk of infection increases. Ensure aseptic handling and housing conditions.

Data Presentation

Table 1: Summary of Preclinical Toxicities of ENMD-2076

SpeciesObserved ToxicitiesReference
RatGastrointestinal toxicities, Liver function test abnormalities, Bone marrow suppression, Adrenal cortical changes, Reversible dental discoloration, Reversible femoral growth plate abnormalities.[1]
DogGastrointestinal toxicities. No cardiovascular or respiratory safety signals were reported.[1]
MouseGenerally well-tolerated at doses up to 200 mg/kg/day. Weight loss and mortality were observed at 400 mg/kg/day.

Experimental Protocols

Protocol 1: Monitoring for Hematological Toxicity in Mice

  • Blood Collection:

    • Collect 50-100 µL of blood from the saphenous or facial vein into a tube containing EDTA to prevent clotting.

    • Perform blood draws at baseline (prior to first dose) and then weekly for the duration of the study.

  • Complete Blood Count (CBC) Analysis:

    • Use an automated hematology analyzer calibrated for mouse blood to determine counts of white blood cells (with differential), red blood cells, and platelets.

  • Data Evaluation:

    • Compare treatment group values to the vehicle control group and to baseline values for each animal.

    • Pay close attention to the absolute neutrophil count (ANC).

Protocol 2: Assessment of Liver Function in Rats

  • Blood Collection:

    • Collect approximately 200-300 µL of blood from the tail vein into a serum separator tube.

    • Collect samples at baseline and at pre-determined time points (e.g., every 2 weeks) during the study.

  • Serum Preparation:

    • Allow blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2,000 x g for 10 minutes.

    • Collect the serum (supernatant) into a clean microfuge tube.

  • Biochemical Analysis:

    • Use a clinical chemistry analyzer to measure the levels of ALT and AST in the serum samples.

  • Data Analysis:

    • Analyze for statistically significant increases in ALT and AST levels in the ENMD-2076 treated groups compared to the vehicle control group.

Mandatory Visualizations

ENMD2076_Pathway cluster_cell Tumor Cell cluster_endothelial Endothelial Cell ENMD-2076 ENMD-2076 Aurora_A Aurora A Kinase ENMD-2076->Aurora_A inhibits Mitosis Mitosis Aurora_A->Mitosis regulates Proliferation Proliferation Mitosis->Proliferation Tumor_Growth Tumor_Growth Proliferation->Tumor_Growth ENMD-2076_2 ENMD-2076 VEGFR_FGFR VEGFR / FGFR ENMD-2076_2->VEGFR_FGFR inhibits Angiogenesis Angiogenesis VEGFR_FGFR->Angiogenesis promotes Angiogenesis->Tumor_Growth Toxicity_Monitoring_Workflow cluster_study_setup Study Initiation cluster_monitoring On-Study Monitoring cluster_analysis Data Analysis cluster_endpoint Study Endpoint Baseline Baseline Data Collection (Body Weight, Blood Samples) Randomization Animal Randomization (Vehicle vs. ENMD-2076) Baseline->Randomization Dosing Initiate Daily Dosing Randomization->Dosing Monitor_BW Monitor Body Weight & Clinical Signs (Daily/Tri-weekly) Dosing->Monitor_BW Collect_Blood Collect Blood Samples (Weekly/Bi-weekly) Dosing->Collect_Blood Necropsy Necropsy & Tissue Collection (Liver, Femur, Adrenals) Monitor_BW->Necropsy End of Study CBC Complete Blood Count (CBC) (Monitor for Myelosuppression) Collect_Blood->CBC Chem Serum Chemistry (Monitor Liver Enzymes) Collect_Blood->Chem Histopath Histopathology Necropsy->Histopath Troubleshooting_Logic Start Issue: Adverse Clinical Signs Check_Dose 1. Verify Dose Calculation & Administration Start->Check_Dose Assess_GI 2. Assess for GI Toxicity (Diarrhea, Dehydration) Check_Dose->Assess_GI Supportive_Care Provide Supportive Care (e.g., Subcutaneous Fluids) Assess_GI->Supportive_Care Dose_Modification Consider Dose Reduction/Interruption Assess_GI->Dose_Modification If severe or persistent Monitor_Recovery Monitor for Recovery Supportive_Care->Monitor_Recovery Dose_Modification->Monitor_Recovery

References

Interpreting dose-response curves for ENMD-2076 Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ENMD-2076 Tartrate. The information is designed to assist with the interpretation of dose-response curves and to address common issues encountered during in-vitro experiments.

Data Presentation: In-Vitro IC50 Values

The following tables summarize the in-vitro inhibitory activity of ENMD-2076 against various kinases and cancer cell lines.

Table 1: ENMD-2076 Kinase Inhibitory Activity

Target KinaseIC50 (nM)
Flt31.86[1][2], 3[3]
Aurora A14[2][3][4]
KDR/VEGFR258.2[1], 40[3]
Flt4/VEGFR315.9[1]
FGFR192.7[1]
FGFR270.8[1]
Src56.4[1], 23[3]
PDGFRα92.7[1]
Aurora B350[4]

Table 2: ENMD-2076 Antiproliferative Activity in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Various Solid Tumor & Hematopoietic-0.025 - 0.7[2][4][5]
Human Leukemia (10 lines)Leukemia0.025 - 0.53[1]
Myeloma (various lines)Myeloma2.99 - 7.06[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Kinase Assays

Objective: To determine the concentration of ENMD-2076 that inhibits 50% of the activity (IC50) of a specific kinase.

Methodology:

  • Recombinant kinase enzymes (e.g., Aurora A, VEGFR2) are used.[2]

  • Assays are typically performed in a buffer solution containing HEPES, MgCl2, EGTA, and a non-ionic surfactant.[6]

  • The ATP concentration is set to be equivalent to the Michaelis constant (Km) for each specific enzyme.[4][6]

  • ENMD-2076 is added at various concentrations to generate a 10-point dose-response curve.[4]

  • The enzyme reaction is initiated, and the phosphorylation of a peptide substrate is measured after a set incubation time (e.g., 1 hour).[2][6]

  • Relative enzyme activity is plotted against the ENMD-2076 concentration to calculate the IC50 value using appropriate software (e.g., Grafit).[1][4]

Cell Proliferation Assays

Objective: To determine the concentration of ENMD-2076 that inhibits 50% of cell growth (IC50) in a cancer cell line.

Methodology:

  • For adherent cell lines:

    • Cells are seeded in 96-well plates at a low density (e.g., 500 cells/well).[4]

    • After allowing the cells to adhere, they are treated with a range of ENMD-2076 concentrations (e.g., 0.3 nM to 125 µM) for 96 hours.[4]

    • Cell proliferation is measured using the sulforhodamine B (SRB) assay.[4]

  • For non-adherent cell lines (e.g., leukemia):

    • Cells are plated at a higher density (e.g., 5,000 cells/well) in 96-well plates.[4]

    • The cells are then treated with various doses of ENMD-2076.

    • Cell viability is assessed using a suitable method, such as trypan blue exclusion or a commercially available viability kit.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by ENMD-2076.

ENMD_2076_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_angiogenesis Angiogenesis Pathway cluster_proliferation Proliferation Pathway cluster_cellcycle Cell Cycle Regulation VEGF VEGF VEGFR VEGFR2/KDR VEGF->VEGFR FGF FGF FGFR FGFR1/2 FGF->FGFR SCF SCF cKit c-Kit SCF->cKit FL FL FLT3 Flt3 FL->FLT3 Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->Angiogenesis PI3K_Akt PI3K/Akt Pathway cKit->PI3K_Akt FLT3->PI3K_Akt Proliferation Proliferation PI3K_Akt->Proliferation AuroraA Aurora A CellCycle G2/M Arrest AuroraA->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis ENMD2076 ENMD-2076 ENMD2076->VEGFR ENMD2076->FGFR ENMD2076->cKit ENMD2076->FLT3 ENMD2076->AuroraA

Caption: Mechanism of action of ENMD-2076.

experimental_workflow cluster_invitro In-Vitro Experiments cluster_kinase Kinase Assays cluster_cell Cell-Based Assays cluster_invivo In-Vivo Experiments Kinase_Prep Prepare Recombinant Kinase Dose_Response_Kinase ENMD-2076 Dose-Response Kinase_Prep->Dose_Response_Kinase Measure_Activity Measure Kinase Activity Dose_Response_Kinase->Measure_Activity IC50_Kinase Calculate Kinase IC50 Measure_Activity->IC50_Kinase Cell_Culture Culture Cancer Cell Lines Dose_Response_Cell ENMD-2076 Dose-Response Cell_Culture->Dose_Response_Cell Measure_Proliferation Measure Cell Proliferation Dose_Response_Cell->Measure_Proliferation IC50_Cell Calculate Proliferation IC50 Measure_Proliferation->IC50_Cell Xenograft Establish Tumor Xenograft Models Treatment Oral Administration of ENMD-2076 Xenograft->Treatment Tumor_Measurement Measure Tumor Growth Inhibition Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis Tumor_Measurement->PD_Analysis

Caption: General experimental workflow for ENMD-2076 evaluation.

Troubleshooting Guide

Q1: My dose-response curve is not sigmoidal (it's flat or irregular). What could be the issue?

  • A1: Concentration Range: The concentration range of ENMD-2076 may be too narrow or not centered around the IC50. Try a broader range of concentrations with more data points. For many cell lines, the IC50 is between 0.025 and 0.7 µM.[2][4][5]

  • A2: Solubility Issues: this compound is orally bioavailable, but ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting in culture medium. Precipitation can lead to inaccurate concentrations.

  • A3: Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or confluent cells may respond differently.

  • A4: Assay Interference: The chosen proliferation assay (e.g., MTT, XTT) may be affected by the compound. Consider using an alternative method like cell counting or a dye-based assay such as SRB.

Q2: I'm observing a lower potency (higher IC50) than what is reported in the literature.

  • A1: Cell Line Differences: IC50 values can vary between different cell lines and even between different passages of the same cell line. The reported range for antiproliferative activity is broad (0.025 to 0.7 µM).[2][4][5]

  • A2: Serum Concentration: The concentration of serum in your culture medium can affect the apparent potency of the inhibitor, as serum proteins can bind to the compound.

  • A3: Incubation Time: The duration of compound exposure can significantly impact the IC50 value. The cited proliferation assays were conducted over 96 hours.[4] Shorter incubation times may result in a higher IC50.

  • A4: Compound Stability: Ensure the this compound has been stored correctly and has not degraded.

Q3: The dose-response curve shows an initial increase in signal at low concentrations before decreasing (a hormetic effect).

  • A1: Off-Target Effects: At very low concentrations, multi-kinase inhibitors can sometimes have unexpected off-target effects that might stimulate certain cellular processes before the primary inhibitory effects become dominant at higher concentrations.

  • A2: Assay Artifact: This could be an artifact of the detection method. Ensure that the signal you are measuring is directly proportional to cell number or viability and is not being influenced by other factors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ENMD-2076?

  • ENMD-2076 is an orally active, multi-targeted kinase inhibitor.[5] Its primary mechanisms of action are antiangiogenic and antiproliferative.[5] It selectively inhibits Aurora A kinase, which is crucial for mitosis, as well as several tyrosine kinases involved in angiogenesis, such as VEGFRs and FGFRs.[4][5]

Q2: Is ENMD-2076 more selective for Aurora A or Aurora B?

  • ENMD-2076 is significantly more selective for Aurora A (IC50 = 14 nM) than for Aurora B (IC50 = 350 nM).[4]

Q3: What are the expected cellular effects of ENMD-2076 treatment?

  • Treatment with ENMD-2076 is expected to induce a G2/M phase cell cycle arrest and apoptosis in cancer cells.[1][2] It also inhibits angiogenesis by preventing the formation of new blood vessels.[5]

Q4: In which cancer types has ENMD-2076 shown activity?

  • Preclinical studies have shown that ENMD-2076 inhibits the growth of a wide range of human solid tumor and hematopoietic cancer cell lines, including those from breast, colon, melanoma, leukemia, and multiple myeloma.[4][5] It has also been evaluated in clinical trials for platinum-resistant ovarian cancer and triple-negative breast cancer.[7][8]

Q5: What is the recommended in-vivo dose for ENMD-2076?

  • In a phase 1 clinical trial with patients having advanced solid tumors, the recommended phase 2 dose was determined to be 160 mg/m² administered orally once daily.[9][10] In preclinical mouse xenograft models, daily doses of up to 200 mg/kg of the free base were well-tolerated and showed significant antitumor activity.[1]

References

Technical Support Center: Enhancing the Oral Bioavailability of ENMD-2076 Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ENMD-2076 tartrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process of improving the oral bioavailability of this multi-targeted kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

ENMD-2076 is an orally active, small molecule kinase inhibitor. Its tartrate salt form is developed for therapeutic use. The primary molecular targets of ENMD-2076 include Aurora A kinase, as well as kinases involved in angiogenesis such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2] Its mechanism of action involves the disruption of key pathways in tumor growth and survival, including cell cycle progression and angiogenesis.[1][2][3]

Q2: What are the main challenges in the oral administration of this compound?

Like many kinase inhibitors, this compound is a poorly water-soluble compound. This low aqueous solubility can lead to low and variable oral bioavailability, which can, in turn, affect its therapeutic efficacy. The compound is reportedly insoluble in water and ethanol, which presents a significant hurdle for achieving adequate absorption from the gastrointestinal tract.

Q3: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble compounds. These include:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve drug solubilization in the gastrointestinal tract.[4][5]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and absorption.[6][7][8][9]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution, potentially leading to improved bioavailability.[1][10][11][12]

Troubleshooting Guides

Issue 1: Low and Variable In Vivo Efficacy After Oral Dosing

Problem: You are observing inconsistent or lower-than-expected tumor growth inhibition in preclinical models after oral administration of this compound.

Possible Cause: This is likely due to poor and variable absorption from the gastrointestinal tract. The crystalline form of the drug may not be dissolving sufficiently in the gut to reach therapeutic concentrations in the plasma.

Troubleshooting Workflow:

G A Low/Variable In Vivo Efficacy B Hypothesis: Poor Oral Bioavailability A->B C Solution 1: Lipid-Based Formulation (SEDDS) B->C D Solution 2: Amorphous Solid Dispersion B->D E Solution 3: Nanoparticle Formulation B->E F Characterize Formulations (Solubility, Dissolution) C->F D->F E->F G Conduct Preclinical Pharmacokinetic Study F->G H Correlate PK with Efficacy Data G->H

Troubleshooting Workflow for Low In Vivo Efficacy.

Solutions:

  • Develop a Lipid-Based Formulation:

    • Rationale: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance the solubilization of lipophilic drugs in the gastrointestinal fluids, thereby improving absorption.

    • Action: Screen various oils, surfactants, and co-surfactants to develop a stable and effective SEDDS formulation for this compound. (See Experimental Protocol 1)

  • Prepare an Amorphous Solid Dispersion:

    • Rationale: Converting the crystalline drug into an amorphous form by dispersing it in a polymer matrix can significantly increase its aqueous solubility and dissolution rate.

    • Action: Prepare solid dispersions of this compound with hydrophilic polymers like PVP K30 or HPMC using techniques such as solvent evaporation or hot-melt extrusion. (See Experimental Protocol 2)

  • Formulate as Nanoparticles:

    • Rationale: Nanoparticles increase the surface-area-to-volume ratio, leading to faster dissolution.

    • Action: Prepare nanoparticles of this compound using methods like anti-solvent precipitation or high-pressure homogenization. (See Experimental Protocol 3)

Issue 2: High Inter-Individual Variability in Pharmacokinetic Studies

Problem: You are observing significant variability in the plasma concentrations of ENMD-2076 between individual animals in your pharmacokinetic studies.

Possible Cause: This variability is often linked to the pH-dependent solubility of the drug and its interaction with food. The gastrointestinal environment can differ between animals, leading to inconsistent drug absorption.

Solutions:

  • Utilize a Supersaturable SEDDS (S-SNEDDS):

    • Rationale: S-SNEDDS formulations contain a precipitation inhibitor that helps to maintain a supersaturated state of the drug in the gut, reducing the impact of environmental variations.

    • Action: Incorporate a precipitation inhibitor, such as polyvinylpyrrolidone (PVP) K30, into your SEDDS formulation to stabilize the supersaturated drug solution.[5]

  • Optimize Solid Dispersion Formulation:

    • Rationale: A well-formulated solid dispersion can provide rapid and complete drug release, minimizing the window for environmental factors to influence absorption.

    • Action: Experiment with different polymers and drug-to-polymer ratios to achieve optimal dissolution profiles across a range of pH conditions.

Data Presentation

Table 1: Comparison of Oral Bioavailability Enhancement Strategies for Tyrosine Kinase Inhibitors (Illustrative Data)

Formulation StrategyDrugFold Increase in AUC (vs. Suspension)Key ExcipientsReference
Lipid-Based (SEDDS) Dasatinib~2.7Oil, Surfactant, Co-surfactant[5]
Cabozantinib~2Docusate salt with lipid excipients[4]
Solid Dispersion DasatinibNot specified, but improved absorptionAmorphous solid dispersion with polymer matrix[6]
Sorafenib45% increaseAmorphous solid dispersion with polymer matrix[6]
Nanoparticles (Liposomes) PonatinibSignificant tumor growth inhibition at lower dosesLiposomal formulation[13]
Nanoparticles (SLNs) Dasatinib2.28Solid Lipid Nanoparticles[1]

Experimental Protocols

Experimental Protocol 1: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Capmul MCM).

  • Construction of Ternary Phase Diagrams:

    • Select the oil, surfactant, and co-surfactant with the highest solubilizing capacity for this compound.

    • Construct ternary phase diagrams to identify the self-emulsifying regions.

  • Preparation of SEDDS Formulation:

    • Based on the phase diagrams, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Dissolve this compound in the selected mixture with gentle heating and vortexing until a clear solution is obtained.

  • Characterization of SEDDS:

    • Determine the emulsification time, droplet size, and zeta potential of the resulting emulsion upon dilution in aqueous media.

    • Assess the in vitro drug release profile using a dialysis method.

Experimental Protocol 2: Preparation of Amorphous Solid Dispersion
  • Selection of Polymer:

    • Choose a hydrophilic polymer with good solubilizing potential for this compound (e.g., PVP K30, HPMC, Soluplus®).

  • Solvent Evaporation Method:

    • Dissolve both this compound and the selected polymer in a common volatile solvent (e.g., methanol, dichloromethane).

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid mass.

    • Further dry the solid dispersion in a vacuum oven to remove residual solvent.

  • Characterization of Solid Dispersion:

    • Confirm the amorphous nature of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

    • Evaluate the in vitro dissolution rate of the solid dispersion compared to the crystalline drug.

Experimental Protocol 3: Formulation of Nanoparticles
  • Preparation of Nanoparticles by Anti-Solvent Precipitation:

    • Dissolve this compound in a suitable organic solvent (e.g., acetone, DMSO).

    • Inject the drug solution into an aqueous solution containing a stabilizer (e.g., Pluronic F127, Tween 80) under high-speed stirring.

    • The drug will precipitate as nanoparticles.

  • Characterization of Nanoparticles:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering.

    • Analyze the drug loading and encapsulation efficiency.

    • Assess the in vitro dissolution profile of the nanoparticles.

Signaling Pathway Diagrams

Aurora A Kinase Signaling Pathway

G cluster_0 G2/M Transition cluster_1 Spindle Assembly Aurora A Aurora A PLK1 PLK1 Aurora A->PLK1 Phosphorylates TACC3 TACC3 Aurora A->TACC3 Phosphorylates TPX2 TPX2 TPX2->Aurora A Activates CDC25 CDC25 PLK1->CDC25 Activates CDK1/Cyclin B CDK1/Cyclin B CDC25->CDK1/Cyclin B Activates Mitotic Entry Mitotic Entry CDK1/Cyclin B->Mitotic Entry Microtubule Stabilization Microtubule Stabilization TACC3->Microtubule Stabilization ENMD-2076 ENMD-2076 ENMD-2076->Aurora A Inhibits

Simplified Aurora A Kinase Signaling Pathway.

VEGFR2 Signaling Pathway in Angiogenesis

G cluster_0 VEGFR2 Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCγ PLCγ VEGFR2->PLCγ Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCγ->PKC Activates RAF-MEK-ERK Pathway RAF-MEK-ERK Pathway PKC->RAF-MEK-ERK Pathway Activates Cell Proliferation Cell Proliferation RAF-MEK-ERK Pathway->Cell Proliferation AKT AKT PI3K->AKT Activates Endothelial Cell Survival Endothelial Cell Survival AKT->Endothelial Cell Survival ENMD-2076 ENMD-2076 ENMD-2076->VEGFR2 Inhibits

Key Downstream Pathways of VEGFR2 Signaling.

FGFR Signaling Pathway in Cancer

G cluster_0 FGFR Signaling FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCγ PLCγ FGFR->PLCγ Activates GRB2/SOS GRB2/SOS FRS2->GRB2/SOS Recruits RAS-MAPK Pathway RAS-MAPK Pathway GRB2/SOS->RAS-MAPK Pathway Activates Cell Proliferation & Differentiation Cell Proliferation & Differentiation RAS-MAPK Pathway->Cell Proliferation & Differentiation PKC PKC PLCγ->PKC Activates Cell Migration Cell Migration PKC->Cell Migration ENMD-2076 ENMD-2076 ENMD-2076->FGFR Inhibits

Major Downstream Cascades in FGFR Signaling.

References

Troubleshooting ENMD-2076 Tartrate precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ENMD-2076 tartrate. Our aim is to help you resolve common issues, such as precipitation in stock solutions, to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

ENMD-2076 is an orally active, multi-targeted kinase inhibitor.[1][2] Its primary targets include Aurora A kinase, as well as kinases involved in angiogenesis such as VEGFRs and FGFRs.[1] It has shown selective activity against Aurora A and Flt3.[3][4] This dual mechanism of targeting both cell proliferation and angiogenesis makes it a compound of interest in cancer research.[1][2]

Q2: What is the molecular weight of this compound?

The molecular weight of this compound is approximately 525.56 g/mol .

Q3: In which solvents is this compound soluble?

This compound is most soluble in dimethyl sulfoxide (DMSO).[3][5][6] There are conflicting reports regarding its solubility in aqueous solutions and ethanol. Some sources suggest it is slightly soluble in water (1 mg/mL), while others state it is insoluble.[3][5][] It is generally considered insoluble in ethanol.[5] For cell culture experiments, stock solutions are typically prepared in DMSO and then further diluted in culture media.

Q4: How should I store this compound powder and stock solutions?

The solid compound should be stored at -20°C, protected from light and moisture.[6][][8] Stock solutions in DMSO should also be stored at -20°C.[6][8] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to compound degradation and precipitation.[9]

Troubleshooting Guide: this compound Precipitation in Stock Solutions

Precipitation of this compound in stock solutions can significantly impact experimental results. The following guide addresses common causes and provides solutions to this issue.

Visual Troubleshooting Workflow

ENMD_2076_Troubleshooting start Precipitation Observed in Stock Solution check_solvent Check Solvent Quality: - Anhydrous/Fresh DMSO? - Stored properly? start->check_solvent check_concentration Verify Concentration: - Is it above the  solubility limit? start->check_concentration check_storage Review Storage: - Stored at -20°C? - Aliquoted? - Repeated freeze-thaw? start->check_storage check_dilution Examine Dilution Protocol: - Rapid precipitation upon  dilution in aqueous buffer? start->check_dilution solution_solvent Use fresh, anhydrous DMSO. Warm solution gently (37°C). check_solvent->solution_solvent Yes solution_concentration Prepare a new stock at a lower, verified concentration. check_concentration->solution_concentration Yes solution_storage Aliquot stock into single-use vials. Minimize freeze-thaw cycles. check_storage->solution_storage Yes solution_dilution Perform serial dilutions. Increase final DMSO concentration in the working solution if possible. check_dilution->solution_dilution Yes

Caption: Troubleshooting workflow for this compound precipitation.

Common Issues and Solutions in Q&A Format

Q: My this compound precipitated out of the DMSO stock solution. What could be the cause?

A: Several factors could lead to precipitation in your DMSO stock solution:

  • Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly reduce the solubility of many compounds, including this compound.[3][5] Always use fresh, anhydrous (water-free) DMSO to prepare your stock solutions.

  • Concentration: You may have prepared a stock solution that is above the solubility limit of this compound in DMSO. While some suppliers report high solubility, it's best to be conservative.

  • Storage Conditions: Improper storage can lead to precipitation. Repeated freeze-thaw cycles can cause the compound to come out of solution. Storing at temperatures warmer than the recommended -20°C can also affect stability.

  • Compound Purity and Batch-to-Batch Variation: Although less common from reputable suppliers, variations in purity between batches could affect solubility.

Q: I used fresh, anhydrous DMSO and my compound still precipitated. What should I do?

A: If you are confident in your solvent quality, consider the following:

  • Gentle Warming: Try gently warming the solution in a 37°C water bath for 10-15 minutes and vortexing to see if the precipitate redissolves. Some sources suggest this can help achieve a higher concentration.

  • Sonication: A brief sonication in an ultrasonic bath can also help to redissolve the compound.

  • Lower the Concentration: If the precipitate does not redissolve, it is likely that the concentration is too high. Prepare a new stock solution at a lower concentration.

Q: My stock solution is clear, but the compound precipitates when I dilute it in my aqueous cell culture medium. How can I prevent this?

A: This is a common issue when diluting a DMSO stock into an aqueous buffer or medium. This compound has low aqueous solubility.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This gradual decrease in DMSO concentration can sometimes keep the compound in solution.

  • Increase Final DMSO Concentration: If your experimental system allows, a slightly higher final concentration of DMSO in the working solution might be necessary to maintain solubility. However, be mindful of the potential effects of DMSO on your cells.

  • Use of Pluronic F-68 or other surfactants: In some cases, the addition of a small amount of a biocompatible surfactant to the final dilution can help to maintain the solubility of hydrophobic compounds. This should be tested for compatibility with your specific assay.

Data Summary

Solubility of this compound
SolventReported SolubilitySource
DMSO175.8 mg/mL[6]
DMSO105 mg/mL (279.64 mM)[3]
DMSO100 mg/mL (190.27 mM)[5]
Water1 mg/mL[3]
WaterInsoluble[5]
Ethanol1 mg/mL[3]
EthanolInsoluble[5][6]

Note: The variability in reported solubility may be due to differences in experimental conditions, such as temperature, pH, and the hydration state of the DMSO used.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 525.56 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

  • Optional: Water bath at 37°C, Sonicator

Procedure:

  • Pre-warm the DMSO: If the DMSO has been stored at a low temperature, allow it to come to room temperature before opening to prevent moisture condensation.

  • Weigh the Compound: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.26 mg of the compound.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound.

  • Dissolve the Compound: Vortex the solution thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the vial in a 37°C water bath for 10-15 minutes, followed by vortexing. Alternatively, sonicate the vial for a few minutes.

  • Visually Inspect: Ensure the solution is clear and free of any visible precipitate before proceeding.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store Properly: Store the aliquots at -20°C, protected from light.

Signaling Pathway Diagrams

ENMD-2076 is known to inhibit key signaling pathways involved in cell proliferation and angiogenesis. The diagrams below illustrate these pathways.

Signaling_Pathway cluster_proliferation Cell Proliferation Pathway cluster_angiogenesis Angiogenesis Pathway Aurora A Aurora A Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Centrosome Maturation->Spindle Assembly Mitosis Mitosis Spindle Assembly->Mitosis Cell Proliferation Cell Proliferation Mitosis->Cell Proliferation VEGF/FGF VEGF/FGF VEGFR/FGFR VEGFR/FGFR VEGF/FGF->VEGFR/FGFR Downstream Signaling Downstream Signaling VEGFR/FGFR->Downstream Signaling Endothelial Cell\nProliferation & Migration Endothelial Cell Proliferation & Migration Downstream Signaling->Endothelial Cell\nProliferation & Migration Angiogenesis Angiogenesis Endothelial Cell\nProliferation & Migration->Angiogenesis ENMD-2076 ENMD-2076 ENMD-2076->Aurora A Inhibits ENMD-2076->VEGFR/FGFR Inhibits

Caption: ENMD-2076 inhibits both cell proliferation and angiogenesis pathways.

References

Technical Support Center: Troubleshooting Variability in ENMD-2076 Tartrate Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in xenograft studies involving ENMD-2076 Tartrate. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

ENMD-2076 is an orally active, multi-targeted kinase inhibitor. Its primary mechanism of action involves the inhibition of several pathways crucial for tumor growth and survival, including angiogenesis and cell cycle progression.[1][2] It selectively targets Aurora A kinase, a key regulator of mitosis, as well as kinases involved in angiogenesis such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2]

Q2: What are the common causes of variability in xenograft studies?

Variability in xenograft models can arise from several factors, including:

  • Host-related factors: Age, sex, and immune status of the mice.

  • Tumor-related factors: Cell line authenticity, passage number, and the presence of tumor heterogeneity.[3]

  • Procedural factors: Inconsistent tumor cell implantation, variable tumor size at the start of treatment, and inaccuracies in tumor measurement.

  • Drug administration: Variability in the preparation and administration of the therapeutic agent, especially with oral gavage.

Q3: Have preclinical xenograft studies with ENMD-2076 shown efficacy?

Yes, preclinical studies have demonstrated that ENMD-2076 can induce regression or complete inhibition of tumor growth in various xenograft models, including those derived from breast, colon, melanoma, leukemia, and multiple myeloma cell lines.[1][2] In a colorectal cancer xenograft model using HT-29 cells, ENMD-2076 led to initial tumor growth inhibition followed by regression.[4][5]

Troubleshooting Guide

Issue 1: High Variability in Tumor Growth Rates Between Animals in the Same Treatment Group
Potential Cause Troubleshooting/Recommendation
Inconsistent Oral Dosing (Gavage) Ensure consistent and accurate oral gavage technique. Improper dosing can lead to variable drug exposure. Verify the dose volume and concentration for each animal. Provide thorough training for all personnel performing the procedure.
Variable Tumor Vasculature ENMD-2076 is an anti-angiogenic agent. Initial differences in tumor vascularization can lead to varied responses. Consider using imaging techniques (e.g., ultrasound, MRI) to assess tumor vasculature before starting treatment to ensure more uniform grouping of animals.
Tumor Cell Heterogeneity The initial tumor cell population may not be uniform, leading to different growth rates.[3] Use low-passage number cells and ensure a consistent cell preparation protocol.
Inconsistent Tumor Implantation Variability in the number of viable cells injected or the injection site can affect tumor establishment and growth. Standardize the cell injection procedure, including needle size, injection volume, and anatomical location.
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Potential Cause Troubleshooting/Recommendation
Suboptimal Drug Exposure Although orally active, bioavailability can vary. Perform pharmacokinetic studies to determine the plasma and tumor concentrations of ENMD-2076 in your specific xenograft model.
Tumor Microenvironment The in vivo tumor microenvironment can influence drug response. Consider co-injecting tumor cells with Matrigel to provide a more consistent extracellular matrix environment.
Host Metabolism The host animal's metabolism may affect the drug's efficacy. Ensure the use of healthy, age-matched animals for all experimental groups.
Issue 3: Unexpected Toxicity or Adverse Events
Potential Cause Troubleshooting/Recommendation
Incorrect Dosing Double-check dose calculations and the concentration of the dosing solution. Human error can lead to accidental overdosing.
Gavage-Related Injury Improper oral gavage technique can cause esophageal or stomach injury. Ensure personnel are well-trained and use appropriate gavage needles.[6][7]
Off-Target Effects While ENMD-2076 is selective, off-target effects can occur at higher doses. Monitor animals daily for signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and consider reducing the dose if necessary.

Data Presentation

Table 1: In Vitro Inhibitory Activity of ENMD-2076

Target Kinase IC50 (nM)
Aurora A14
Flt31.86
KDR/VEGFR258.2
Flt4/VEGFR315.9
FGFR192.7
FGFR270.8
Src56.4
PDGFRα-
Data sourced from MedchemExpress and Selleck Chemicals.[8][9]

Table 2: Summary of Antitumor Efficacy of ENMD-2076 in Selected Xenograft Models

Tumor Model Cell Line Dosing Regimen Observed Outcome
Colorectal CancerHT-29100 or 200 mg/kg, oral, daily for 28 daysInitial tumor growth inhibition followed by regression.[4][5]
Breast CancerMDA-MB-231Not specifiedTumor regression associated with reduced vascularization.
VariousMultipleNot specifiedRegression or complete inhibition of tumor growth.[1][2]

Experimental Protocols

General Xenograft Tumor Establishment Protocol
  • Cell Culture: Culture human tumor cells (e.g., HT-29) in the recommended medium and conditions. Use cells from a low passage number to maintain consistency.

  • Cell Preparation: On the day of injection, harvest cells using trypsin and wash with sterile PBS. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

  • Animal Model: Use immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the animals into treatment and control groups.

This compound Administration via Oral Gavage
  • Preparation of Dosing Solution: Prepare this compound in sterile water at the desired concentration. Ensure the solution is homogenous.

  • Animal Handling: Handle the mice gently to minimize stress. Securely restrain the mouse to ensure proper administration.

  • Gavage Procedure: Use a proper-sized, ball-tipped gavage needle. Insert the needle gently into the esophagus and deliver the dose slowly to avoid regurgitation or aspiration.[6][7]

  • Monitoring: After dosing, monitor the animals for any signs of distress.

Mandatory Visualizations

ENMD_2076_Signaling_Pathway cluster_aurora Cell Cycle Progression cluster_angiogenesis Angiogenesis AuroraA Aurora A Kinase Centrosome_Separation Centrosome Separation AuroraA->Centrosome_Separation Mitotic_Spindle Mitotic Spindle Assembly AuroraA->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR Angiogenesis_Pathway Angiogenic Signaling VEGFR->Angiogenesis_Pathway FGFR->Angiogenesis_Pathway Blood_Vessel New Blood Vessel Formation Angiogenesis_Pathway->Blood_Vessel ENMD2076 This compound ENMD2076->AuroraA Inhibition ENMD2076->VEGFR Inhibition ENMD2076->FGFR Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment Cell_Culture 1. Cell Culture (e.g., HT-29) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Treatment 6. Treatment with ENMD-2076 or Vehicle Randomization->Treatment Data_Collection 7. Tumor Measurement & Data Collection Treatment->Data_Collection

Caption: General workflow for ENMD-2076 xenograft studies.

Troubleshooting_Logic High_Variability High Variability in Tumor Growth? Inconsistent_Dosing Inconsistent Oral Dosing? High_Variability->Inconsistent_Dosing Yes Tumor_Heterogeneity Tumor Cell Heterogeneity? High_Variability->Tumor_Heterogeneity Yes Implantation_Issues Inconsistent Implantation? High_Variability->Implantation_Issues Yes Review_Gavage Action: Review and Standardize Gavage Technique Inconsistent_Dosing->Review_Gavage Low_Passage_Cells Action: Use Low Passage Number Cells Tumor_Heterogeneity->Low_Passage_Cells Standardize_Implantation Action: Standardize Implantation Protocol Implantation_Issues->Standardize_Implantation

Caption: Troubleshooting logic for high tumor growth variability.

References

Technical Support Center: Investigating Acquired Resistance to ENMD-2076 Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to ENMD-2076 Tartrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

ENMD-2076 is an orally bioavailable, multi-targeted kinase inhibitor. Its primary mechanism of action involves the inhibition of Aurora A kinase, a key regulator of mitosis, and various tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs)[1][2][3]. This dual action is intended to simultaneously halt tumor cell proliferation and cut off the tumor's blood supply[1].

Q2: What are the known or hypothesized mechanisms of acquired resistance to ENMD-2076?

Acquired resistance to ENMD-2076 can emerge through several mechanisms, primarily related to its dual targeting of Aurora kinases and angiogenic pathways. Potential mechanisms include:

  • Upregulation of bypass signaling pathways: Cancer cells may activate alternative signaling pathways to circumvent the effects of ENMD-2076. This can include the activation of other pro-angiogenic factors or survival pathways[4][5].

  • Alterations in the drug target: Mutations in the kinase domain of Aurora A or the targeted angiogenic receptors could potentially reduce the binding affinity of ENMD-2076[6].

  • Phenotypic changes in cancer cells: Resistance can be associated with a shift in the cancer cell phenotype. For instance, a switch from a more epithelial to a mesenchymal-like state, or the induction of a senescent state where cells are viable but non-proliferative[7][8].

  • Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump ENMD-2076 out of the cancer cells, reducing its intracellular concentration and efficacy.

Q3: How can I generate an ENMD-2076 resistant cell line in the laboratory?

Developing a resistant cell line is a critical step in studying acquired resistance. The most common method is through continuous exposure of a sensitive parental cell line to gradually increasing concentrations of ENMD-2076. A general protocol is provided in the "Experimental Protocols" section below.

Q4: My ENMD-2076 resistant cell line shows a significant increase in IC50 value. What are the first steps to identify the resistance mechanism?

Once you have established a resistant cell line with a confirmed increase in the half-maximal inhibitory concentration (IC50), a systematic approach is recommended:

  • Confirm the resistance phenotype: Ensure the resistance is stable and not due to transient adaptations.

  • Assess the expression and activation of target proteins: Use Western blotting to check for changes in the protein levels and phosphorylation status of Aurora A, VEGFRs, and FGFRs in your resistant cells compared to the parental line.

  • Investigate bypass signaling pathways: Screen for the activation of alternative survival and proliferation pathways, such as the PI3K/Akt, MAPK/ERK, and STAT3 pathways.

  • Analyze for phenotypic changes: Examine the morphology, migratory potential, and senescence markers in your resistant cells.

Troubleshooting Guides

Guide 1: Cell Viability Assays (e.g., MTT, CCK-8)
Problem Possible Cause Recommended Solution
High variability between replicate wells Uneven cell seeding, cell clumping, edge effects in the plate, or pipetting errors.Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. Use a multichannel pipette for adding reagents and ensure it is properly calibrated.
Low signal or small dynamic range Insufficient cell number, incorrect wavelength reading, or reagent degradation.Optimize the initial cell seeding density. Double-check the plate reader settings for the correct absorbance wavelength. Use fresh assay reagents and ensure they are stored correctly.
Inconsistent IC50 values across experiments Variations in cell passage number, cell health, or incubation times.Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of drug treatment. Standardize all incubation times precisely.
Guide 2: Western Blotting
Problem Possible Cause Recommended Solution
Weak or no signal for the target protein Insufficient protein loading, poor antibody binding, or inefficient transfer.Increase the amount of protein loaded per lane (20-40 µg is a good starting point). Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C). Verify protein transfer using Ponceau S staining.
High background or non-specific bands Antibody concentration is too high, insufficient blocking, or inadequate washing.Titrate the primary and secondary antibody concentrations to find the optimal dilution. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). Increase the number and duration of wash steps.
Inconsistent protein loading between lanes Inaccurate protein quantification or pipetting errors during loading.Use a reliable protein quantification method (e.g., BCA assay) and ensure equal loading amounts. Always include a loading control (e.g., β-actin, GAPDH) to normalize the data.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from cell viability assays comparing parental (sensitive) and ENMD-2076-resistant cell lines.

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Resistance (Resistant IC50 / Parental IC50)
[Example Cancer Cell Line 1] e.g., 0.5e.g., 5.0e.g., 10
[Example Cancer Cell Line 2] e.g., 1.2e.g., 15.6e.g., 13

Note: The IC50 values are hypothetical and should be replaced with experimentally determined data.

Experimental Protocols

Generation of ENMD-2076 Resistant Cell Lines

This protocol describes a method for generating drug-resistant cancer cell lines through continuous, long-term exposure to ENMD-2076.

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 of ENMD-2076 in the parental cancer cell line.

  • Initial drug exposure: Culture the parental cells in their standard growth medium containing ENMD-2076 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor cell growth: Observe the cells daily. Initially, a significant number of cells will die. The remaining viable cells will eventually resume proliferation.

  • Dose escalation: Once the cells are proliferating steadily in the presence of the drug, subculture them and increase the concentration of ENMD-2076 in the medium by approximately 1.5 to 2-fold.

  • Repeat dose escalation: Continue this process of gradually increasing the drug concentration as the cells adapt and become resistant. This process can take several months.

  • Characterize the resistant phenotype: Once the cells can proliferate in a significantly higher concentration of ENMD-2076 (e.g., 10-fold the initial IC50), perform a cell viability assay to determine the new IC50 and calculate the fold resistance.

  • Cryopreserve resistant cells: It is crucial to freeze down aliquots of the resistant cell line at various stages of resistance development.

Western Blot Analysis of Key Signaling Pathways

This protocol outlines the steps for analyzing protein expression and phosphorylation in sensitive and resistant cell lines.

  • Cell lysis: Grow parental and resistant cells to 70-80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and protein transfer: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary antibody incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation. Suggested primary antibodies include:

    • Aurora A Pathway: anti-Aurora A, anti-phospho-Aurora A (Thr288)

    • Angiogenesis Pathways: anti-VEGFR2, anti-phospho-VEGFR2 (Tyr1175), anti-FGFR1, anti-phospho-FGFR (Tyr653/654)

    • Bypass Pathways: anti-Akt, anti-phospho-Akt (Ser473), anti-ERK1/2, anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Loading Control: anti-β-actin or anti-GAPDH

  • Secondary antibody incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Quantification: Use image analysis software (e.g., ImageJ) to quantify the band intensities. Normalize the intensity of the target protein to the loading control.

Senescence-Associated β-Galactosidase Assay

This assay is used to detect cellular senescence, a potential mechanism of resistance to ENMD-2076.

  • Cell seeding: Seed parental and resistant cells in a 6-well plate and allow them to adhere overnight.

  • Fixation: Wash the cells with PBS and then fix them with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.

  • Staining: Wash the cells again with PBS and then incubate with the β-galactosidase staining solution (containing X-gal) at 37°C overnight in a dry incubator (no CO2).

  • Visualization: Observe the cells under a microscope. Senescent cells will stain blue due to the activity of β-galactosidase at pH 6.0.

  • Quantification: Count the number of blue-stained (senescent) cells and the total number of cells in several random fields to determine the percentage of senescent cells.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Investigating Resistance cluster_mechanisms Potential Resistance Mechanisms start Parental Cell Line step1 Generate Resistant Cell Line (Dose Escalation) start->step1 step2 Confirm Resistance (Cell Viability Assay) step1->step2 step3 Characterize Resistance Mechanisms step2->step3 mech1 Western Blot Analysis step3->mech1 mech2 Senescence Assay step3->mech2 mech3 Gene Expression Analysis step3->mech3

Caption: Experimental workflow for generating and characterizing ENMD-2076 resistant cell lines.

G cluster_aurora Aurora A Signaling cluster_angiogenesis Angiogenesis Signaling cluster_resistance Resistance Mechanisms ENMD2076 ENMD-2076 AuroraA Aurora A ENMD2076->AuroraA VEGFR VEGFR ENMD2076->VEGFR Mitosis Mitotic Progression AuroraA->Mitosis Angiogenesis Angiogenesis VEGFR->Angiogenesis Bypass Bypass Pathway Activation (e.g., PI3K/Akt) Bypass->Mitosis Promotes Bypass->Angiogenesis Promotes TargetMutation Target Mutation TargetMutation->AuroraA Alters Binding Senescence Induction of Senescence Senescence->Mitosis Inhibits

Caption: Signaling pathways targeted by ENMD-2076 and potential resistance mechanisms.

References

ENMD-2076 Tartrate batch-to-batch variability and quality control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using ENMD-2076 Tartrate. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to batch-to-batch variability and quality control that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) to consider for this compound?

A1: For a small molecule inhibitor like this compound, the critical quality attributes that can influence experimental outcomes include:

  • Identity: Confirmation of the correct chemical structure.

  • Purity: The percentage of the active pharmaceutical ingredient (API) and the profile of any impurities.

  • Potency: The biological activity, often measured by IC50 values against target kinases.

  • Solubility: The ability to dissolve in relevant solvents for experimental use.

  • Stability: The integrity of the compound over time under specific storage conditions.

Consistent CQAs from batch to batch are crucial for reproducible experimental results.

Q2: How can I verify the quality of a new batch of this compound?

A2: It is advisable to perform in-house quality control checks on new batches. A common initial step is to compare its performance in a standardized assay against a previous, well-characterized batch. This can help ensure that the new batch exhibits the expected potency and activity. For more rigorous validation, analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation can be employed.

Q3: I am observing a different level of efficacy in my cell-based assay with a new batch of this compound. What could be the cause?

A3: Discrepancies in efficacy between batches can stem from several factors. One primary reason could be a difference in the potency of the new batch. It is also possible that variations in the physical properties of the compound, such as solubility, could affect its effective concentration in your assay. We recommend referring to the troubleshooting guide below for a systematic approach to resolving this issue.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values Between Batches

If you are observing a significant shift in the IC50 value of this compound in your kinase or cell-based assays, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step
Variation in Compound Potency - Perform a dose-response experiment with a control batch of known potency alongside the new batch. - If a control batch is unavailable, compare the new IC50 value to published data.
Inaccurate Compound Concentration - Verify the calculations for your stock solution and dilutions. - Ensure your weighing equipment is properly calibrated. - Check the certificate of analysis (CoA) for the purity value and adjust the concentration calculation accordingly.
Compound Solubility Issues - Visually inspect your stock and working solutions for any precipitation. - Determine the solubility of this compound in your specific assay buffer.
Assay Variability - Ensure consistency in assay parameters such as incubation times, temperature, and cell passage number. - Run appropriate positive and negative controls to validate the assay performance.
Issue 2: Poor Solubility or Precipitation Observed

This compound is a small molecule and its solubility can be influenced by the solvent and buffer composition. If you encounter solubility issues, please follow these recommendations:

Potential Cause Troubleshooting Step
Incorrect Solvent - Refer to the supplier's datasheet for recommended solvents. - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) before diluting into aqueous buffers.
Buffer Incompatibility - Assess the pH and composition of your assay buffer, as salts and other components can affect solubility. - Consider performing a solubility test in your final assay medium.
Improper Storage - Store the stock solution at the recommended temperature to prevent precipitation. - Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Data Presentation

Table 1: Representative Kinase Inhibition Profile of ENMD-2076

The following table summarizes the multi-targeted kinase inhibitory activity of ENMD-2076. Variability in these IC50 values between different batches should be minimal.

Target KinaseIC50 (nM)
Flt31.86
Aurora A14
VEGFR2/KDR58.2
VEGFR3/Flt415.9
FGFR192.7
FGFR270.8
Src56.4
PDGFRα20.2

Note: These values are representative and may vary slightly between different studies and experimental conditions.

Experimental Protocols

General Protocol for In Vitro Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound against a purified kinase.

  • Reagent Preparation :

    • Prepare a 2X kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA).

    • Dilute the purified target kinase and its specific substrate to 2X the final desired concentration in the assay buffer.

    • Prepare a serial dilution of this compound in the assay buffer.

    • Prepare a 2X ATP solution in the assay buffer. The final concentration should ideally be at the Km for the specific kinase.

  • Assay Procedure :

    • Add the this compound dilutions to the wells of a microplate.

    • Add the 2X kinase/substrate mixture to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding the 2X ATP solution.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection and Analysis :

    • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding EDTA).

    • Add the detection reagent (e.g., a phosphospecific antibody-based detection system or an ADP-Glo™ assay).

    • Incubate as required by the detection method.

    • Measure the signal (e.g., fluorescence, luminescence) on a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Quality_Control_Workflow cluster_0 Batch Reception cluster_1 Initial Verification cluster_2 Analytical Testing cluster_3 Functional Assay cluster_4 Decision cluster_5 Outcome Batch New Batch of This compound CoA Review Certificate of Analysis Batch->CoA Visual Visual Inspection (Color, Appearance) CoA->Visual Purity Purity Check (e.g., HPLC) Visual->Purity Identity Identity Confirmation (e.g., MS) Purity->Identity Solubility Solubility Test Identity->Solubility Potency Potency Assay (e.g., Kinase Assay) Solubility->Potency Decision Meets Specifications? Potency->Decision Accept Accept Batch Decision->Accept Yes Reject Reject Batch Decision->Reject No

Caption: A generalized workflow for the quality control of a new batch of this compound.

ENMD2076_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 Key Cellular Processes ENMD2076 ENMD-2076 Tartrate AuroraA Aurora A Kinase ENMD2076->AuroraA inhibits VEGFR VEGF Receptors (e.g., VEGFR2) ENMD2076->VEGFR inhibits FGFR FGF Receptors ENMD2076->FGFR inhibits Flt3 Flt3 ENMD2076->Flt3 inhibits CellCycle Cell Cycle Progression (G2/M Arrest) AuroraA->CellCycle regulates Angiogenesis Angiogenesis (Blood Vessel Formation) VEGFR->Angiogenesis promotes FGFR->Angiogenesis promotes Proliferation Cell Proliferation Flt3->Proliferation promotes

Caption: A simplified diagram of the signaling pathways inhibited by this compound.

Cell line specific responses to ENMD-2076 Tartrate treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ENMD-2076 Tartrate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing ENMD-2076 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on cell line specific responses to this multi-kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

ENMD-2076 is an orally active, small molecule kinase inhibitor with a dual mechanism of action encompassing both antiangiogenic and antiproliferative effects.[1][2] It selectively targets Aurora A kinase, a key regulator of mitosis, and also inhibits several receptor tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptor α (PDGFRα).[2][3][4] Its inhibition of these pathways leads to cell cycle arrest at the G2/M phase, induction of apoptosis, and suppression of tumor angiogenesis.[4][5]

Q2: In which cancer types has ENMD-2076 shown preclinical or clinical activity?

ENMD-2076 has demonstrated preclinical activity in a wide range of human solid tumor and hematopoietic cancer cell lines, including those derived from breast, colon, melanoma, leukemia, and multiple myeloma.[1][5] Clinical trials have evaluated its efficacy in patients with platinum-resistant ovarian cancer, triple-negative breast cancer (TNBC), ovarian clear cell carcinoma, and fibrolamellar carcinoma.[1][6][7][8][9]

Q3: What are the known biomarkers for sensitivity or resistance to ENMD-2076?

In preclinical models of p53-mutated triple-negative breast cancer (TNBC), sensitivity to ENMD-2076 is associated with the induction of apoptosis and increased expression of p53 and p73.[3][10] Conversely, both intrinsic and acquired resistance in these models have been linked to a senescent phenotype, characterized by the loss of p73 expression and an increase in senescence-associated markers like p16.[3][11] In leukemia cell lines, resistance has been observed to be independent of mutations in Aurora A and may involve alterations in the PI3K/Akt signaling pathway.[12] Additionally, loss of ARID1A expression has been correlated with better progression-free survival in patients with ovarian clear cell carcinoma treated with ENMD-2076.[6]

Q4: What are the typical IC50 values observed for ENMD-2076 in different cancer cell lines?

ENMD-2076 inhibits the growth of a broad range of cancer cell lines with IC50 values typically in the nanomolar to low micromolar range. For many human solid tumor and hematopoietic cancer cell lines, IC50 values range from 0.025 to 0.7 μmol/L.[1][5] Specific IC50 values for certain kinases include 14 nM for Aurora A and 1.86 nM for Flt3.[4][5]

Troubleshooting Guide

IssuePossible CauseRecommended Action
High IC50 value or lack of response in a typically sensitive cell line. 1. Cell line integrity: The cell line may have acquired resistance over multiple passages or could be misidentified. 2. Compound degradation: The this compound may have degraded due to improper storage. 3. Assay conditions: The experimental conditions (e.g., cell seeding density, incubation time) may not be optimal.1. Authentication: Perform cell line authentication (e.g., STR profiling). Use low-passage number cells for experiments.[2] 2. Storage: Ensure the compound is stored as recommended by the manufacturer. Prepare fresh stock solutions for each experiment. 3. Optimization: Titrate cell seeding density and exposure time. Refer to the provided experimental protocols for recommended starting points.
Unexpected cellular phenotype (e.g., senescence instead of apoptosis). 1. Cell line specific context: The genetic background of the cell line (e.g., p53 mutation status) can influence the cellular response to ENMD-2076.[3][10] 2. Drug concentration: The concentration of ENMD-2076 used may favor a senescent phenotype over an apoptotic one.1. Characterization: Analyze the expression of key proteins involved in apoptosis and senescence (e.g., cleaved caspase-3, p16, p53, p73) to confirm the phenotype. 2. Dose-response: Perform a dose-response experiment to determine if higher concentrations induce apoptosis.
Inconsistent results between experiments. 1. Reagent variability: Inconsistent quality of reagents (e.g., serum, media). 2. Technical variability: Minor variations in experimental procedures.1. Quality Control: Use a single lot of reagents for a set of related experiments. 2. Standardization: Adhere strictly to the established experimental protocols. Maintain detailed records of all experimental parameters.

Data Presentation

Table 1: Inhibitory Activity of ENMD-2076 Against Various Kinases

Kinase TargetIC50 (nM)
Aurora A14[4][5]
Flt31.86[4][5]
KDR/VEGFR258.2[4]
Flt4/VEGFR315.9[4]
FGFR192.7[4]
FGFR270.8[4]
Src56.4[4]
PDGFRα56.4[4]
Aurora B350[2][4]

Table 2: Antiproliferative Activity of ENMD-2076 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Wide range of human solid tumor and hematopoietic cancer cell linesVarious0.025 - 0.7[1][5]
Multiple myeloma cell lines (IM9, ARH-77, U266, RPMI 8226, MM.1S, MM.1R, NCI-H929)Multiple Myeloma2.99 - 7.06[5]
Human leukemia cell linesLeukemia0.025 - 0.53[4]
HT-29Colorectal CancerNanomolar range[13]
HUVEC (Human Umbilical Vein Endothelial Cells)Endothelial0.15[4]

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted from methods used to assess the antiproliferative effect of ENMD-2076.[2]

  • Cell Plating: Seed 500 cells per well in a 96-well plate and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with a range of ENMD-2076 concentrations (e.g., 9 doses spanning 0.3 nM to 125 µM) for 96 hours.[2] Include a vehicle control (e.g., DMSO).

  • Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with tap water and allow them to air dry completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis (Cleaved Caspase-3 Immunostaining)

This protocol is based on methods to detect apoptosis in tumor tissue.[3]

  • Tissue Preparation: Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 5 µm sections and mount on slides.

  • Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a suitable blocking serum.

  • Primary Antibody Incubation: Incubate the slides with a primary antibody against cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the slides and incubate with a biotinylated secondary antibody.

  • Signal Detection: Use a streptavidin-horseradish peroxidase (HRP) conjugate and a suitable chromogen (e.g., DAB) to visualize the signal.

  • Counterstaining: Counterstain the slides with hematoxylin.

  • Dehydration and Mounting: Dehydrate the slides through a graded series of ethanol to xylene and mount with a coverslip.

  • Microscopy: Analyze the slides under a microscope to assess the percentage of apoptotic cells.

Visualizations

ENMD2076_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Growth Factors Growth Factors VEGFR VEGFR Growth Factors->VEGFR FGFR FGFR Growth Factors->FGFR PDGFRa PDGFRα Growth Factors->PDGFRa PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt FGFR->PI3K_Akt PDGFRa->PI3K_Akt ENMD2076 ENMD-2076 ENMD2076->VEGFR ENMD2076->FGFR ENMD2076->PDGFRa AuroraA Aurora A ENMD2076->AuroraA ENMD2076->PI3K_Akt Proliferation Proliferation AuroraA->Proliferation G2M_Arrest G2/M Arrest AuroraA->G2M_Arrest Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Apoptosis Apoptosis PI3K_Akt->Apoptosis Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with ENMD-2076 seed_cells->treat_cells incubate Incubate for 96 hours treat_cells->incubate fix_cells Fix Cells with TCA incubate->fix_cells stain_cells Stain with SRB fix_cells->stain_cells solubilize Solubilize Dye stain_cells->solubilize read_absorbance Read Absorbance at 510 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions high_ic50 High IC50/ No Response cell_integrity Cell Line Integrity Issue high_ic50->cell_integrity compound_degradation Compound Degradation high_ic50->compound_degradation assay_conditions Suboptimal Assay Conditions high_ic50->assay_conditions authenticate Authenticate Cell Line cell_integrity->authenticate fresh_compound Use Fresh Compound compound_degradation->fresh_compound optimize_assay Optimize Assay Parameters assay_conditions->optimize_assay

References

ENMD-2076 Tartrate and Normal Cell Viability: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of ENMD-2076 tartrate on the viability of normal, non-cancerous cells. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of ENMD-2076 on normal cell viability?

A1: ENMD-2076, a multi-targeted kinase inhibitor, generally exhibits greater potency against cancer cell lines compared to normal cells. However, it does show activity against certain normal cell types, particularly those involved in angiogenesis, such as Human Umbilical Vein Endothelial Cells (HUVECs).[1][2] Studies have also indicated low cytotoxicity towards hematopoietic progenitors.[2]

Q2: What is the reported IC50 value of ENMD-2076 for Human Umbilical Vein Endothelial Cells (HUVECs)?

A2: ENMD-2076 has been shown to inhibit the growth of HUVECs with a reported IC50 value of 0.15 µM.[1][2] It's important to note that some resources may erroneously state this value in mM, but µM is the consistent and accepted unit based on experimental data for this compound.

Q3: How does ENMD-2076 affect hematopoietic progenitor cells?

A3: Preclinical studies suggest that ENMD-2076 has low cytotoxicity against hematopoietic progenitors.[2] This indicates a degree of selectivity for cancer cells over these vital stem cells. However, researchers should still perform their own assessments to determine the specific impact on their hematopoietic progenitor cell populations of interest.

Q4: Are there reported IC50 values for ENMD-2076 on other normal cell types like fibroblasts or epithelial cells?

Q5: What are the primary molecular targets of ENMD-2076?

A5: ENMD-2076 is a multi-targeted kinase inhibitor with high selectivity for Aurora A kinase.[1] It also targets several other kinases involved in angiogenesis and cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), Flt3, and Src.[1][2][3]

Data Summary: ENMD-2076 IC50 Values

Cell TypeClassificationIC50 (µM)Reference
HUVECNormal Endothelial0.15[1][2]
Hematopoietic ProgenitorsNormal Stem CellsLow Cytotoxicity (Quantitative IC50 not specified)[2]
Various Cancer Cell LinesMalignant0.025 - 0.7[1]

Signaling Pathway Overview

The following diagram illustrates the primary signaling pathways targeted by ENMD-2076.

ENMD2076_Targets cluster_cell Cell cluster_proliferation Proliferation & Cell Cycle cluster_angiogenesis Angiogenesis ENMD2076 ENMD-2076 AuroraA Aurora A Kinase ENMD2076->AuroraA Inhibits VEGFR VEGFRs ENMD2076->VEGFR Inhibits FGFR FGFRs ENMD2076->FGFR Inhibits Flt3 Flt3 ENMD2076->Flt3 Inhibits Src Src ENMD2076->Src Inhibits Mitosis Mitosis AuroraA->Mitosis CellCycle G2/M Arrest Mitosis->CellCycle Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->Angiogenesis Flt3->Angiogenesis Src->Angiogenesis

Caption: Primary molecular targets of ENMD-2076.

Troubleshooting Guides

This section addresses common issues encountered during the assessment of ENMD-2076's effect on normal cell viability.

Issue 1: Higher than expected cytotoxicity in normal cells.

Possible Cause Troubleshooting Step
Incorrect compound concentration Verify the stock solution concentration and serial dilutions. Use a freshly prepared stock solution.
Cell line contamination Test for mycoplasma and other microbial contamination. Use low passage number cells.
Sub-optimal cell health Ensure cells are in the logarithmic growth phase before treatment. Check for proper culture conditions (media, temperature, CO2).
Assay interference Some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction). Consider using an alternative assay (e.g., CellTiter-Glo®, SRB, or Trypan Blue exclusion).

Issue 2: Inconsistent IC50 values across experiments.

Possible Cause Troubleshooting Step
Variability in cell seeding density Use a consistent cell number for each experiment. Ensure even cell distribution in multi-well plates.
Different incubation times Maintain a consistent incubation time with the compound across all experiments.
Inconsistent reagent preparation Prepare fresh reagents for each experiment and ensure they are well-mixed.
Edge effects in multi-well plates Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.

Issue 3: No discernible effect of ENMD-2076 on normal cells.

Possible Cause Troubleshooting Step
Compound inactivity Verify the integrity and purity of the this compound.
Insufficient concentration range Test a wider range of concentrations, including higher doses.
Short incubation time Increase the incubation time to allow for a cellular response.
Cell type resistance The specific normal cell line being used may be inherently resistant to the effects of ENMD-2076.

Experimental Workflow for Cell Viability Assay

The following diagram outlines a general workflow for assessing the impact of ENMD-2076 on cell viability.

Cell_Viability_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 prepare_drug Prepare serial dilutions of ENMD-2076 incubate1->prepare_drug treat_cells Treat cells with ENMD-2076 incubate1->treat_cells prepare_drug->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_reagent Add viability assay reagent (e.g., MTT, WST-1) incubate2->add_reagent incubate3 Incubate for 1-4 hours add_reagent->incubate3 read_plate Read absorbance/fluorescence on a plate reader incubate3->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: General workflow for a cell viability assay.

Detailed Experimental Protocols

Protocol 1: HUVEC Proliferation Assay

This protocol is adapted from methodologies used to assess the anti-angiogenic properties of kinase inhibitors.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • VEGF or bFGF

  • WST-1 or similar cell proliferation reagent

  • 96-well plates

Procedure:

  • Seed HUVECs in 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium.

  • Allow cells to adhere and grow for 24 hours.

  • Serum-starve the cells for 6 hours by replacing the medium with a low-serum (e.g., 0.5% FBS) medium.

  • Prepare serial dilutions of this compound in the low-serum medium.

  • Remove the starvation medium and add the ENMD-2076 dilutions to the respective wells.

  • Stimulate the cells with a pro-angiogenic factor such as VEGF (e.g., 25 ng/mL) or bFGF (e.g., 5 ng/mL). Include a non-stimulated control.

  • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Hematopoietic Progenitor Colony-Forming Unit (CFU) Assay

This protocol provides a general framework for assessing the toxicity of ENMD-2076 on hematopoietic progenitors.

Materials:

  • Human CD34+ hematopoietic stem and progenitor cells

  • Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines

  • IMDM with 2% FBS

  • This compound

  • 35 mm culture dishes

Procedure:

  • Thaw cryopreserved human CD34+ cells and wash with IMDM containing 2% FBS.

  • Perform a viable cell count using Trypan Blue exclusion.

  • Prepare various concentrations of this compound.

  • Add the appropriate number of CD34+ cells and the desired concentration of ENMD-2076 to the methylcellulose medium.

  • Vortex the tubes to ensure thorough mixing.

  • Dispense the cell-methylcellulose mixture into 35 mm culture dishes.

  • Incubate the dishes at 37°C and 5% CO2 in a humidified incubator for 14 days.

  • After the incubation period, enumerate the different types of colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) using an inverted microscope.

  • Calculate the percentage of colony inhibition for each ENMD-2076 concentration compared to the vehicle control to determine the IC50 value for each progenitor type.

References

ENMD-2076 Tartrate degradation pathways and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of ENMD-2076 Tartrate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound in its solid (lyophilized) form should be stored at -20°C and kept desiccated.[1][2] Under these conditions, the compound is stable for up to 36 months.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[2] For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[2][3] It is advisable to use fresh DMSO, as moisture absorption can reduce the solubility of the compound.[2]

Q3: Is this compound sensitive to light?

A3: While specific photostability studies for this compound are not publicly available, it is a general best practice for all research compounds to be stored in light-protected containers (e.g., amber vials) to minimize the potential for photodegradation.

Q4: What are the known degradation pathways for this compound?

A4: Currently, there is no publicly available information detailing the specific degradation pathways or products of this compound. The molecule contains several functional groups, including vinyl pyrimidine, piperazine, and pyrazole moieties. In general, compounds with piperazine rings can be susceptible to oxidative and thermal degradation. Pyrazole rings can be sensitive to high temperatures and moisture.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced Potency or Inconsistent Results Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, extended storage at -20°C).Prepare fresh stock solutions from lyophilized powder. Ensure aliquots are stored at -80°C for long-term use and are used immediately after thawing. Avoid using stock solutions that have been stored at -20°C for more than one month.[2][3]
Degradation of the compound in the solid form due to improper storage.Verify that the lyophilized powder has been consistently stored at -20°C in a desiccated environment.[1][2] If there are doubts about the storage history, it is advisable to use a new batch of the compound.
Precipitation in Stock Solution Use of DMSO that has absorbed moisture.Use fresh, anhydrous grade DMSO for the preparation of stock solutions.[2]
Exceeding the solubility limit.Ensure the concentration of the stock solution does not exceed the recommended solubility limits.
Discoloration of the Compound Potential degradation due to exposure to light or air over extended periods.Always store the compound in light-protected containers. While specific data is unavailable for ENMD-2076, this is a standard precaution. If discoloration is observed, it is recommended to use a fresh supply.

Storage Conditions Summary

Form Storage Temperature Duration Additional Notes
Lyophilized Powder -20°CUp to 36 monthsKeep desiccated.[1]
Stock Solution in DMSO -80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[2][3]
Stock Solution in DMSO -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[2][3]

Experimental Protocols

While specific degradation studies for this compound are not available in the public domain, a general protocol for assessing compound stability in solution can be adapted.

Protocol: General Assessment of Stock Solution Stability

  • Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the initial purity and concentration. This will serve as the baseline.

  • Storage: Aliquot the remaining stock solution into multiple vials and store under the desired conditions (e.g., -20°C and -80°C).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, etc.), retrieve an aliquot from each storage condition.

  • Sample Analysis: Allow the aliquot to thaw completely and reach room temperature. Analyze the sample using the same HPLC method as the initial analysis.

  • Data Comparison: Compare the purity and concentration of the stored samples to the initial (T=0) data. A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.

Visualized Workflows

G cluster_storage Compound Storage and Handling Workflow receive Receive ENMD-2076 Tartrate (Lyophilized) store_powder Store at -20°C (Desiccated) receive->store_powder prep_stock Prepare Stock Solution (Anhydrous DMSO) store_powder->prep_stock aliquot Aliquot into Single-Use Vials prep_stock->aliquot store_minus_80 Long-Term Storage (-80°C, up to 1 year) aliquot->store_minus_80 store_minus_20 Short-Term Storage (-20°C, up to 1 month) aliquot->store_minus_20 use_experiment Use in Experiment store_minus_80->use_experiment store_minus_20->use_experiment

Caption: Recommended workflow for storage and handling of this compound.

G cluster_troubleshooting Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results Observed check_storage Verify Stock Solution Storage Conditions start->check_storage improper_storage Improper Storage (e.g., freeze-thaw cycles) check_storage->improper_storage No proper_storage Storage Conditions Correct check_storage->proper_storage Yes prepare_new Prepare Fresh Stock Solution improper_storage->prepare_new check_powder Verify Powder Storage (-20°C, Desiccated) proper_storage->check_powder improper_powder Improper Powder Storage check_powder->improper_powder No other_factors Investigate Other Experimental Variables check_powder->other_factors Yes use_new_batch Use New Batch of Compound improper_powder->use_new_batch

Caption: Decision-making workflow for troubleshooting inconsistent experimental results.

References

Adjusting ENMD-2076 Tartrate treatment schedule for optimal efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing ENMD-2076 Tartrate in their experiments. It provides troubleshooting guidance and frequently asked questions in a structured format to address common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

ENMD-2076 is an orally bioavailable, multi-targeted kinase inhibitor. Its anti-cancer activity stems from its ability to inhibit several key pathways involved in tumor growth and survival, including cell proliferation, angiogenesis, and cell cycle regulation.[1][2] It selectively targets Aurora A kinase, a key regulator of mitosis, and various tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2][3]

Q2: What are the recommended starting concentrations for in vitro experiments?

The effective concentration of ENMD-2076 can vary significantly depending on the cell line. In vitro studies have shown IC50 values for growth inhibition ranging from 0.025 to 0.7 µmol/L across a variety of human solid tumor and hematopoietic cancer cell lines.[1][2][4] For initial experiments, a dose-response curve starting from nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM) is recommended to determine the optimal concentration for your specific cell model.

Q3: What is a typical in vivo dosing schedule and administration route for this compound in xenograft models?

In preclinical xenograft models, ENMD-2076 is typically administered orally once daily.[1][5] Efficacious doses in mouse models of human colorectal cancer were reported at 100 mg/kg and 200 mg/kg daily for 28 days.[5] These doses were shown to induce tumor growth inhibition and even regression.[5] It is crucial to perform a tolerability study to determine the maximum tolerated dose (MTD) in your specific animal model before initiating efficacy studies.

Q4: What are the common adverse events observed with ENMD-2076 treatment in clinical trials?

In human clinical trials, the most frequently reported drug-related adverse events include hypertension, fatigue, diarrhea, and nausea.[6][7][8][9] Grade 3/4 events, though less common, have included hypertension and neutropenia.[7][8] These observations are important to consider when designing in vivo studies and monitoring for potential toxicities.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of Cell Proliferation in vitro
Potential Cause Troubleshooting Step Expected Outcome
Sub-optimal Drug Concentration Perform a dose-response experiment with a wider range of ENMD-2076 concentrations (e.g., 0.1 nM to 100 µM).Identification of the IC50 value for your specific cell line, which should fall within the reported effective range.
Low Target Kinase Expression/Activity Verify the expression and basal phosphorylation status of key targets (e.g., Aurora A, VEGFR2) in your cell line via Western blot.Confirmation that the target kinases are present and active, making the cells potentially sensitive to ENMD-2076.
Cell Line Resistance Investigate potential resistance mechanisms, such as overexpression of drug efflux pumps or mutations in the target kinases.Understanding the resistance profile of your cell line, which may necessitate using alternative models.
Compound Instability Ensure proper storage and handling of this compound. Prepare fresh stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C.Consistent experimental results with freshly prepared compound solutions.
Issue 2: Unexpected or Off-Target Effects Observed
Potential Cause Troubleshooting Step Expected Outcome
Inhibition of Multiple Kinases Consult kinome profiling data for ENMD-2076 to identify potential off-target kinases that might be expressed in your cell line.[4][10][11]A clearer understanding of the observed phenotype, which may be a composite of on-target and off-target effects.
Activation of Compensatory Signaling Pathways Use Western blotting to probe for the activation of known compensatory pathways upon ENMD-2076 treatment.Identification of feedback loops or alternative signaling routes that may be activated, providing a more complete picture of the drug's cellular impact.
High Drug Concentration Perform experiments at the lowest effective concentration determined from your dose-response studies to minimize off-target effects.A phenotype that is more likely attributable to the inhibition of the primary targets of ENMD-2076.

Data Presentation

Table 1: In Vitro Inhibitory Activity of ENMD-2076 Against Key Kinases

Kinase TargetIC50 (nM)
Aurora A1.86 - 14
Flt31.86 - 14
KDR/VEGFR27 - 58.2
Flt4/VEGFR315.9
FGFR192.7
FGFR270.8
Src56.4
PDGFRα56.4
Aurora B350

Data compiled from multiple sources.[1][4][10][11]

Table 2: Summary of ENMD-2076 Dosing in Preclinical and Clinical Studies

Study TypeModel/Patient PopulationDosing ScheduleKey FindingsReference
Preclinical (In Vivo)HT-29 Colorectal Cancer Xenografts100 or 200 mg/kg, orally, daily for 28 daysTumor growth inhibition and regression.[5]
Phase I Clinical TrialAdvanced Solid Tumors60 to 200 mg/m², orally, once daily (continuous)MTD determined to be 160 mg/m². Promising antitumor activity.[7][8][12]
Phase I Clinical TrialRelapsed/Refractory AML or CMML225 mg, 275 mg, 325 mg, or 375 mg, orally, once dailyRecommended Phase 2 dose of 225 mg orally once daily.[6]
Phase II Clinical TrialPlatinum-Resistant Ovarian CancerDose based on body surface area, orally, once dailyActive in platinum-resistant ovarian cancer.[9]
Phase II Clinical TrialTriple-Negative Breast Cancer250 mg, orally, once daily (continuous)Modest single-agent activity.[13][14]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)
  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound (and a vehicle control) and incubate for 72-96 hours.[1]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm.

Western Blot for Target Kinase Inhibition
  • Cell Treatment and Lysis: Treat cells with ENMD-2076 at various concentrations and for different durations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phosphorylated and total forms of target kinases (e.g., p-Aurora A, Aurora A, p-VEGFR2, VEGFR2) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Mandatory Visualizations

ENMD_2076_Signaling_Pathway cluster_proliferation Cell Proliferation & Survival cluster_angiogenesis Angiogenesis AuroraA Aurora A TumorGrowth Tumor Growth & Survival AuroraA->TumorGrowth Flt3 Flt3 Flt3->TumorGrowth Src Src Src->TumorGrowth PDGFRa PDGFRα PDGFRa->TumorGrowth VEGFR2 VEGFR2 (KDR) VEGFR2->TumorGrowth VEGFR3 VEGFR3 (Flt4) VEGFR3->TumorGrowth FGFR1 FGFR1 FGFR1->TumorGrowth FGFR2 FGFR2 FGFR2->TumorGrowth ENMD2076 ENMD-2076 Tartrate ENMD2076->AuroraA ENMD2076->Flt3 ENMD2076->Src ENMD2076->PDGFRa ENMD2076->VEGFR2 ENMD2076->VEGFR3 ENMD2076->FGFR1 ENMD2076->FGFR2

Caption: ENMD-2076 inhibits key kinases in proliferation and angiogenesis pathways.

Experimental_Workflow_Efficacy cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture 1. Cell Culture (Cancer Cell Lines) Treatment 2. Treatment with This compound CellCulture->Treatment ProliferationAssay 3a. Cell Proliferation Assay (e.g., MTT) Treatment->ProliferationAssay WesternBlot 3b. Western Blot (Target Modulation) Treatment->WesternBlot IC50 4a. Determine IC50 ProliferationAssay->IC50 TargetInhibition 4b. Assess Target Inhibition WesternBlot->TargetInhibition Xenograft 1. Establish Tumor Xenografts Dosing 2. Oral Dosing with This compound Xenograft->Dosing TumorMeasurement 3. Monitor Tumor Growth Dosing->TumorMeasurement Efficacy 4. Evaluate Antitumor Efficacy TumorMeasurement->Efficacy Troubleshooting_Logic Start Inconsistent/No Inhibition Observed CheckConcentration Is the drug concentration optimal? Start->CheckConcentration CheckTarget Are the target kinases expressed and active? CheckConcentration->CheckTarget Yes DoseResponse Perform Dose-Response Experiment CheckConcentration->DoseResponse No ConsiderResistance Could the cell line be resistant? CheckTarget->ConsiderResistance Yes WesternBlot Perform Western Blot for Target Expression CheckTarget->WesternBlot No InvestigateResistance Investigate Resistance Mechanisms ConsiderResistance->InvestigateResistance Yes Success Problem Resolved ConsiderResistance->Success No DoseResponse->CheckTarget WesternBlot->ConsiderResistance Failure Consider Alternative Model InvestigateResistance->Failure

References

Common adverse events of ENMD-2076 Tartrate in clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with information on the common adverse events observed during clinical trials of ENMD-2076 Tartrate. The following question-and-answer format addresses potential issues and provides guidance for interpreting clinical trial data.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse events associated with this compound in clinical trials?

Based on data from multiple clinical trials, the most frequently reported adverse events (AEs) of any grade include hypertension, fatigue, diarrhea, and nausea.[1][2][3] These events are generally considered to be manageable and consistent with the side effect profile of other oral kinase inhibitors.[2]

Q2: What are the most common severe (Grade 3/4) adverse events observed with this compound?

The most common Grade 3 or higher adverse events reported in clinical trials are hypertension and fatigue.[2] In a Phase 1 study involving patients with advanced solid tumors, Grade 3 hypertension and Grade 3 neutropenia were identified as dose-limiting toxicities at a dose of 200 mg/m².[1][4][5] A study in ovarian clear cell carcinoma also reported Grade 3 proteinuria and diarrhea.[6]

Q3: Are there any specific adverse events to monitor for in patients with acute myeloid leukemia (AML)?

In a Phase 1 trial with relapsed or refractory AML or chronic myelomonocytic leukemia (CMML) patients, the most common non-hematological toxicities of any grade were fatigue, diarrhea, dysphonia, dyspnea, hypertension, constipation, and abdominal pain.[7] Dose-limiting toxicities in this patient population included Grade 3 fatigue, Grade 3 typhlitis (inflammation of the cecum), Grade 3 syncope, and Grade 3 QTc prolongation.[7]

Troubleshooting Guide

Problem: A researcher observes a high incidence of hypertension in their preclinical model treated with ENMD-2076.

Troubleshooting Steps:

  • Verify Dose and Administration: Ensure the dose administered is within the range reported in preclinical and clinical studies and that the administration protocol is consistent.

  • Monitor Blood Pressure: Implement regular blood pressure monitoring in the experimental animals.

  • Consult Clinical Data: Refer to the clinical trial data, which indicates that hypertension is a common, and at higher doses, a dose-limiting toxicity.[1][4][5] This suggests the observed effect is likely on-target.

  • Mechanism of Action: The inhibition of VEGFR by ENMD-2076 is a likely contributor to the observed hypertension, a known class effect of anti-angiogenic therapies.

Problem: An investigator notes significant fatigue and lethargy in animal models.

Troubleshooting Steps:

  • Assess General Health: Conduct a thorough health assessment of the animals to rule out other causes of fatigue.

  • Review Clinical Reports: Fatigue is one of the most common adverse events reported in patients receiving ENMD-2076 across various cancer types.[1][2][3][7]

  • Consider Dose Reduction: If the fatigue is severe and impacting the well-being of the animals, a dose reduction may be warranted to determine if the effect is dose-dependent.

Data on Common Adverse Events

The following tables summarize the common adverse events reported in key clinical trials of this compound.

Table 1: Common Adverse Events (Any Grade) in Patients Treated with ENMD-2076

Adverse EventPhase 1 (Advanced Solid Tumors)[1][4][5]Phase 2 (Triple-Negative Breast Cancer)[3]Phase 1 (AML/CMML)[7]Phase 2 (Ovarian Clear Cell Carcinoma)[8]
Hypertension Most CommonCommonCommonMost Common (Gr 1/2)
Fatigue Most CommonCommonMost CommonMost Common (Gr 1/2)
Nausea/Vomiting Most CommonCommon-Most Common (Gr 1/2)
Diarrhea -CommonCommonMost Common (Gr 1/2)
Dysphonia --Common-
Dyspnea --Common-
Constipation --Common-
Abdominal Pain --Common-

Table 2: Grade 3/4 Adverse Events in Patients Treated with ENMD-2076

Adverse EventPhase 1 (Advanced Solid Tumors)[1][4][5]Phase 2 (Platinum-Resistant Ovarian Cancer)[2]Phase 1 (AML/CMML)[7]Phase 2 (Ovarian Clear Cell Carcinoma)[6]
Hypertension Grade 3 (Dose-limiting at 200 mg/m²)Most Common-Grade 3 (28%)
Fatigue -Most CommonGrade 3 (Dose-limiting)-
Neutropenia Grade 3 (Dose-limiting at 200 mg/m²)---
Typhlitis --Grade 3 (Dose-limiting)-
Syncope --Grade 3 (Dose-limiting)-
QTc Prolongation --Grade 3 (Dose-limiting)-
Proteinuria ---Grade 3 (10%)
Diarrhea ---Grade 3 (10%)

Experimental Protocols

Assessment of Adverse Events in Clinical Trials

The standard methodology for assessing and grading adverse events in the ENMD-2076 clinical trials follows the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) .[9][10][11][12]

Key Methodological Points:

  • Grading: Adverse events are graded on a 5-point scale:

    • Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[10]

    • Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).[10]

    • Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.[10]

    • Grade 4: Life-threatening consequences; urgent intervention indicated.[10]

    • Grade 5: Death related to the adverse event.[10]

  • Data Collection: Adverse event data is systematically collected at baseline, at regular intervals during treatment, and at the end of treatment.[13] This includes both solicited reports for expected AEs and unsolicited reports for unexpected events.

  • Attribution: The relationship of the adverse event to the study drug is assessed by the clinical investigator.

Visualizations

ENMD_2076_Signaling_Pathway cluster_cell Tumor Cell cluster_proliferation Proliferation / Cell Cycle cluster_endothelial Endothelial Cell cluster_angiogenesis Angiogenesis ENMD-2076 ENMD-2076 Aurora A Aurora A ENMD-2076->Aurora A Inhibits Mitosis Mitosis Aurora A->Mitosis Cell Proliferation Cell Proliferation Mitosis->Cell Proliferation ENMD-2076_2 ENMD-2076 VEGFRs VEGFRs ENMD-2076_2->VEGFRs Inhibits FGFRs FGFRs ENMD-2076_2->FGFRs Inhibits Angiogenesis_path Angiogenesis VEGFRs->Angiogenesis_path FGFRs->Angiogenesis_path

Caption: Mechanism of Action of ENMD-2076.

Adverse_Event_Workflow cluster_trial Clinical Trial Process Patient Patient DrugAdmin ENMD-2076 Administration Patient->DrugAdmin AE_Occurs Adverse Event Occurs DrugAdmin->AE_Occurs DataCollection Data Collection (Solicited & Unsolicited) AE_Occurs->DataCollection CTCAE_Grading Grading using CTCAE v5.0 DataCollection->CTCAE_Grading Causality Causality Assessment (Investigator) CTCAE_Grading->Causality Reporting Reporting to Sponsor & IRB Causality->Reporting

Caption: Adverse Event Assessment Workflow.

References

Validation & Comparative

A Comparative Guide to ENMD-2076 Tartrate and Other Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ENMD-2076 Tartrate with other prominent Aurora kinase inhibitors, including Alisertib (MLN8237), Barasertib (AZD1152), and Danusertib (PHA-739358). The information presented is based on publicly available preclinical and clinical data, offering an objective overview to inform research and development decisions.

Mechanism of Action: A Multi-faceted Approach

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their dysregulation is a common feature in many cancers, making them attractive targets for therapeutic intervention. While all the inhibitors discussed here target Aurora kinases, they exhibit distinct selectivity profiles, influencing their biological effects and potential clinical applications.

This compound is a multi-targeted kinase inhibitor with a unique profile. It selectively inhibits Aurora A kinase and also demonstrates potent activity against FMS-like tyrosine kinase 3 (Flt3), a key driver in certain leukemias.[1][2] Furthermore, ENMD-2076 targets several receptor tyrosine kinases involved in angiogenesis, including VEGFRs and FGFRs, giving it a dual mechanism of action that impacts both cell proliferation and tumor blood supply.[3][4]

Alisertib (MLN8237) is a highly selective inhibitor of Aurora A kinase.[5][6][7] Its primary mechanism involves disrupting the formation and function of the mitotic spindle, leading to improper chromosome segregation and subsequent cell cycle arrest and apoptosis.[5][8] Alisertib has shown more than 200-fold greater selectivity for Aurora A over the structurally similar Aurora B.[6]

Barasertib (AZD1152) is a prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA. This active metabolite is a potent and highly selective inhibitor of Aurora B kinase, with approximately 3700-fold greater selectivity for Aurora B over Aurora A.[9][10] Inhibition of Aurora B by Barasertib disrupts the chromosomal passenger complex, leading to defects in chromosome alignment and cytokinesis, ultimately resulting in polyploidy and apoptosis.[10][11]

Danusertib (PHA-739358) is a pan-Aurora kinase inhibitor, demonstrating activity against Aurora A, B, and C.[12][13] In addition to its effects on mitosis, Danusertib also inhibits other kinases, including the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase, which is implicated in chronic myeloid leukemia.[14]

Quantitative Data Comparison

The following tables summarize the in vitro potency of this compound and its comparators against various kinases and cancer cell lines.

Table 1: Kinase Inhibition Profile (IC50, nM)

Kinase TargetENMD-2076Alisertib (MLN8237)Barasertib (AZD1152-HQPA)Danusertib (PHA-739358)
Aurora A14[1][3]1.2[6]1369[10]13[12][13]
Aurora B350[3]396.5[6]0.37[9]79[12][13]
Aurora C--17.0[15]61[12][13]
Flt31.86[1][2]---
KDR/VEGFR258.2[16]---
FGFR192.7[16]--47
Abl---25[14]

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50/GI50, µM)

Cell LineCancer TypeENMD-2076Alisertib (MLN8237)Danusertib (PHA-739358)
HematopoieticLeukemia/Lymphoma0.025 - 0.53[16]-0.05 - 3.06[15]
Solid TumorsVarious0.025 - 0.7[4]--
Multiple MyelomaMultiple Myeloma2.99 - 7.06[1]0.003 - 1.71[6]-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay

Principle: The inhibitory activity of the compounds on purified recombinant kinases is determined using assays that measure the consumption of ATP or the generation of ADP. Commonly used methods include the Z'-Lyte Kinase Assay and the ADP-Glo™ Kinase Assay.

Generalized Protocol:

  • Reagents: Recombinant human Aurora kinases, appropriate kinase assay buffers, ATP, and a suitable substrate (e.g., a generic peptide substrate).

  • Procedure:

    • The kinase reaction is initiated by mixing the kinase, the test compound at various concentrations, and the substrate in the assay buffer.

    • The reaction is started by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).

    • The reaction is stopped, and the amount of ADP produced (or ATP remaining) is quantified using a detection reagent that generates a luminescent or fluorescent signal.

    • The signal is measured using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

Principle: The SRB assay is a colorimetric assay used to determine cell number by staining total cellular protein with the sulforhodamine B dye.

Detailed Protocol:

  • Cell Plating: Adherent cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound or vehicle control and incubated for a specified period (e.g., 72 hours).

  • Cell Fixation: The culture medium is removed, and the cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing the plates with 1% (v/v) acetic acid.

  • Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at a wavelength of 515 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[8]

In Vivo Tumor Xenograft Studies

Principle: To evaluate the anti-tumor efficacy of the compounds in a living organism, human cancer cells are implanted into immunocompromised mice, and the effect of drug treatment on tumor growth is monitored.

Generalized Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: A suspension of human tumor cells is injected subcutaneously into the flank of the mice.

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at various doses and schedules. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental workflows discussed, the following diagrams have been generated using Graphviz.

Aurora_Kinase_Signaling_Pathway cluster_upstream Upstream Regulation cluster_aurora_kinases Aurora Kinases cluster_downstream Downstream Effects cluster_inhibitors Inhibitors Cell_Cycle_Cues Cell Cycle Cues (e.g., Cyclins/CDKs) Aurora_A Aurora A Cell_Cycle_Cues->Aurora_A Activates Aurora_B Aurora B Cell_Cycle_Cues->Aurora_B Activates Centrosome_Separation Centrosome Separation & Spindle Assembly Aurora_A->Centrosome_Separation Chromosome_Alignment Chromosome Alignment & Segregation Aurora_B->Chromosome_Alignment Cytokinesis Cytokinesis Aurora_B->Cytokinesis ENMD_2076 ENMD-2076 ENMD_2076->Aurora_A Alisertib Alisertib Alisertib->Aurora_A Barasertib Barasertib Barasertib->Aurora_B Danusertib Danusertib Danusertib->Aurora_A Danusertib->Aurora_B

Caption: Simplified Aurora Kinase Signaling Pathway and points of inhibition.

Experimental_Workflow Start Start: Compound Synthesis In_Vitro_Kinase_Assay In Vitro Kinase Assay (Determine IC50) Start->In_Vitro_Kinase_Assay Cell_Proliferation_Assay Cell Proliferation Assay (Determine GI50) In_Vitro_Kinase_Assay->Cell_Proliferation_Assay Promising Candidates In_Vivo_Xenograft_Model In Vivo Xenograft Model (Assess anti-tumor efficacy) Cell_Proliferation_Assay->In_Vivo_Xenograft_Model Active in Cells Clinical_Trials Clinical Trials In_Vivo_Xenograft_Model->Clinical_Trials Efficacious in vivo

Caption: General workflow for preclinical evaluation of kinase inhibitors.

References

A Preclinical Head-to-Head: ENMD-2076 Tartrate vs. Alisertib (MLN8237)

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of preclinical cancer therapeutics, both ENMD-2076 Tartrate and Alisertib (MLN8237) have emerged as promising inhibitors of Aurora A kinase, a key regulator of mitosis. While both compounds target this critical cell cycle protein, their broader kinase activity profiles and preclinical performance present distinct characteristics relevant to researchers and drug developers. This guide provides an objective comparison based on available preclinical data.

Mechanism of Action: A Tale of Two Kinase Inhibitors

ENMD-2076 is a multi-targeted kinase inhibitor with a dual mechanism of action, impacting both cell proliferation and angiogenesis.[1][2] Its primary antiproliferative effect is driven by the inhibition of Aurora A kinase.[1][2] Additionally, it targets several receptor tyrosine kinases involved in angiogenesis, including VEGFRs and FGFRs.[1][2]

In contrast, Alisertib is a selective and potent inhibitor of Aurora A kinase.[3][4][5] Its mechanism of action is primarily centered on disrupting the mitotic spindle assembly and chromosome segregation by targeting Aurora A, leading to cell cycle arrest and apoptosis.[5][6][7] Alisertib exhibits significantly higher selectivity for Aurora A over Aurora B, with a more than 200-fold difference in cellular assays.[3][4]

In Vitro Kinase Inhibition

The differential kinase inhibitory profiles of ENMD-2076 and Alisertib are a key distinguishing feature. ENMD-2076 demonstrates potent activity against a range of kinases implicated in tumor progression, while Alisertib's activity is more focused on Aurora A.

Kinase TargetENMD-2076 IC₅₀ (nM)Alisertib IC₅₀ (nM)
Aurora A14[2][8]1.2[9]
Aurora B350[2]>200-fold less potent than Aurora A[3][4]
Flt31.86[8]Not reported
KDR/VEGFR258.2[10]Not reported
FGFR192.7[10]Not reported
FGFR270.8[10]Not reported
PDGFRα56[11]Not reported

Antiproliferative Activity in Tumor Cell Lines

Both agents have demonstrated broad antiproliferative activity across a variety of human cancer cell lines.

Cell LineCancer TypeENMD-2076 IC₅₀ (µM)Alisertib IC₅₀ (nM)
Various Wide range of solid tumors and hematopoietic cancers0.025 - 0.7[1][2]15 - 469[3]

It is important to note that these values are from separate studies and direct comparisons should be made with caution due to variations in experimental conditions.

In Vivo Antitumor Efficacy

Preclinical xenograft models have demonstrated the in vivo antitumor activity of both ENMD-2076 and Alisertib.

ENMD-2076: In various tumor xenograft models, including those derived from breast, colon, melanoma, leukemia, and multiple myeloma cell lines, ENMD-2076 induced regression or complete inhibition of tumor growth at well-tolerated doses.[1][2] For instance, in an MDA-MB-468 breast cancer xenograft model, ENMD-2076 treatment resulted in static tumor growth over 40 days.[11]

Alisertib: Alisertib has also shown significant tumor growth inhibition in solid tumor xenograft models and regressions in lymphoma models.[3][4] In an HCT-116 colon cancer xenograft model, oral administration of alisertib resulted in a dose-dependent tumor growth inhibition of up to 94.7%.[3]

Signaling Pathways and Experimental Workflow

ENMD_2076_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFRs Angiogenesis_Proliferation Angiogenesis & Proliferation Signaling VEGFR->Angiogenesis_Proliferation FGFR FGFRs FGFR->Angiogenesis_Proliferation Flt3 Flt3 Flt3->Angiogenesis_Proliferation AuroraA Aurora A CellCycle Cell Cycle Progression (G2/M) AuroraA->CellCycle ENMD2076 ENMD-2076 ENMD2076->VEGFR Inhibits ENMD2076->FGFR Inhibits ENMD2076->Flt3 Inhibits ENMD2076->AuroraA Inhibits

Alisertib_Pathway cluster_nucleus Nucleus AuroraA Aurora A MitoticSpindle Mitotic Spindle Assembly AuroraA->MitoticSpindle ChromosomeSeg Chromosome Segregation AuroraA->ChromosomeSeg CellCycleArrest Cell Cycle Arrest (G2/M) MitoticSpindle->CellCycleArrest ChromosomeSeg->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Alisertib Alisertib Alisertib->AuroraA Inhibits

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellLines Cancer Cell Lines CompoundTreatment Treat with ENMD-2076 or Alisertib CellLines->CompoundTreatment ProliferationAssay Measure Proliferation (SRB or BrdU Assay) CompoundTreatment->ProliferationAssay IC50 Determine IC50 Values ProliferationAssay->IC50 Xenograft Establish Tumor Xenografts in Mice DrugAdministration Oral Administration of ENMD-2076 or Alisertib Xenograft->DrugAdministration TumorMeasurement Monitor Tumor Volume DrugAdministration->TumorMeasurement Efficacy Assess Antitumor Efficacy TumorMeasurement->Efficacy

Experimental Protocols

In Vitro Cell Proliferation Assays:

  • ENMD-2076 (Sulforhodamine B - SRB Assay): Adherent tumor cell lines were plated at 500 cells per well in 96-well plates and incubated with various concentrations of ENMD-2076 for 96 hours.[2] For non-adherent leukemia cell lines, 5,000 cells per well were used.[2] Cellular proliferation was quantified using the SRB assay.[2]

  • Alisertib (BrdU Cell Proliferation ELISA Assay): The antiproliferative activity of Alisertib was determined using a BrdU cell proliferation ELISA assay.[3] IC₅₀ values were calculated from the resulting data.[3]

In Vivo Tumor Xenograft Studies:

  • ENMD-2076: Human tumor cells were mixed with Matrigel and injected subcutaneously into immunocompromised mice.[2] Once tumors reached a specified size (e.g., 500-750 mm³), mice were treated with a single oral dose of ENMD-2076.[2]

  • Alisertib: Mice bearing subcutaneous human tumor xenografts (e.g., HCT-116) were administered increasing doses of Alisertib orally once daily for a specified period (e.g., 3 weeks).[3] Tumor volumes were measured to determine antitumor activity.[3]

Conclusion

Both ENMD-2076 and Alisertib demonstrate potent preclinical activity centered on the inhibition of Aurora A kinase. The key differentiator lies in their selectivity. ENMD-2076 offers a multi-targeted approach, simultaneously inhibiting pathways crucial for both cell division and angiogenesis. This dual mechanism could be advantageous in tumors where both processes are significant drivers of growth and metastasis. In contrast, Alisertib's high selectivity for Aurora A may offer a more targeted therapeutic window with potentially fewer off-target effects related to the inhibition of other kinases. The choice between these agents in a research or drug development context will likely depend on the specific cancer type, its underlying molecular drivers, and the therapeutic strategy being pursued. The data presented here, while not from direct comparative studies, provides a solid foundation for such considerations.

References

A Comparative Analysis of ENMD-2076 Tartrate and Danusertib (PHA-739358) for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison of the preclinical and clinical efficacy of two multi-targeted kinase inhibitors, ENMD-2076 Tartrate and Danusertib (PHA-739358). The information is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these compounds for future research and clinical consideration.

Introduction

This compound is an orally bioavailable small molecule that primarily targets Aurora A kinase and several angiogenic receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs)[1][2][3]. Its dual mechanism of inhibiting both cell proliferation and angiogenesis makes it a candidate for treating a variety of solid and hematological malignancies[1].

Danusertib (PHA-739358) is a potent, ATP-competitive, pan-Aurora kinase inhibitor with activity against Aurora A, B, and C kinases[4][5]. It also demonstrates inhibitory activity against other tyrosine kinases such as Abl, Ret, and FGFR-1. Danusertib has been investigated in both solid tumors and hematologic malignancies, particularly those with resistance to other tyrosine kinase inhibitors[6][7].

Mechanism of Action

Both compounds target the Aurora kinase family, which are key regulators of mitosis. However, their selectivity and broader kinase inhibition profiles differ significantly.

ENMD-2076 exhibits a unique profile by combining the inhibition of the mitotic kinase Aurora A with a potent blockade of key angiogenic pathways. This dual action is intended to simultaneously halt tumor cell division and cut off the tumor's blood supply.

Danusertib acts as a pan-Aurora kinase inhibitor, affecting all three isoforms. This broad inhibition of the Aurora family can lead to significant mitotic disruption. Additionally, its activity against the Abl kinase, including the T315I mutant, has made it a subject of interest in chronic myeloid leukemia (CML)[6][7].

G cluster_ENMD This compound cluster_Danusertib Danusertib (PHA-739358) cluster_effects Cellular Effects ENMD ENMD-2076 AurA Aurora A ENMD->AurA VEGFR VEGFRs ENMD->VEGFR FGFR FGFRs ENMD->FGFR Flt3 Flt3 ENMD->Flt3 Prolif Inhibition of Proliferation AurA->Prolif Angio Inhibition of Angiogenesis VEGFR->Angio FGFR->Angio Flt3->Prolif Dan Danusertib AurA_D Aurora A Dan->AurA_D AurB_D Aurora B Dan->AurB_D AurC_D Aurora C Dan->AurC_D Abl Abl (incl. T315I) Dan->Abl AurA_D->Prolif CellCycle G2/M Arrest AurB_D->CellCycle AurC_D->Prolif Abl->Prolif Apoptosis Induction of Apoptosis Prolif->Apoptosis CellCycle->Apoptosis

Figure 1: Simplified signaling pathways of ENMD-2076 and Danusertib.

Preclinical Efficacy: In Vitro Data

The following tables summarize the in vitro activity of ENMD-2076 and Danusertib against various cancer cell lines.

Table 1: Kinase Inhibitory Activity (IC50)
Kinase TargetThis compound IC50 (nM)Danusertib (PHA-739358) IC50 (nM)
Aurora A14[2]13[4][5]
Aurora B350[2]79[4][5]
Aurora C-61[4][5]
VEGFR2/KDR58.2[8]-
FGFR192.7[8]47[4]
Flt31.86[8]-
Abl-25[6]
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)
Cell LineCancer TypeThis compound IC50 (µM)Danusertib (PHA-739358) IC50 (µM)
Breast Cancer
MDA-MB-468Triple-Negative<1-
MDA-MB-231Triple-Negative<1-
Ovarian Cancer
A2780Ovarian-0.028[9]
C13*Ovarian (Cisplatin-resistant)-10.40 (24h), 1.83 (48h)[5]
A2780cpOvarian (Cisplatin-resistant)-19.89 (24h), 3.88 (48h)[5]
Leukemia
K562CML-0.05 - 3.06 (range in leukemic lines)[5]
BV173CML-0.05 - 3.06 (range in leukemic lines)[5]
HL-60AML0.025 - 0.7 (range in various lines)[1]0.05 - 3.06 (range in leukemic lines)[5]
Colon Cancer
HCT116Colorectal0.025 - 0.7 (range in various lines)[1]0.031[9]
HT29Colorectal0.025 - 0.7 (range in various lines)[1]-
Gastric Cancer
AGSGastric-1.45[10]
NCI-N87Gastric-2.77[10]

Preclinical Efficacy: In Vivo Data

Both compounds have demonstrated significant anti-tumor activity in various xenograft models.

Table 3: In Vivo Efficacy in Xenograft Models
DrugModel (Cell Line)Cancer TypeDosingKey Findings
ENMD-2076 MDA-MB-468Triple-Negative Breast Cancer100 mg/kg, p.o., dailyStatic tumor growth for 40 days.[11]
HT-29Colorectal Cancer100 or 200 mg/kg, p.o., daily for 28 daysInitial tumor growth inhibition followed by regression.
Danusertib HL-60Acute Myeloid Leukemia25 mg/kg, i.v., b.i.d.75% tumor growth inhibition with one complete regression.[9]
BON1Gastroenteropancreatic Neuroendocrine Tumor15 mg/kg, i.p., b.i.d.Significant reduction in tumor growth.[12]

Clinical Trial Data

Both ENMD-2076 and Danusertib have undergone Phase I and II clinical trials.

Table 4: Summary of Key Clinical Trial Results
DrugPhaseCancer Type(s)Key Efficacy ResultsCommon Adverse Events
ENMD-2076 IITriple-Negative Breast Cancer6-month clinical benefit rate (CBR) of 16.7%.Hypertension, fatigue, diarrhea, nausea.
IIOvarian Clear Cell Carcinoma6-month progression-free survival (PFS) rate of 22%.[12]Hypertension, proteinuria, diarrhea.[12]
IIPlatinum-Resistant Ovarian Cancer6-month PFS rate of 22%.Fatigue, hypertension, diarrhea.
Danusertib ICML and Ph+ ALL (TKI-resistant)Responses observed in 4 patients with T315I mutation.[6][7]Febrile neutropenia, mucositis.[6][7]
IIVarious Advanced Solid TumorsMarginal single-agent activity.Hematological toxicity, hypalbuminemia, increased liver enzymes.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and comparison.

Cell Viability/Proliferation Assays

G cluster_workflow General Cell Viability Assay Workflow start Seed cells in 96-well plates treat Treat with varying concentrations of ENMD-2076 or Danusertib start->treat incubate Incubate for 24-96 hours treat->incubate add_reagent Add viability reagent (e.g., MTT, SRB) incubate->add_reagent incubate2 Incubate to allow color development add_reagent->incubate2 read Read absorbance on a plate reader incubate2->read analyze Calculate IC50 values read->analyze

Figure 2: General workflow for in vitro cell viability assays.

ENMD-2076: Sulforhodamine B (SRB) Assay

  • Cell Plating: Adherent tumor cell lines are plated at 500 cells per well in a 96-well plate. Leukemia-derived, non-adherent cell lines are plated at 5,000 cells per well.

  • Compound Addition: Cells are incubated with nine different doses of ENMD-2076, typically spanning a range from 0.3 nmol/L to 125 µmol/L.

  • Incubation: Adherent cells are incubated for 96 hours, while non-adherent cells are incubated for 48 hours.

  • Fixation: For adherent cells, the medium is removed, and cells are fixed with 10% (wt/vol) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Plates are washed and stained with 0.4% (wt/vol) SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% (vol/vol) acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader. For non-adherent cells, Alamar Blue reagent is used according to the manufacturer's instructions.

Danusertib: MTT Assay

  • Cell Plating: AGS and NCI-N78 cells are seeded into a 96-well plate at a density of 8,000 cells/well.

  • Compound Addition: After 24 hours of incubation, cells are treated with Danusertib at concentrations ranging from 0.01 to 10 µM for 24 hours.

  • MTT Addition: 10 µL of MTT stock solution (5 mg/mL) is added to each well and incubated for 4 hours.

  • Solubilization: The medium is aspirated, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.

In Vivo Xenograft Studies

G cluster_workflow General Xenograft Study Workflow start Implant cancer cells subcutaneously into immunocompromised mice tumor_growth Allow tumors to reach a specified volume start->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer ENMD-2076, Danusertib, or vehicle randomize->treat measure Measure tumor volume and body weight regularly treat->measure endpoint Euthanize mice at study endpoint measure->endpoint analyze Excise tumors for analysis (weight, IHC) endpoint->analyze

Figure 3: General workflow for in vivo xenograft studies.

ENMD-2076: HT-29 Colorectal Cancer Xenograft Model

  • Cell Implantation: 2 x 10^6 to 30 x 10^6 HT-29 cells mixed with Matrigel are injected subcutaneously into NCr nude mice.

  • Tumor Growth: Tumors are allowed to grow to approximately 500-750 mm³.

  • Treatment: Mice are treated with a single oral dose of ENMD-2076. For longer-term studies, daily oral gavage of 100 or 200 mg/kg is administered for 28 days.

  • Monitoring: Tumor volume is measured regularly with calipers.

  • Pharmacodynamic Analysis: At specified time points, tumors are excised for analysis of target kinase inhibition.

Danusertib: HL-60 Leukemia Xenograft Model

  • Cell Implantation: HL-60 cells are implanted into xenograft rats.

  • Treatment: Administration of 25 mg/kg Danusertib intravenously, twice daily.

  • Monitoring: Tumor growth is monitored, and biomarker modulation is assessed.

Summary and Conclusion

This compound and Danusertib are both potent kinase inhibitors with demonstrated preclinical and clinical activity against a range of cancers.

  • ENMD-2076 stands out for its dual anti-proliferative and anti-angiogenic mechanism of action, with a strong focus on Aurora A and VEGFR/FGFR inhibition. It has shown promising clinical benefit in solid tumors such as triple-negative breast cancer and ovarian cancer.

  • Danusertib is a pan-Aurora kinase inhibitor with additional activity against Abl kinase, making it a potential therapeutic option for TKI-resistant CML. While its single-agent activity in solid tumors has been modest, its potent cell cycle effects warrant further investigation in combination therapies.

The choice between these two agents for future research would depend on the specific cancer type and the desired therapeutic strategy. For solid tumors where angiogenesis is a key driver, ENMD-2076's profile is highly relevant. For hematologic malignancies, particularly those with specific kinase mutations like BCR-ABL T315I, Danusertib's target profile may be more advantageous. Further head-to-head studies would be beneficial to directly compare their efficacy and safety in specific cancer contexts.

References

Validating ENMD-2076 Tartrate's In Vivo Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

ENMD-2076 is an orally bioavailable, multi-targeted kinase inhibitor with demonstrated anti-tumor activity in various preclinical cancer models.[1][2] Its mechanism of action involves the inhibition of several key pathways crucial for tumor growth and survival, including angiogenesis and cell cycle progression.[1] ENMD-2076 selectively targets Aurora A kinase and other kinases involved in angiogenesis such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][3] This guide provides a comparative overview of the in vivo anti-tumor efficacy of ENMD-2076 in Triple-Negative Breast Cancer (TNBC) and Colorectal Cancer (CRC) models, alongside alternative therapies, and details the experimental protocols used in these studies.

Comparative Efficacy in Triple-Negative Breast Cancer (TNBC)

ENMD-2076 has shown significant anti-tumor activity in preclinical models of p53-mutated TNBC.[3][4] In patient-derived xenograft (PDX) models, treatment with ENMD-2076 resulted in substantial tumor growth inhibition (TGI).[3][5] The in vitro activity of ENMD-2076 was confirmed in vivo in MDA-MB-468 and MDA-MB-231 TNBC xenografts.[6]

DrugCancer ModelDosageKey Findings
ENMD-2076 Tartrate p53-mutated TNBC PDX (CU_TNBC_002)200 mg/kg, daily, oralTGI: 71.3% (p < 0.0001)[3][5]
This compound p53-mutated TNBC PDX (CU_TNBC_005)200 mg/kg, daily, oralTGI: 66.1% (p < 0.001)[3][5]
This compound p53-mutated TNBC PDX (CU_TNBC_004)200 mg/kg, daily, oralIntrinsically resistant, TGI: 37.0%[3][5]
Comparative Efficacy in Colorectal Cancer (CRC)

ENMD-2076 has demonstrated robust anti-tumor activity in both cell line-derived and patient-derived CRC xenograft models.[7][8] Its efficacy is compared here with Regorafenib, another multi-kinase inhibitor used in the treatment of CRC.

DrugCancer ModelDosageKey Findings
This compound HT-29 CRC Xenograft100 or 200 mg/kg, daily, oralInduced initial tumor growth inhibition followed by regression.[7][8]
This compound Patient-Derived CRC Xenografts100 mg/kg, daily, oralStrong tumor growth inhibition.[7][8]
Regorafenib Patient-Derived CRC XenograftsNot SpecifiedMarkedly slowed tumor growth in 5 of 7 models.[9][10]
Regorafenib CT26 Murine CRC Model30 mg/kg, daily, oralCompletely suppressed tumor growth.[11]
Regorafenib CT26 Murine CRC Model30 mg/kgPotent inhibition of tumor growth and liver metastasis.[12]
Comparative Efficacy with another Multi-Kinase Inhibitor: Pazopanib

To provide a broader context, the in vivo activity of Pazopanib, a multi-kinase inhibitor primarily targeting VEGFR, PDGFR, and KIT, is presented below in sarcoma models.[13]

DrugCancer ModelDosageKey Findings
Pazopanib Dedifferentiated Liposarcoma (DDLPS) PDX40 mg/kg, twice daily, oralSignificantly delayed tumor growth.[13][14]
Pazopanib Hewga-CCS Sarcoma Xenograft100 mg/kg, daily, oralSignificantly delayed tumor growth by suppressing cell cycle progression.[15]
Pazopanib Various Tumor XenograftsDose-dependentDemonstrated significant tumor growth inhibition.[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used in the in vivo studies cited.

ENMD-2076 in TNBC Patient-Derived Xenografts (PDX)
  • Animal Model: Five- to six-week-old female athymic nude (nu/nu) mice were used.[3]

  • Tumor Implantation: Patient-derived tumor tissue was implanted into the mice to generate xenograft models.[3]

  • Treatment Regimen: Once tumors were established, mice were treated with ENMD-2076 at a dose of 200 mg/kg administered once daily via oral gavage.[3][5]

  • Efficacy Evaluation: Tumor growth was monitored, and the primary endpoint was tumor growth inhibition (TGI) at a specified time point (e.g., day 30).[3]

ENMD-2076 in Colorectal Cancer Xenografts
  • Animal Model: Immunocompromised mice (e.g., nude mice) were used.

  • Tumor Implantation: HT-29 CRC cells were injected subcutaneously to establish cell line-derived xenografts.[7][8] For patient-derived models, tumor fragments from patients were implanted.[7]

  • Treatment Regimen: Treatment with ENMD-2076 was administered orally on a daily basis at doses of 100 or 200 mg/kg for a duration of 28 days.[7][8]

  • Efficacy Evaluation: Anti-tumor activity was assessed by measuring tumor growth inhibition.[8] Additional analyses included dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) to measure tumor vascularity and positron emission tomography (PET) to assess metabolic responses.[7][8]

Regorafenib in Colorectal Cancer Xenografts
  • Animal Model: Nude mice were used for xenograft establishment.

  • Tumor Implantation: Wild-type and PUMA-KO HCT116 cells were injected subcutaneously.[17] In other studies, patient-derived CRC tumors were used.[9][10]

  • Treatment Regimen: Mice were treated with 30 mg/kg of regorafenib or a control vehicle by oral gavage for 10 consecutive days.[11][17]

  • Efficacy Evaluation: Tumor growth suppression was the primary measure of efficacy.[17]

Pazopanib in Dedifferentiated Liposarcoma (DDLPS) Xenografts
  • Animal Model: Athymic nude NMRI mice were used to establish patient-derived xenografts.[14]

  • Tumor Implantation: Tumor material from sarcoma patients was implanted in the mice.[14]

  • Treatment Regimen: Mice with established tumors were treated for 2 weeks with Pazopanib at a dose of 40 mg/kg, administered orally twice per day.[14]

  • Efficacy Evaluation: The primary outcome was the delay in tumor growth.[14]

Visualizing Mechanisms and Workflows

Signaling Pathway of ENMD-2076

ENMD-2076 exerts its anti-tumor effects by targeting multiple critical signaling kinases. Its primary targets include Aurora A, a key regulator of mitosis, and several angiogenic tyrosine kinases such as VEGFR, FGFR, and PDGFRα.[3][18][19]

ENMD2076_Pathway cluster_drug This compound cluster_targets Kinase Targets cluster_effects Cellular Effects ENMD2076 ENMD-2076 AuroraA Aurora A ENMD2076->AuroraA VEGFR VEGFRs ENMD2076->VEGFR FGFR FGFRs ENMD2076->FGFR PDGFRa PDGFRα ENMD2076->PDGFRa Flt3 Flt3 ENMD2076->Flt3 Src Src ENMD2076->Src Mitosis Inhibition of Mitosis AuroraA->Mitosis Angiogenesis Inhibition of Angiogenesis VEGFR->Angiogenesis FGFR->Angiogenesis PDGFRa->Angiogenesis Proliferation Inhibition of Proliferation Flt3->Proliferation Src->Proliferation Xenograft_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis CellCulture Tumor Cell Culture or Patient Tissue Prep Implantation Tumor Implantation (Subcutaneous/Orthotopic) CellCulture->Implantation AnimalAcclimation Animal Acclimation (Immunocompromised Mice) AnimalAcclimation->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Drug Administration (e.g., Oral Gavage) Randomization->Treatment Measurement Tumor Volume Measurement Treatment->Measurement Endpoint Endpoint Analysis (e.g., TGI, Imaging) Measurement->Endpoint Histo Histology & Biomarker Analysis Endpoint->Histo

References

ENMD-2076 Tartrate: A Comparative Analysis of Cross-Resistance with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ENMD-2076 is a multi-targeted kinase inhibitor with potent activity against Aurora A kinase, as well as several other kinases implicated in angiogenesis and tumor proliferation, including VEGFRs and FGFRs.[1] The development of drug resistance remains a significant challenge in cancer therapy. Understanding the cross-resistance profile of a kinase inhibitor is crucial for predicting its efficacy in patients who have developed resistance to other targeted therapies and for designing effective sequential or combination treatment strategies. This guide provides a comparative analysis of the cross-resistance of ENMD-2076 Tartrate with other kinase inhibitors, based on available preclinical data.

Summary of Cross-Resistance Profile

Preclinical evidence suggests that resistance to ENMD-2076 may not confer cross-resistance to other, more specific, Aurora A kinase inhibitors. A key study involving a human T-cell acute lymphoblastic leukemia cell line, CCRF-CEM, made resistant to ENMD-2076 (designated CEM/AKA6), demonstrated this lack of cross-resistance. The CEM/AKA6 cell line exhibited a 10-fold increase in resistance to ENMD-2076 compared to the parental cell line. However, these resistant cells remained as sensitive to the specific Aurora A inhibitor MLN8237 (Alisertib) as the parental cells.[2] This finding suggests that the mechanism of resistance to the multi-targeted inhibitor ENMD-2076 in this context is independent of the Aurora A kinase pathway itself.[2]

The resistance mechanism in the CEM/AKA6 cell line was not associated with mutations in the Aurora A or Aurora B genes.[2] Instead, alterations in the PI3K/Akt signaling pathway were implicated, with increased phosphorylation of PDK1 observed in the resistant cells.[2] This highlights the complex nature of resistance to multi-kinase inhibitors, where cellular adaptations can bypass the inhibition of a single target.

While direct, comprehensive cross-resistance studies of ENMD-2076 against a broad panel of other kinase inhibitors in various resistant cell lines are not extensively available in published literature, the findings from the CEM/AKA6 model provide a strong rationale for further investigation. The multi-targeted nature of ENMD-2076, while potentially offering a broader anti-cancer activity, may also lead to unique resistance mechanisms that do not overlap with those of more selective inhibitors.

Experimental Protocols

To conduct a thorough cross-resistance study of ENMD-2076, a systematic experimental approach is required. The following protocols outline the key steps involved in generating resistant cell lines and assessing their cross-resistance profiles.

Generation of ENMD-2076 Resistant Cancer Cell Lines
  • Cell Line Selection: Begin with a cancer cell line that is initially sensitive to ENMD-2076. The choice of cell line should be relevant to the intended clinical application of the drug (e.g., leukemia, breast cancer, ovarian cancer).

  • Dose Escalation Method:

    • Culture the parental cancer cells in the presence of ENMD-2076 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Once the cells adapt and resume a normal growth rate, gradually increase the concentration of ENMD-2076 in a stepwise manner.

    • Continue this process over several months until the cells can proliferate in the presence of a significantly higher concentration of the drug (e.g., 6 µM as used for the CEM/AKA6 cell line).[2]

  • Clonal Selection: Isolate single-cell clones from the resistant population to ensure a homogenous population for further experiments.

  • Confirmation of Resistance: Determine the IC50 value of ENMD-2076 in the resistant cell line and compare it to the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant increase in the IC50 value confirms the resistant phenotype.

Cross-Resistance Assessment
  • Selection of Kinase Inhibitors: Choose a panel of other kinase inhibitors for comparison. This panel should include:

    • Other Aurora kinase inhibitors (e.g., MLN8237, VX-680, AZD1152).

    • Inhibitors targeting other kinases that are also inhibited by ENMD-2076 (e.g., inhibitors of VEGFR, FGFR).

    • Kinase inhibitors with different mechanisms of action.

  • Cell Viability Assays:

    • Plate both the parental and the ENMD-2076 resistant cell lines in 96-well plates.

    • Treat the cells with a range of concentrations of each selected kinase inhibitor.

    • After a defined incubation period (e.g., 72 hours), assess cell viability using a standard assay.

  • Data Analysis:

    • Calculate the IC50 value for each inhibitor in both the parental and resistant cell lines.

    • The resistance factor (RF) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. An RF greater than 1 indicates resistance, while an RF close to 1 suggests a lack of cross-resistance.

Signaling Pathways and Experimental Workflow

To visually represent the complex interactions and experimental processes involved in cross-resistance studies, the following diagrams have been generated using the DOT language.

ENMD-2076_Signaling_Pathway cluster_ENMD2076 ENMD-2076 cluster_targets Kinase Targets cluster_outcomes Cellular Outcomes ENMD-2076 ENMD-2076 Aurora A Aurora A ENMD-2076->Aurora A VEGFRs VEGFRs ENMD-2076->VEGFRs FGFRs FGFRs ENMD-2076->FGFRs Other Kinases Other Kinases ENMD-2076->Other Kinases Mitotic Arrest Mitotic Arrest Aurora A->Mitotic Arrest Anti-angiogenesis Anti-angiogenesis VEGFRs->Anti-angiogenesis FGFRs->Anti-angiogenesis Apoptosis Apoptosis Mitotic Arrest->Apoptosis Anti-angiogenesis->Apoptosis

Caption: Signaling pathways targeted by the multi-kinase inhibitor ENMD-2076.

Cross_Resistance_Workflow Parental Cell Line Parental Cell Line Dose Escalation with ENMD-2076 Dose Escalation with ENMD-2076 Parental Cell Line->Dose Escalation with ENMD-2076 ENMD-2076 Resistant Cell Line ENMD-2076 Resistant Cell Line Dose Escalation with ENMD-2076->ENMD-2076 Resistant Cell Line Cross-Resistance Testing Cross-Resistance Testing ENMD-2076 Resistant Cell Line->Cross-Resistance Testing Data Analysis (IC50) Data Analysis (IC50) Cross-Resistance Testing->Data Analysis (IC50) Panel of Kinase Inhibitors Panel of Kinase Inhibitors Panel of Kinase Inhibitors->Cross-Resistance Testing Cross-Resistance Profile Cross-Resistance Profile Data Analysis (IC50)->Cross-Resistance Profile

Caption: Experimental workflow for determining the cross-resistance profile of ENMD-2076.

Conclusion

The available data, although limited, suggests that ENMD-2076 may not induce cross-resistance to more selective Aurora A kinase inhibitors. This is a promising finding, as it suggests that patients who develop resistance to ENMD-2076 might still benefit from subsequent treatment with a more targeted agent like MLN8237. The multi-targeted profile of ENMD-2076 appears to drive resistance through mechanisms independent of its primary antiproliferative target, Aurora A, in certain contexts. Further comprehensive cross-resistance studies are warranted to fully elucidate the resistance profile of ENMD-2076 and to guide its optimal clinical use in the face of acquired drug resistance.

References

A Head-to-Head Comparison of ENMD-2076 Tartrate and Paclitaxel in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of breast cancer therapeutics, both ENMD-2076 tartrate and paclitaxel represent critical approaches to combating the disease. While paclitaxel has long been a cornerstone of chemotherapy regimens, ENMD-2076 has emerged as a novel multitargeted kinase inhibitor. This guide provides a detailed, data-driven comparison of these two agents, drawing from preclinical and clinical studies to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between ENMD-2076 and paclitaxel lies in their mechanisms of action. Paclitaxel is a classic cytotoxic agent that targets microtubules, while ENMD-2076 exhibits a more targeted approach by inhibiting multiple kinases involved in cell proliferation and angiogenesis.

This compound is an orally active small molecule that selectively inhibits Aurora A kinase, a key regulator of mitosis.[1][2] Its mechanism also involves the inhibition of several tyrosine kinases crucial for angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2] This dual action on both cell division and tumor blood supply contributes to its antitumor activity. In preclinical models of triple-negative breast cancer (TNBC), ENMD-2076 has been shown to induce apoptosis and its sensitivity is correlated with increased levels of p53 and p73.[3][4][5][6]

Paclitaxel , a member of the taxane family, functions by binding to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability necessary for mitotic spindle assembly and disassembly.[7][8][9] This disruption of microtubule function leads to a prolonged arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis.[7][10] Paclitaxel can also inactivate the anti-apoptotic protein Bcl-2, further promoting programmed cell death.[7][9][10]

Preclinical Efficacy: A Look at the Data

While no direct head-to-head preclinical studies were identified in the provided search results, individual studies on ENMD-2076 and paclitaxel in breast cancer models offer valuable insights into their respective efficacies.

This compound in Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) Models
PDX ModelTreatmentTumor Growth Inhibition (TGI)Statistical SignificanceReference
CU_TNBC_002ENMD-2076 (200 mg/kg, daily)71.3%p < 0.0001[3][4][6]
CU_TNBC_005ENMD-2076 (200 mg/kg, daily)66.1%p < 0.001[3][4][6]
CU_TNBC_004ENMD-2076 (200 mg/kg, daily)37.0%Not significant[3][4][6]
Paclitaxel in Metastatic Breast Cancer

Data from a clinical trial in patients with metastatic breast cancer who had previously received anthracycline therapy provides an indication of paclitaxel's efficacy.

Treatment DoseResponse Rate (Complete + Partial)Median Time to ProgressionReference
175 mg/m² (3-hour infusion)38%5 months[11]
225 mg/m² (3-hour infusion)38%5 months[11]

Experimental Protocols

In Vivo TNBC Patient-Derived Xenograft (PDX) Studies with ENMD-2076
  • Animal Models: Five- to six-week-old female athymic nude (nu/nu) mice were utilized.

  • Tumor Implantation: Patient-derived xenograft tissues were implanted subcutaneously.

  • Treatment: Once tumors reached a specified size, mice were treated with this compound at a dose of 200 mg/kg administered once daily via oral gavage. The drug was prepared as a 40 mg/mL stock solution in water.

  • Efficacy Assessment: Tumor volumes were measured regularly to determine tumor growth inhibition.

  • Biomarker Analysis: Upon completion of the treatment period or when tumors reached a predetermined size, tumor tissues were collected for correlative studies, including immunohistochemistry and immunoblotting to assess markers of proliferation, apoptosis, and senescence.[3][4]

General In Vivo Xenograft Studies

A general protocol for in vivo xenograft studies with ENMD-2076 involved the subcutaneous injection of 2 x 10⁶ to 30 x 10⁶ cancer cells mixed with Matrigel into NCr nude or CB.17 SCID mice. Once tumors reached approximately 500–750 mm³, a single oral dose of ENMD-2076 was administered to assess its pharmacodynamic effects on target kinases.[2]

Visualizing the Mechanisms

To better understand the distinct and overlapping pathways affected by ENMD-2076 and paclitaxel, the following diagrams illustrate their signaling cascades and a typical experimental workflow.

ENMD_2076_Pathway cluster_cell Tumor Cell ENMD2076 ENMD-2076 AuroraA Aurora A Kinase ENMD2076->AuroraA inhibits VEGFR VEGFR ENMD2076->VEGFR inhibits FGFR FGFR ENMD2076->FGFR inhibits p53_p73 p53 / p73 ENMD2076->p53_p73 upregulates Proliferation Cell Proliferation AuroraA->Proliferation promotes Angiogenesis Angiogenesis VEGFR->Angiogenesis promotes FGFR->Angiogenesis promotes Apoptosis Apoptosis p53_p73->Apoptosis induces

ENMD-2076 Signaling Pathway

Paclitaxel_Pathway cluster_cell Tumor Cell Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes Bcl2 Bcl-2 Paclitaxel->Bcl2 inactivates Mitosis Mitosis (G2/M Arrest) Microtubules->Mitosis disrupts Apoptosis Apoptosis Mitosis->Apoptosis leads to Bcl2->Apoptosis inhibits

Paclitaxel Signaling Pathway

Experimental_Workflow start Start implant Implant PDX Tissue in Immunocompromised Mice start->implant tumor_growth Monitor Tumor Growth implant->tumor_growth treatment Administer Drug (e.g., ENMD-2076 or Paclitaxel) tumor_growth->treatment data_collection Measure Tumor Volume treatment->data_collection endpoint Endpoint Reached (Tumor Size / Time) data_collection->endpoint analysis Tissue Collection & Biomarker Analysis endpoint->analysis end End analysis->end

General In Vivo Experimental Workflow

Clinical Perspective

Both ENMD-2076 and paclitaxel have been evaluated in clinical trials for breast cancer. Paclitaxel is a well-established treatment for various stages of breast cancer.[10][12] Clinical trials have explored its use in combination with other agents and in different dosing schedules.[11][13][14][15]

ENMD-2076 has undergone phase II clinical trials for patients with advanced or metastatic triple-negative breast cancer.[16][17][18][19] In one study, single-agent ENMD-2076 resulted in a clinical benefit rate (partial response or stable disease for more than 6 months) of 16.7% in a heavily pretreated population.[16] Common adverse events included hypertension, fatigue, diarrhea, and nausea.[16]

Conclusion

This compound and paclitaxel represent distinct yet effective strategies for the treatment of breast cancer. Paclitaxel's broad cytotoxic effects through microtubule stabilization have made it a mainstay in oncology for decades. In contrast, ENMD-2076 offers a more targeted approach by inhibiting key kinases involved in both cell proliferation and angiogenesis, showing promise particularly in aggressive subtypes like TNBC.

The lack of direct comparative preclinical studies necessitates a careful interpretation of the available data. Future research directly comparing these agents in relevant breast cancer models would be invaluable for elucidating their relative strengths and identifying patient populations most likely to benefit from each therapy. The continued investigation of ENMD-2076, both as a single agent and in combination, will be crucial in defining its role in the evolving landscape of breast cancer treatment.

References

Synergistic Potential of ENMD-2076 Tartrate with Platinum-Based Chemotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Rockville, MD – An in-depth analysis of preclinical data reveals a promising synergistic relationship between ENMD-2076 Tartrate, a multi-target kinase inhibitor, and platinum-based chemotherapies, particularly cisplatin, in the context of ovarian cancer. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comprehensive overview of the enhanced anti-cancer effects observed when these agents are used in combination. The findings suggest that ENMD-2076 may represent a viable strategy to overcome resistance to platinum-based drugs, a significant challenge in the clinical management of ovarian cancer.

Enhanced Cytotoxicity and Apoptosis in Ovarian Cancer Cells

Preclinical studies have demonstrated that the combination of ENMD-2076 and cisplatin results in a synergistic enhancement of cytotoxicity in ovarian clear cell carcinoma (OCCC) cell lines.[1] This effect is characterized by a significant increase in apoptosis and cell cycle arrest at the G2/M phase compared to treatment with either agent alone.[1] The inhibition of Aurora Kinase A, a key target of ENMD-2076, is believed to be a primary driver of this synergistic activity, as its overexpression has been linked to chemoresistance in OCCC.

While specific IC50 values for the combination of ENMD-2076 and cisplatin in ovarian cancer cell lines are not publicly available in the reviewed literature, the qualitative evidence of enhanced cytotoxicity and synergistic effects, as determined by combination index (CI) calculations in at least one key study, strongly supports the potential of this combination therapy.[1][2]

Unraveling the Mechanism of Synergy: A Focus on Aurora Kinase A

ENMD-2076 is a potent inhibitor of Aurora Kinase A, a serine/threonine kinase that plays a critical role in the regulation of mitosis.[1] Dysregulation of Aurora Kinase A is a common feature in many cancers and is associated with tumor progression and resistance to chemotherapy. Platinum-based agents like cisplatin exert their cytotoxic effects primarily by inducing DNA damage, leading to cell cycle arrest and apoptosis.

The synergistic effect of ENMD-2076 and cisplatin is thought to arise from a multi-pronged attack on cancer cells. By inhibiting Aurora Kinase A, ENMD-2076 disrupts the mitotic process, making the cancer cells more susceptible to the DNA-damaging effects of cisplatin. This dual assault on critical cellular processes leads to a more profound anti-tumor response than either agent can achieve independently.

Below is a diagram illustrating the proposed synergistic mechanism of action:

SynergyMechanism Proposed Synergistic Mechanism of ENMD-2076 and Platinum-Based Chemotherapy cluster_Cell Cancer Cell ENMD ENMD-2076 AuroraA Aurora Kinase A ENMD->AuroraA Inhibits Platinum Cisplatin / Carboplatin DNA DNA Platinum->DNA Damages Mitosis Mitosis AuroraA->Mitosis Regulates CellCycleArrest G2/M Arrest DNA->CellCycleArrest Apoptosis Apoptosis Mitosis->Apoptosis Disruption leads to CellCycleArrest->Apoptosis ExperimentalWorkflow Experimental Workflow for Synergy Evaluation start Start cell_culture Ovarian Cancer Cell Culture start->cell_culture treatment Treat with ENMD-2076, Cisplatin, and Combination cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis: IC50, Combination Index, Statistical Analysis viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Synergistic Effects data_analysis->conclusion

References

Correlating In Vitro IC50 of ENMD-2076 Tartrate with In Vivo Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity and in vivo efficacy of ENMD-2076 Tartrate, a multi-targeted kinase inhibitor. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the compound's mechanism of action and experimental workflows.

Data Presentation

In Vitro Kinase Inhibitory Activity of ENMD-2076

ENMD-2076 demonstrates potent inhibitory activity against a panel of kinases implicated in tumorigenesis and angiogenesis. The half-maximal inhibitory concentrations (IC50) are summarized below.

Kinase TargetIC50 (nM)
Aurora A1.86 - 14
Flt31.86 - 14
KDR/VEGFR258.2
Flt4/VEGFR315.9
FGFR192.7
FGFR270.8
Src56.4
PDGFRα56.4
Aurora B350
In Vitro Anti-proliferative Activity of ENMD-2076 in Human Cancer Cell Lines

The anti-proliferative effects of ENMD-2076 have been evaluated across a range of human cancer cell lines. The IC50 values highlight its broad-spectrum activity.

Cell LineCancer TypeIC50 (µM)
Hematopoietic Cancers
MV4;11Leukemia0.025
Other Leukemia LinesLeukemia0.025 - 0.53
Solid Tumors
HT29Colon CarcinomaNot explicitly stated, but sensitive in vivo
A375MelanomaNot explicitly stated, but sensitive in vivo
Myeloma
IM9, ARH-77, U266, RPMI 8226, MM.1S, MM.1R, NCI-H929Multiple Myeloma2.99 - 7.06
In Vivo Efficacy of ENMD-2076 in Xenograft Models

ENMD-2076 has demonstrated significant anti-tumor activity in various preclinical xenograft models, leading to tumor growth inhibition and, in some cases, regression.[1]

Xenograft ModelCancer TypeDosingOutcome
HT-29Colorectal Cancer100 or 200 mg/kg, oral, daily for 28 daysInitial tumor growth inhibition followed by regression.[2]
Patient-Derived XenograftsColorectal Cancer100 mg/kgSensitive to treatment as measured by tumor growth inhibition.[2]
Breast Cancer ModelsBreast CancerWell-tolerated dosesRegression or complete inhibition of tumor growth.[1]
Melanoma ModelsMelanomaWell-tolerated dosesRegression or complete inhibition of tumor growth.[1]
Leukemia ModelsLeukemiaWell-tolerated dosesRegression or complete inhibition of tumor growth.[1]
Multiple Myeloma ModelsMultiple MyelomaWell-tolerated dosesRegression or complete inhibition of tumor growth.[1]

Experimental Protocols

In Vitro Kinase Assays

Recombinant Aurora A and B kinase enzyme assays are conducted in a kinase assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM EGTA, 0.05% Brij-35) supplemented with 2 mM DTT.[3] The enzymatic activity is measured at an ATP concentration equivalent to the apparent Km for each respective enzyme.[3] Dose-response curves are generated by plotting the relative enzyme activity against varying concentrations of ENMD-2076 to calculate the IC50 values.[3]

In Vitro Cell Proliferation Assays

The anti-proliferative effect of ENMD-2076 on adherent tumor cell lines is determined by plating 500 cells per well in a 96-well plate.[3] The cells are then incubated with nine different doses of the compound, ranging from 0.3 nM to 125 µM, for 96 hours.[3] Cellular proliferation is quantified using the sulforhodamine B (SRB) assay.[3][4]

In Vivo Xenograft Studies

Human cancer cell lines are injected subcutaneously into 5- to 6-week-old immunocompromised mice (e.g., CB.17 SCID or NCr nude mice).[3] For some models like MDA-MB-231 breast cancer, cells are injected into the mammary fat pad.[3] Tumors are allowed to establish and grow for a period of 10 to 50 days before the initiation of drug treatment.[3]

Visualizations

ENMD-2076 Signaling Pathway Inhibition

ENMD2076_Pathway cluster_cell Cancer Cell cluster_proliferation Proliferation & Cell Cycle cluster_angiogenesis Angiogenesis Aurora_A Aurora A Cell_Cycle_Arrest G2/M Arrest Aurora_A->Cell_Cycle_Arrest Flt3 Flt3 Apoptosis Apoptosis Flt3->Apoptosis VEGFR2 VEGFR2 (KDR) Angiogenesis_Inhibition Inhibition of Angiogenesis VEGFR2->Angiogenesis_Inhibition VEGFR3 VEGFR3 (Flt4) VEGFR3->Angiogenesis_Inhibition FGFR1 FGFR1 FGFR1->Angiogenesis_Inhibition FGFR2 FGFR2 FGFR2->Angiogenesis_Inhibition PDGFRa PDGFRα PDGFRa->Angiogenesis_Inhibition Src Src Src->Angiogenesis_Inhibition ENMD2076 ENMD-2076 Tartrate ENMD2076->Aurora_A ENMD2076->Flt3 ENMD2076->VEGFR2 ENMD2076->VEGFR3 ENMD2076->FGFR1 ENMD2076->FGFR2 ENMD2076->PDGFRa ENMD2076->Src

Caption: ENMD-2076 inhibits key kinases involved in cell proliferation and angiogenesis.

General Experimental Workflow for Preclinical Evaluation

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assays (IC50 Determination) Cell_Proliferation Cell Proliferation Assays (e.g., SRB) Kinase_Assay->Cell_Proliferation Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity) Cell_Proliferation->Apoptosis_Assay Xenograft Tumor Xenograft Model Establishment Apoptosis_Assay->Xenograft Treatment ENMD-2076 Treatment (Oral Gavage) Xenograft->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Pharmacodynamics Pharmacodynamic Analysis (e.g., Biomarker Assessment) Tumor_Measurement->Pharmacodynamics

Caption: A generalized workflow for the preclinical assessment of ENMD-2076.

References

Comparative Guide to Predictive Biomarkers for ENMD-2076 Tartrate and Alternative Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to ENMD-2076 Tartrate, a multi-targeted kinase inhibitor, and other therapeutic alternatives in the context of triple-negative breast cancer (TNBC) and ovarian clear cell carcinoma (OCCC). The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical and clinical research.

Introduction to this compound

This compound is an orally bioavailable small molecule that uniquely targets both mitotic and angiogenic pathways. Its primary mechanisms of action involve the inhibition of Aurora A kinase, crucial for cell cycle progression, and vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs), which are key mediators of angiogenesis.[1][2] This dual activity suggests its potential as a potent anti-cancer agent in tumors characterized by dysregulated cell division and high angiogenic dependence. Clinical trials have evaluated ENMD-2076 in various solid tumors, including TNBC and OCCC.[3][4][5][6]

Biomarkers for Predicting Sensitivity to this compound

Emerging evidence from preclinical and clinical studies has identified potential predictive biomarkers for this compound.

In Triple-Negative Breast Cancer (TNBC)

Preclinical studies in TNBC cell lines have pointed to the p53 signaling pathway as a significant determinant of sensitivity to ENMD-2076. Specifically, cell lines harboring a p53 mutation and exhibiting increased p53 protein expression demonstrated greater sensitivity to the cytotoxic effects of the drug.[1][2] This suggests that the compromised function of the p53 pathway may render cancer cells more reliant on pathways targeted by ENMD-2076 for survival. A phase II clinical trial in patients with advanced TNBC showed that treatment with ENMD-2076 resulted in an increase in p53 and p73 expression, supporting the relevance of this pathway.[2]

In Ovarian Clear Cell Carcinoma (OCCC)

In OCCC, the most promising predictive biomarker for ENMD-2076 sensitivity is the loss of ARID1A (AT-Rich Interaction Domain 1A) expression .[6] A phase II clinical trial demonstrated that patients with ARID1A-negative tumors had a significantly better progression-free survival (PFS) at 6 months compared to those with ARID1A-positive tumors (33% vs. 12%).[6] ARID1A is a tumor suppressor gene frequently mutated in OCCC, and its loss may create a synthetic lethal interaction with the inhibition of pathways targeted by ENMD-2076. The same study also explored the role of PIK3CA mutations and PTEN expression, with median PFS being longer in patients with wild-type PIK3CA.[6]

Comparison with Alternative Therapies and Their Predictive Biomarkers

To provide a comprehensive overview, this section compares ENMD-2076 with three alternative therapeutic agents—Olaparib, Paclitaxel, and Pazopanib—and their respective predictive biomarkers in TNBC and OCCC.

Olaparib

Olaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor that has shown significant efficacy in tumors with deficiencies in homologous recombination repair (HRR).

  • Predictive Biomarkers : The most well-established predictive biomarkers for Olaparib sensitivity are germline or somatic mutations in BRCA1 and BRCA2 genes .[7][8][9] The presence of these mutations leads to a state of "BRCAness" or homologous recombination deficiency (HRD), rendering the cancer cells highly dependent on PARP for DNA repair. A high HRD score is also used as a predictive biomarker.[1] In TNBC, patients with germline BRCA mutations have shown significantly improved outcomes with Olaparib.[7] Similarly, in ovarian cancer, BRCA1/2 mutations are strong predictors of response.[9]

Paclitaxel

Paclitaxel is a taxane-based chemotherapeutic agent that disrupts microtubule function, leading to mitotic arrest and apoptosis. It is a standard-of-care treatment for both TNBC and ovarian cancer.

  • Predictive Biomarkers : Predictive biomarkers for Paclitaxel are not as clearly defined as for targeted therapies like Olaparib. However, research suggests several potential candidates:

    • OTUD7B Expression : In TNBC, upregulation of OTUD7B has been associated with a poor response to Paclitaxel.[5]

    • Beta-tubulin III Expression : High expression of beta-tubulin III has been linked to Paclitaxel resistance in advanced breast cancer.

    • Homologous Recombination Deficiency (HRD) : Some studies suggest that HRD status may also predict response to Paclitaxel in TNBC.[10]

Pazopanib

Pazopanib is a multi-targeted tyrosine kinase inhibitor that primarily targets VEGFRs, PDGFRs, and c-Kit. It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma. Its use in TNBC and OCCC is less established, but its anti-angiogenic properties make it a relevant comparator.

  • Predictive Biomarkers : The predictive biomarker landscape for Pazopanib is most developed in renal cell carcinoma. However, some markers have been investigated in other cancers:

    • Interleukin-6 (IL-6) and Interleukin-8 (IL-8) : In renal cell carcinoma, high baseline levels of IL-6 and IL-8 have been associated with clinical outcomes.[3] In a study of recurrent platinum-sensitive ovarian cancer, decreases in circulating IL-8 concentrations were associated with longer PFS in patients treated with a combination of Olaparib and the VEGFR inhibitor Cediranib.[11][12]

    • VEGF and sVEGFR levels : While intuitively relevant, the predictive value of circulating VEGF and soluble VEGFR levels for anti-angiogenic therapies has shown variable results across different studies and cancer types.

Data Presentation

Table 1: Comparison of Predictive Biomarkers for ENMD-2076 and Alternative Therapies in TNBC

Therapeutic AgentPredictive BiomarkerBiomarker TypeEffect on SensitivitySupporting Evidence
This compound p53 mutation & increased expressionProtein/GeneIncreasedPreclinical studies in TNBC cell lines[1][2]
Olaparib BRCA1/2 mutations, High HRD scoreGene/GenomicIncreasedClinical trials in TNBC[1][7]
Paclitaxel OTUD7B upregulationGene ExpressionDecreasedPreclinical and clinical data in TNBC[5]
Beta-tubulin III high expressionProtein ExpressionDecreasedClinical data in breast cancer
Pazopanib IL-6, IL-8 levelsProteinPrognostic/Potentially PredictiveData primarily from other cancers, limited in TNBC[3]

Table 2: Comparison of Predictive Biomarkers for ENMD-2076 and Alternative Therapies in OCCC

Therapeutic AgentPredictive BiomarkerBiomarker TypeEffect on SensitivitySupporting Evidence
This compound ARID1A loss of expressionProtein/GeneIncreasedPhase II clinical trial in OCCC[6]
PIK3CA wild-typeGeneIncreasedPhase II clinical trial in OCCC[6]
Olaparib BRCA1/2 mutations, High HRD scoreGene/GenomicIncreasedClinical trials in ovarian cancer[9]
Paclitaxel Chromosome 8 gain (exploratory)GenomicPotentially IncreasedExploratory analysis in epithelial ovarian cancer[13]
Pazopanib IL-8 level changesProteinPotentially PredictiveExploratory data from ovarian cancer trials with similar agents[11][12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Immunohistochemistry (IHC) for p53, ARID1A, and Beta-tubulin III

This protocol outlines the general steps for detecting protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue samples.

  • Deparaffinization and Rehydration :

    • Incubate slides in three changes of xylene for 5 minutes each.

    • Incubate slides in two changes of 100% ethanol for 3 minutes each.

    • Incubate slides in 95%, 80%, and 70% ethanol for 3 minutes each.

    • Rinse slides in distilled water.

  • Antigen Retrieval :

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking :

    • Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes.

    • Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum) for 30 minutes.

  • Primary Antibody Incubation :

    • Incubate slides with the primary antibody (e.g., anti-p53, anti-ARID1A, or anti-beta-tubulin III) at the optimal dilution overnight at 4°C.

  • Secondary Antibody and Detection :

    • Incubate slides with a biotinylated secondary antibody for 30 minutes.

    • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

    • Develop the signal with a chromogen such as diaminobenzidine (DAB).

  • Counterstaining, Dehydration, and Mounting :

    • Counterstain with hematoxylin.

    • Dehydrate slides through graded ethanol and xylene.

    • Mount with a permanent mounting medium.

Sanger Sequencing for p53 and ARID1A Mutation Detection

This protocol describes the steps for identifying specific mutations in target genes from tumor DNA.

  • DNA Extraction : Extract genomic DNA from FFPE tumor tissue or fresh frozen samples using a commercially available kit.

  • PCR Amplification :

    • Amplify the exons of interest of the target gene (e.g., TP53, ARID1A) using specific primers.

    • Perform PCR using a high-fidelity DNA polymerase.

  • PCR Product Purification : Purify the PCR products to remove unincorporated primers and dNTPs.

  • Sequencing Reaction :

    • Perform cycle sequencing using a BigDye Terminator kit with either the forward or reverse PCR primer.

  • Capillary Electrophoresis :

    • Purify the sequencing products.

    • Analyze the products on an automated capillary electrophoresis sequencer.

  • Data Analysis : Analyze the sequencing data using appropriate software to identify any mutations compared to the reference sequence.

Next-Generation Sequencing (NGS) for BRCA1/2 and HRD Score

NGS allows for the simultaneous sequencing of multiple genes and the assessment of genomic instability for HRD scoring.

  • Library Preparation :

    • Extract high-quality genomic DNA from tumor tissue.

    • Fragment the DNA and ligate adapters for sequencing.

    • Perform target enrichment for a panel of genes including BRCA1, BRCA2, and other HRR pathway genes using hybrid capture or amplicon-based methods.

  • Sequencing : Sequence the prepared libraries on an NGS platform (e.g., Illumina).

  • Data Analysis :

    • Align the sequencing reads to the human reference genome.

    • Call variants (single nucleotide variants, insertions, deletions) in the targeted genes.

    • For HRD score, analyze loss of heterozygosity (LOH), telomeric allelic imbalance (TAI), and large-scale state transitions (LST) across the genome.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and IL-8

This protocol is for the quantitative measurement of cytokines in patient plasma or serum.

  • Plate Coating : Coat a 96-well microplate with a capture antibody specific for the target cytokine (e.g., anti-IL-6 or anti-IL-8) and incubate overnight.

  • Blocking : Block non-specific binding sites with a blocking buffer.

  • Sample and Standard Incubation : Add patient samples and a serial dilution of a known concentration of the recombinant cytokine standard to the wells and incubate.

  • Detection Antibody Incubation : Add a biotinylated detection antibody specific for the cytokine and incubate.

  • Enzyme Conjugate Incubation : Add a streptavidin-HRP conjugate and incubate.

  • Substrate Addition and Signal Measurement : Add a chromogenic substrate (e.g., TMB) and stop the reaction. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis : Generate a standard curve and calculate the concentration of the cytokine in the patient samples.

Mandatory Visualization

Caption: this compound signaling pathway inhibition.

IHC_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody & Detection PrimaryAb->SecondaryAb Counterstaining Counterstaining SecondaryAb->Counterstaining Dehydration Dehydration & Mounting Counterstaining->Dehydration Microscopy Microscopic Analysis Dehydration->Microscopy

Caption: Immunohistochemistry (IHC) experimental workflow.

Sequencing_Workflow cluster_sample Sample Processing cluster_sanger Sanger Sequencing cluster_ngs Next-Generation Sequencing (NGS) DNA_Extraction DNA Extraction PCR PCR Amplification DNA_Extraction->PCR Lib_Prep Library Preparation DNA_Extraction->Lib_Prep Sanger_Seq Sanger Sequencing PCR->Sanger_Seq Sanger_Analysis Data Analysis Sanger_Seq->Sanger_Analysis NGS_Seq NGS Sequencing Lib_Prep->NGS_Seq NGS_Analysis Data Analysis NGS_Seq->NGS_Analysis

Caption: DNA sequencing experimental workflow.

References

A Comparative Meta-Analysis of ENMD-2076 Tartrate in Clinical Oncology Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-2076 tartrate is an orally active, multi-target kinase inhibitor with a unique profile that targets both cell proliferation and angiogenesis.[1] This small molecule has demonstrated selective activity against Aurora A kinase, a key regulator of mitosis, as well as various angiogenic and proliferative kinases including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1] Preclinical studies have shown its potential in a wide range of solid and hematopoietic cancer cell lines, leading to several Phase I and II clinical trials.[1] This guide provides a meta-analysis of the available clinical trial data for ENMD-2076, comparing its performance across different cancer types and outlining the experimental protocols used to evaluate its efficacy and mechanism of action. While a formal statistical meta-analysis has not been published, this guide synthesizes data from multiple studies to offer a comprehensive overview.

Mechanism of Action

ENMD-2076 exerts its anti-tumor effects through a dual mechanism: inhibiting mitosis and angiogenesis. Its primary targets include Aurora A, VEGFRs, and FGFRs.[1] The inhibition of Aurora A leads to mitotic arrest and subsequent apoptosis in cancer cells.[2] Simultaneously, by targeting VEGFRs and FGFRs, ENMD-2076 disrupts the signaling pathways essential for tumor neovascularization, thereby limiting tumor growth and metastasis.[1] The multi-targeted nature of ENMD-2076 offers a potential advantage over single-target agents by addressing multiple cancer hallmarks.[3]

ENMD-2076_Mechanism_of_Action cluster_0 ENMD-2076 cluster_1 Cell Proliferation Pathway cluster_2 Angiogenesis Pathway ENMD_2076 This compound AuroraA Aurora A Kinase ENMD_2076->AuroraA Inhibits VEGFR VEGFRs ENMD_2076->VEGFR Inhibits FGFR FGFRs ENMD_2076->FGFR Inhibits Mitosis Mitosis AuroraA->Mitosis Promotes Apoptosis Apoptosis AuroraA->Apoptosis Inhibition leads to Proliferation Tumor Cell Proliferation Mitosis->Proliferation Leads to Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes FGFR->Angiogenesis Promotes TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Supports

Caption: Mechanism of action of ENMD-2076 targeting both cell proliferation and angiogenesis pathways.

Clinical Trial Data Summary

The following tables summarize the key quantitative data from various Phase I and II clinical trials of ENMD-2076 across different cancer indications.

Table 1: Phase II Clinical Trial Efficacy Data for ENMD-2076
IndicationClinical Trial IdentifierNumber of PatientsPrimary EndpointResults
Triple-Negative Breast Cancer (TNBC) NCT01639248416-month Clinical Benefit Rate (CBR)16.7%[4][5]
Platinum-Resistant Ovarian Cancer Not specified646-month Progression-Free Survival (PFS) Rate22%[6]
Ovarian Clear Cell Carcinoma (OCCC) NCT01914510406-month PFS Rate22%[7][8]
Advanced Fibrolamellar Carcinoma (FLC) Not specified35Overall Objective Response Rate (ORR)3% (1 Partial Response)[9]
Advanced Soft Tissue Sarcoma (STS) Not specified21 (planned)6-month PFS RateStudy in progress, initial enrollment of 3 patients[10]
Table 2: Phase I Clinical Trial Safety and Dosing Data for ENMD-2076
IndicationClinical Trial IdentifierNumber of PatientsMaximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D)Common Adverse Events (Grade 3/4)
Advanced Solid Tumors NCT0065867167MTD: 160 mg/m² once dailyHypertension, Neutropenia[11][12]
Relapsed/Refractory Acute Myeloid Leukemia (AML) or Chronic Myelomonocytic Leukemia (CMML) Not specified27RP2D: 225 mg orally once dailyFatigue, Typhlitis, Syncope, QTc Prolongation[13]

Experimental Protocols

This section details the methodologies for key experiments cited in the clinical evaluation of ENMD-2076.

Patient Eligibility and Treatment
  • Inclusion Criteria: Patients typically had histologically or cytologically confirmed advanced or metastatic cancer, had received prior standard therapies, and had an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[14] Specific trials required measurable disease by Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[15]

  • Treatment Regimen: ENMD-2076 was administered orally once daily in continuous 4-week cycles.[4] Dosing varied across studies, with a flat dose of 250 mg daily used in the TNBC trial and a body surface area-based dosing in others.[16]

Efficacy and Safety Assessment
  • Tumor Response: Tumor assessments were typically performed every 8 weeks (two cycles) using RECIST v1.1.[16]

  • Safety Monitoring: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[10] Monitoring included regular physical examinations, performance status assessments, and laboratory tests. Blood pressure was monitored frequently, especially during the initial cycles.[16]

Biomarker and Correlative Studies
  • Immunohistochemistry (IHC): Archival and fresh tumor biopsies were analyzed for biomarkers. For example, in the OCCC trial, ARID1A and PTEN expression were evaluated by IHC.[7] In TNBC studies, changes in cellular proliferation (Ki-67), microvessel density (CD34), and expression of p53 and p73 were assessed.[4]

  • Gene Sequencing: Targeted next-generation sequencing was used to identify genetic variants in pathways of interest, such as PI3KCA, ARID1A, and TP53 in OCCC.[7]

Experimental_Workflow cluster_0 Patient Selection cluster_1 Treatment & Monitoring cluster_2 Data Analysis PatientScreening Patient Screening (Inclusion/Exclusion Criteria) Treatment ENMD-2076 Administration (Oral, Daily) PatientScreening->Treatment Monitoring Safety & Efficacy Monitoring (Adverse Events, Tumor Response) Treatment->Monitoring EfficacyAnalysis Efficacy Analysis (PFS, CBR, ORR) Monitoring->EfficacyAnalysis SafetyAnalysis Safety Analysis (Adverse Event Profiling) Monitoring->SafetyAnalysis BiomarkerAnalysis Biomarker Analysis (IHC, Sequencing) Monitoring->BiomarkerAnalysis

Caption: A generalized workflow for the clinical evaluation of ENMD-2076.

Comparative Discussion

ENMD-2076 has demonstrated modest single-agent activity in heavily pretreated patient populations across various solid tumors. In platinum-resistant ovarian cancer and ovarian clear cell carcinoma, the 6-month PFS rate was consistently 22%.[6][7][8] Similarly, in triple-negative breast cancer, a challenging disease with limited treatment options, ENMD-2076 achieved a 6-month clinical benefit rate of 16.7%.[4][5] While these figures represent a degree of activity, the overall response rates have been low.

Correlative studies have provided valuable insights into potential predictive biomarkers. For instance, in OCCC, loss of ARID1A expression was associated with a better PFS on ENMD-2076, suggesting a potential patient subpopulation that may derive greater benefit.[7] In TNBC preclinical models, sensitivity to ENMD-2076 correlated with increased levels of p53 and p73.[17]

The safety profile of ENMD-2076 is generally manageable and consistent with its mechanism of action, with hypertension being a common on-target toxicity related to VEGFR inhibition.[4][6][11]

Conclusion and Future Directions

The clinical data for this compound suggest that while it has a tolerable safety profile and demonstrates some activity as a single agent in certain difficult-to-treat cancers, its efficacy as a monotherapy is modest. The future development of ENMD-2076 may lie in combination therapies, where its unique mechanism of action could be leveraged to enhance the efficacy of other anti-cancer agents.[6] Further investigation into predictive biomarkers, such as ARID1A status in OCCC, is crucial for identifying patient populations most likely to respond to treatment.[7] The exploration of ENMD-2076 in combination with chemotherapy or immunotherapy warrants consideration in future clinical trials.

References

A Comparative Analysis of ENMD-2076 Tartrate's Kinase Inhibition Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibition profile of ENMD-2076 tartrate, a potent and orally bioavailable small molecule inhibitor. Its performance is compared with other multi-targeted kinase inhibitors, sunitinib and sorafenib, supported by experimental data. This document is intended to serve as a valuable resource for researchers and scientists in the fields of oncology and drug development.

Introduction to ENMD-2076

ENMD-2076 is a novel kinase inhibitor with a dual mechanism of action, exhibiting both anti-proliferative and anti-angiogenic properties.[1] It primarily targets Aurora A kinase, a key regulator of mitosis, and Fms-like tyrosine kinase 3 (Flt3), a receptor tyrosine kinase often mutated in hematological malignancies.[2][3] Additionally, ENMD-2076 demonstrates significant inhibitory activity against various kinases involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][4] This multi-targeted profile suggests its potential as a broad-spectrum anti-cancer agent.

Kinase Inhibition Profile: A Comparative Overview

The inhibitory activity of ENMD-2076 against a panel of kinases has been extensively evaluated and compared with that of sunitinib and sorafenib, two established multi-targeted kinase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potencies.

Table 1: Comparative Kinase Inhibition (IC50, nM)
Kinase TargetENMD-2076SunitinibSorafenib
Aurora A 14 [4][5]--
Flt3 1.86 [2][3]++57[6]
VEGFR1 (Flt1) -+++-
VEGFR2 (KDR) 58.2 [2]+++90[6]
VEGFR3 (Flt4) 15.9 [2]+++20[7]
FGFR1 92.7 [2]-580[7]
FGFR2 70.8 [2]--
PDGFRα 56.4 [2]+++-
PDGFRβ -+++57[7]
c-Kit 120[5]++58[6]
Src 20.2 [3]--
B-Raf --22[7]
Raf-1 --6[6]

Data for sunitinib and sorafenib are represented qualitatively where specific IC50 values against the same targets as ENMD-2076 were not directly available in the searched literature. +++ indicates high potency, ++ indicates moderate potency. - indicates no significant activity or data not found.

Signaling Pathways Targeted by ENMD-2076

ENMD-2076's multi-targeted nature allows it to interfere with several critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the key pathways disrupted by ENMD-2076.

ENMD2076_Signaling_Pathway cluster_prolif Cell Proliferation & Survival cluster_angio Angiogenesis Aurora_A Aurora A Mitosis Mitotic Progression Aurora_A->Mitosis Flt3 Flt3 STAT5_Pathway STAT5 Pathway Flt3->STAT5_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Flt3->PI3K_Akt_Pathway MAPK_Pathway MAPK Pathway Flt3->MAPK_Pathway Cell_Cycle_Arrest G2/M Arrest Mitosis->Cell_Cycle_Arrest Apoptosis Apoptosis STAT5_Pathway->Apoptosis PI3K_Akt_Pathway->Apoptosis MAPK_Pathway->Apoptosis VEGFRs VEGFRs Angiogenic_Signaling Angiogenic Signaling VEGFRs->Angiogenic_Signaling FGFRs FGFRs FGFRs->Angiogenic_Signaling Endothelial_Cell Endothelial Cell Proliferation & Migration Angiogenic_Signaling->Endothelial_Cell Blood_Vessel_Formation Blood Vessel Formation Endothelial_Cell->Blood_Vessel_Formation ENMD2076 ENMD-2076 ENMD2076->Aurora_A Inhibition ENMD2076->Flt3 Inhibition ENMD2076->VEGFRs Inhibition ENMD2076->FGFRs Inhibition

Caption: Signaling pathways inhibited by ENMD-2076.

Experimental Protocols

The determination of kinase inhibition profiles, as summarized in Table 1, is typically performed using in vitro kinase assays. The data for ENMD-2076 was generated using the SelectScreen® Kinase Profiling Service, which employs various assay formats. Below are generalized methodologies for common kinase inhibition assays.

Z'-LYTE™ Kinase Assay

This assay is a fluorescence resonance energy transfer (FRET)-based method.

  • Kinase Reaction: The kinase, a specific peptide substrate labeled with two different fluorophores (a donor and an acceptor), and ATP are incubated together. In the presence of active kinase, the peptide substrate is phosphorylated.

  • Development: A development reagent, which is a site-specific protease, is added. This protease specifically cleaves the non-phosphorylated peptide, separating the two fluorophores and disrupting FRET. The phosphorylated peptide is protected from cleavage.

  • Detection: The fluorescence is measured. A high FRET signal indicates a high degree of phosphorylation (i.e., low kinase inhibition), while a low FRET signal indicates a low level of phosphorylation (i.e., high kinase inhibition).

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved FRET (TR-FRET) assay that measures the binding of an inhibitor to the kinase.

  • Assay Setup: The kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody that binds to the kinase are combined.

  • Inhibitor Addition: The test compound (e.g., ENMD-2076) is added. If the compound binds to the ATP-binding site of the kinase, it will displace the fluorescent tracer.

  • Detection: The TR-FRET signal is measured. A high TR-FRET signal occurs when the tracer is bound to the kinase-antibody complex. Displacement of the tracer by an inhibitor leads to a decrease in the TR-FRET signal.

Adapta™ Universal Kinase Assay

This is a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay that measures the amount of ADP produced during the kinase reaction.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated, leading to the production of ADP.

  • Detection: A detection solution containing a europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA (to stop the kinase reaction) is added.

  • Signal Measurement: In the absence of kinase activity, the tracer binds to the antibody, resulting in a high TR-FRET signal. ADP produced by the kinase reaction competes with the tracer for binding to the antibody, leading to a decrease in the TR-FRET signal.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Assay_Plate Dispense Reagents into Microplate Wells Prepare_Reagents->Assay_Plate Incubation Incubate at Room Temperature (Kinase Reaction) Assay_Plate->Incubation Detection_Step Add Detection Reagents (e.g., FRET probes, antibodies) Incubation->Detection_Step Signal_Measurement Measure Signal (Fluorescence, Luminescence) Detection_Step->Signal_Measurement Data_Analysis Calculate % Inhibition and IC50 Values Signal_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for a kinase inhibition assay.

Conclusion

This compound distinguishes itself with a unique kinase inhibition profile, potently targeting both proliferative and angiogenic pathways. Its strong activity against Aurora A and Flt3, coupled with its inhibition of key angiogenic receptors like VEGFRs and FGFRs, provides a strong rationale for its continued investigation in a variety of cancer types. This comparative guide highlights its distinct profile relative to other multi-targeted inhibitors and provides a foundational understanding of the experimental approaches used to characterize its activity.

References

Assessing the Therapeutic Window of ENMD-2076 Tartrate Versus Other TKIs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic window of ENMD-2076 tartrate, an investigational Aurora kinase and VEGFR inhibitor, with other selected tyrosine kinase inhibitors (TKIs). The objective is to offer a consolidated resource of preclinical and clinical data to aid in the assessment of its therapeutic potential.

Mechanism of Action: A Multi-Targeted Approach

ENMD-2076 is an orally bioavailable small molecule that uniquely targets both cell proliferation and angiogenesis through the inhibition of Aurora A kinase and multiple receptor tyrosine kinases, including VEGFR, FGFR, and FLT3.[1][2] This dual mechanism of action provides a strong rationale for its investigation in a variety of solid and hematological malignancies.[1]

In comparison, other multi-targeted TKIs such as pazopanib, sorafenib, and regorafenib primarily exert their anti-cancer effects through the inhibition of pathways involved in angiogenesis, such as VEGFR and PDGFR.[3][4][5][6][7] Alisertib, on the other hand, is a selective inhibitor of Aurora A kinase, focusing on the disruption of mitosis.[8][9]

TKI_Signaling_Pathways Comparative Signaling Pathways of Selected TKIs cluster_ENMD2076 ENMD-2076 cluster_Pazopanib Pazopanib cluster_Sorafenib Sorafenib cluster_Regorafenib Regorafenib cluster_Alisertib Alisertib ENMD2076 ENMD-2076 AuroraA_E Aurora A ENMD2076->AuroraA_E Inhibits VEGFR_E VEGFR ENMD2076->VEGFR_E Inhibits FGFR_E FGFR ENMD2076->FGFR_E Inhibits FLT3_E FLT3 ENMD2076->FLT3_E Inhibits Pazopanib Pazopanib VEGFR_P VEGFR Pazopanib->VEGFR_P Inhibits PDGFR_P PDGFR Pazopanib->PDGFR_P Inhibits cKIT_P c-KIT Pazopanib->cKIT_P Inhibits Sorafenib Sorafenib VEGFR_S VEGFR Sorafenib->VEGFR_S Inhibits PDGFR_S PDGFR Sorafenib->PDGFR_S Inhibits RAF_S RAF Sorafenib->RAF_S Inhibits Regorafenib Regorafenib VEGFR_R VEGFR Regorafenib->VEGFR_R Inhibits PDGFR_R PDGFR Regorafenib->PDGFR_R Inhibits FGFR_R FGFR Regorafenib->FGFR_R Inhibits TIE2_R TIE2 Regorafenib->TIE2_R Inhibits Alisertib Alisertib AuroraA_A Aurora A Alisertib->AuroraA_A Inhibits

Caption: Comparative Signaling Pathways of Selected TKIs.

Preclinical Efficacy: In Vitro Potency

The in vitro potency of ENMD-2076 and comparator TKIs against various kinases is a key indicator of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

Kinase TargetENMD-2076 IC50 (nM)Pazopanib IC50 (nM)Sorafenib IC50 (nM)Alisertib IC50 (nM)
Aurora A 14[10][11]--1.2[8]
VEGFR2 58[11]30[12]90[13]-
FGFR1 93[11]---
PDGFRβ -84[12]57[13]-
c-KIT 120[11]74[12]68[13]-
FLT3 2[11]-58[13]-

Note: A lower IC50 value indicates a higher potency. Data for Regorafenib is not included due to the variability in reported IC50 values across different assays.

Clinical Efficacy and Safety: A Comparative Overview

Clinical trial data provides crucial insights into the therapeutic window of these TKIs in a real-world setting. The following tables summarize key efficacy and safety findings from Phase I and II clinical trials in relevant cancer indications.

Ovarian Cancer
TKIPhaseEfficacy OutcomeKey Adverse Events (Grade ≥3)
ENMD-2076 IIIn platinum-resistant ovarian cancer, a Phase II study is ongoing.[1]Data not yet mature
Pazopanib IIIMedian PFS of 17.9 months vs 12.3 months for placebo in maintenance therapy.[7]Hypertension, diarrhea, neutropenia, and liver enzyme elevation.
Sorafenib IIModest anti-tumor activity in recurrent ovarian cancer.Hand-foot skin reaction, rash, fatigue, and hypertension.[14]
Colorectal Cancer
TKIPhaseEfficacy OutcomeKey Adverse Events (Grade ≥3)
Regorafenib IIIMedian OS of 6.4 months vs 5.0 months for placebo in metastatic CRC.Hand-foot skin reaction, fatigue, diarrhea, hypertension, and rash.
Acute Myeloid Leukemia (AML)
TKIPhaseEfficacy OutcomeKey Adverse Events (Grade ≥3)
ENMD-2076 ICurrently under investigation in a Phase I trial.Data not yet mature
Sorafenib IIShowed activity in FLT3-ITD positive AML.Hand-foot skin reaction, diarrhea, and rash.
Alisertib IIIn combination with induction chemotherapy, showed promising remission and survival rates in high-risk AML.Myelosuppression, febrile neutropenia, and mucositis.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

General Protocol:

  • Recombinant kinase, substrate, and ATP are combined in a reaction buffer.

  • The test compound (e.g., ENMD-2076) is added at various concentrations.

  • The reaction is incubated to allow for phosphorylation of the substrate.

  • The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation (e.g., ³²P-ATP) or specific antibodies in an ELISA or Western blot format.[14][15][16][17][18]

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the compound concentration.

Experimental_Workflow General Experimental Workflow for TKI Assessment cluster_preclinical Preclinical Assessment cluster_clinical Clinical Development in_vitro In Vitro Kinase & Cell-Based Assays in_vivo Xenograft Models in_vitro->in_vivo Promising candidates phase1 Phase I: Safety & MTD in_vivo->phase1 Safety profile established phase2 Phase II: Efficacy & Dosing phase1->phase2 MTD determined

Caption: General Experimental Workflow for TKI Assessment.

Cell Proliferation Assay (MTT/SRB)

Objective: To assess the effect of a compound on the proliferation of cancer cell lines.

General Protocol (MTT Assay):

  • Cancer cells are seeded in 96-well plates and allowed to adhere.

  • The cells are treated with the test compound at various concentrations for a specified period (e.g., 72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[19][20][21][22]

  • Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[20][21]

  • The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO).[21]

  • The absorbance of the solution is measured using a microplate reader, which is proportional to the number of viable cells.[20][21]

Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of a compound.

General Protocol:

  • Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.[23][24][25][26][27]

  • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The treatment group receives the test compound (e.g., ENMD-2076) via a clinically relevant route of administration (e.g., oral gavage).

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for biomarkers of proliferation and apoptosis).

Phase I and II Clinical Trial Design in Oncology

Phase I Trials:

  • Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of a new drug.[28][29][30][31]

  • Design: Typically dose-escalation studies, with the "3+3" design being the most common, where cohorts of 3-6 patients receive escalating doses of the drug until dose-limiting toxicities (DLTs) are observed.[28][31]

Phase II Trials:

  • Primary Objective: To evaluate the preliminary efficacy and further assess the safety of a new drug in a specific patient population.[32][33][34][35][36]

  • Design: Can be single-arm or randomized controlled trials. Single-arm trials are common for initial efficacy assessment, while randomized trials provide a higher level of evidence by comparing the new drug to a standard of care or placebo.[34][36]

Assessing the Therapeutic Window: A Logical Framework

The therapeutic window is a critical concept in drug development, representing the range of doses at which a drug is effective without causing unacceptable toxicity. Its assessment is a multi-faceted process that integrates preclinical and clinical data.

Therapeutic_Window_Assessment Logical Framework for Therapeutic Window Assessment Efficacy Efficacy (In Vitro & In Vivo) Therapeutic_Window Therapeutic Window Efficacy->Therapeutic_Window Toxicity Toxicity (Preclinical & Clinical) Toxicity->Therapeutic_Window PK_PD Pharmacokinetics & Pharmacodynamics PK_PD->Therapeutic_Window

Caption: Logical Framework for Therapeutic Window Assessment.

The assessment of the therapeutic window involves a careful balance of efficacy and toxicity data. A wider therapeutic window suggests a greater margin of safety and a higher likelihood of clinical success. The unique multi-targeted profile of ENMD-2076, inhibiting both Aurora A kinase and key angiogenic pathways, presents a compelling rationale for its continued investigation. Further clinical data, particularly from ongoing and future Phase II and III trials, will be essential in definitively characterizing its therapeutic window relative to other TKIs.

References

Reproducibility of ENMD-2076 Tartrate's effects across different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

ENMD-2076 is an orally active small molecule kinase inhibitor with a multifaceted mechanism of action targeting key pathways in tumor growth and survival, including angiogenesis, proliferation, and cell cycle regulation.[1] Its primary targets include Aurora A kinase, as well as kinases involved in angiogenesis such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1] This guide provides a comparative overview of the reported effects of ENMD-2076 across various preclinical and clinical studies, offering insights into its reproducibility and therapeutic potential.

Preclinical Efficacy Across Different Cancer Cell Lines

The anti-proliferative activity of ENMD-2076 has been evaluated in a wide range of human solid tumor and hematopoietic cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been reported in multiple studies, providing a basis for comparing its efficacy across different laboratory settings.

Cell LineCancer TypeIC50 (µmol/L)Reference
Solid Tumors
HT29Colon Carcinoma~0.1 - 0.2[1]
A375Melanoma~0.1 - 0.2[1]
MDA-MB-468Breast Cancer (TNBC)Not Specified[2]
MDA-MB-231Breast Cancer (TNBC)Not Specified[2]
Hematopoietic Cancers
MV4;11Leukemia0.025[3]
IM9Multiple Myeloma2.99 - 7.06[4]
ARH-77Multiple Myeloma2.99 - 7.06[4]
U266Multiple Myeloma2.99 - 7.06[4]
RPMI 8226Multiple Myeloma2.99 - 7.06[4]
MM.1SMultiple Myeloma2.99 - 7.06[4]
MM.1RMultiple Myeloma2.99 - 7.06[4]
NCI-H929Multiple Myeloma2.99 - 7.06[4]
Other
HUVECEndothelial Cells0.15[3]

Note: IC50 values can vary between laboratories due to differences in assay conditions (e.g., cell density, incubation time). The data presented here is for comparative purposes.

In Vivo Antitumor Activity in Xenograft Models

The efficacy of ENMD-2076 has been consistently demonstrated in various preclinical tumor xenograft models. Treatment with ENMD-2076 has been shown to induce tumor growth inhibition, and in some cases, regression.

Xenograft ModelCancer TypeTreatment RegimenOutcomeReference
BreastBreast CancerNot SpecifiedRegression or complete inhibition of tumor growth[1]
ColonColon Cancer100 or 200 mg/kg orally daily for 28 daysInitial tumor growth inhibition followed by regression[5]
MelanomaMelanomaNot SpecifiedRegression or complete inhibition of tumor growth[1]
LeukemiaLeukemiaNot SpecifiedRegression or complete inhibition of tumor growth[1]
Multiple MyelomaMultiple MyelomaNot SpecifiedRegression or complete inhibition of tumor growth[1]
MDA-MB-468Breast Cancer (TNBC)Not SpecifiedStatic growth for 40 days of treatment[2]
MDA-MB-231Breast Cancer (TNBC)100 mg/kgTumor growth inhibition[2]

Clinical Trial Outcomes

ENMD-2076 has been evaluated in several clinical trials for various cancer types. The results, while not directly comparing across labs in a controlled manner, provide real-world data on its efficacy and safety profile in different patient populations and clinical settings.

Trial IDCancer TypePhaseKey FindingsReference
Not SpecifiedPlatinum-Resistant Ovarian CancerPhase IIProgression-free survival (PFS) rate at 6 months was 22%; median time to progression of 3.6 months.[6]
NCT01914510Ovarian Clear Cell CarcinomaPhase IIOverall 6-month PFS rate was 22%. Best response was partial response for 3 patients and stable disease for 26 patients.[7][8]
Not SpecifiedAdvanced Fibrolamellar CarcinomaPhase IIOne patient (3%) had a partial response and 57% of patients had stable disease.[9]
Not SpecifiedRelapsed/Refractory AML or CMMLPhase IOne patient achieved a complete remission with incomplete count recovery (CRi), three experienced a morphologic leukemia-free state. Recommended phase 2 dose is 225 mg orally once daily.[10]
Not SpecifiedAdvanced Solid TumorsPhase IShowed promising antitumor activity, particularly in ovarian cancer. Recommended phase 2 dose is 160 mg/m² administered orally once daily.[11]

Experimental Protocols

To ensure the reproducibility of experimental findings, detailed methodologies are crucial. Below are summaries of common protocols used in the evaluation of ENMD-2076.

Cell Proliferation Assays
  • Method: The anti-proliferative effect of ENMD-2076 is commonly measured using a sulforhodamine B (SRB) assay.

  • Procedure:

    • Adherent tumor cell lines are plated at a density of 500 cells per well in a 96-well plate.

    • Non-adherent leukemia-derived cell lines are plated at 5,000 cells per well.

    • Cells are incubated with varying concentrations of ENMD-2076 (e.g., 0.3 nmol/L to 125 µmol/L) for 96 hours.

    • Cellular proliferation is measured using the SRB assay, which quantifies total protein content as an indicator of cell number.[1]

In Vivo Xenograft Studies
  • Animal Models: NCr nude or CB.17 SCID mice are commonly used.

  • Procedure:

    • 2 x 10⁶ to 30 x 10⁶ cancer cells mixed with Matrigel are injected subcutaneously.

    • Tumors are allowed to grow to a specified size (e.g., 500–750 mm³).

    • Mice are treated with a single oral dose of ENMD-2076 in water.

    • Tumor growth is monitored and compared to a vehicle-treated control group.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of ENMD-2076 and a typical experimental workflow for its evaluation.

ENMD2076_Signaling_Pathway cluster_ENMD2076 ENMD-2076 Tartrate cluster_targets Molecular Targets cluster_effects Cellular Effects ENMD2076 ENMD-2076 AuroraA Aurora A Kinase ENMD2076->AuroraA inhibits VEGFR VEGFRs ENMD2076->VEGFR inhibits FGFR FGFRs ENMD2076->FGFR inhibits Flt3 Flt3 ENMD2076->Flt3 inhibits Proliferation Inhibition of Proliferation AuroraA->Proliferation leads to CellCycle G2/M Arrest AuroraA->CellCycle leads to Angiogenesis Inhibition of Angiogenesis VEGFR->Angiogenesis leads to FGFR->Angiogenesis leads to Apoptosis Induction of Apoptosis CellCycle->Apoptosis can lead to

Caption: Mechanism of action of this compound.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis CellLines Select Cancer Cell Lines ProlifAssay Cell Proliferation Assay (e.g., SRB) CellLines->ProlifAssay IC50 Determine IC50 Values ProlifAssay->IC50 Xenograft Establish Xenograft Models in Mice IC50->Xenograft Inform in vivo dose selection Data Analyze and Compare Data IC50->Data Treatment Treat with ENMD-2076 or Vehicle Xenograft->Treatment TumorGrowth Monitor Tumor Growth Treatment->TumorGrowth Efficacy Assess Antitumor Efficacy TumorGrowth->Efficacy Efficacy->Data

Caption: Typical preclinical evaluation workflow for ENMD-2076.

References

ENMD-2076 Tartrate: A Comparative Analysis of Monotherapy Versus Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ENMD-2076 tartrate, a potent oral kinase inhibitor, has demonstrated significant anti-tumor activity across a range of preclinical and clinical settings. Its unique mechanism of action, targeting both cell proliferation via Aurora A kinase and angiogenesis through VEGFR and FGFR, provides a strong rationale for its investigation as both a single agent and a component of combination therapies. This guide provides an objective comparison of this compound's performance as a monotherapy versus its potential in combination regimens, supported by available experimental data.

Justification for ENMD-2076 as a Single Agent

The primary justification for ENMD-2076 as a monotherapy stems from its dual inhibitory function. By simultaneously targeting pathways crucial for tumor cell division and the formation of blood vessels that supply nutrients to the tumor, ENMD-2076 can exert a multi-pronged attack on cancer growth and survival.[1]

Preclinical Efficacy of Monotherapy

Preclinical studies have consistently demonstrated the robust single-agent activity of ENMD-2076 in various cancer models. In vitro, it has shown inhibitory effects on a wide array of human solid tumor and hematopoietic cancer cell lines.[2] In vivo studies using xenograft models of breast, colon, and other cancers have shown that oral administration of ENMD-2076 leads to significant tumor growth inhibition and even regression.[2][3]

Table 1: Preclinical Single-Agent Efficacy of ENMD-2076

Cancer TypeModel SystemKey FindingsReference
Triple-Negative Breast Cancer (TNBC)MDA-MB-468 & MDA-MB-231 XenograftsRobust anticancer activity.[4][4]
Colorectal CancerHT-29 XenograftsInduced initial tumor growth inhibition followed by regression.[3][3]
Multiple Solid Tumors & Hematological MalignanciesVarious Xenograft ModelsInduced regression or complete inhibition of tumor growth.[2][2]
Clinical Efficacy of Monotherapy

Phase I and II clinical trials have evaluated ENMD-2076 as a single agent in several cancer types, demonstrating a manageable safety profile and signs of clinical activity.

Table 2: Clinical Trial Results for Single-Agent ENMD-2076

Cancer TypePhaseKey Efficacy ResultsReference
Triple-Negative Breast Cancer (Advanced/Metastatic)II6-month clinical benefit rate (CBR) of 16.7%; 4-month CBR of 27.8%.[5][6][5][6]
Ovarian Clear Cell Carcinoma (Recurrent)II6-month progression-free survival (PFS) rate of 22%.[7][7]
Fibrolamellar Carcinoma (Advanced)II1 patient (3%) had a partial response; 20 patients (57%) had stable disease.[8][8]
Relapsed/Refractory Acute Myeloid LeukemiaIReductions in bone marrow blast counts and one complete remission with incomplete count recovery.[9][9]

While these trials have shown modest efficacy for ENMD-2076 as a monotherapy, they have also provided a strong rationale for exploring its use in combination with other anticancer agents to enhance its therapeutic potential.[5][6][8]

Justification for ENMD-2076 in Combination Therapy

The rationale for using ENMD-2076 in combination therapies is based on several key principles of oncology drug development: overcoming resistance, enhancing efficacy through synergistic mechanisms, and broadening the therapeutic window. The multi-targeted nature of ENMD-2076 makes it an attractive partner for various classes of anti-cancer drugs.

Combination with Immune Checkpoint Inhibitors

A promising combination strategy involves pairing ENMD-2076 with immune checkpoint inhibitors, such as anti-PD1 antibodies. ENMD-2076's inhibition of kinases like CSF1R and FAK, which are implicated in creating an immunosuppressive tumor microenvironment, provides a strong mechanistic basis for this combination.[1] By modulating the tumor microenvironment, ENMD-2076 may enhance the efficacy of immune checkpoint inhibitors.

A preclinical study evaluated ENMD-2076 alone and in combination with an anti-PD1 antibody in syngeneic colon cancer models (MC38 and CT26).[1] The results showed a trend towards an augmented anti-tumor response in the combination group compared to either single agent alone.[1] In the MC38 model, tumor regression was observed in some animals treated with single-agent ENMD-2076, suggesting a potential immune-activating mechanism.[1]

Table 3: Preclinical Comparison of ENMD-2076 Monotherapy vs. Combination with Anti-PD1

Treatment GroupCancer ModelObserved Anti-Tumor ResponseReference
ENMD-2076 AloneMC38 & CT26 Colon CancerTumor regression in some MC38-bearing animals; CT26 tumors were relatively refractory.[1][1]
Anti-PD1 AloneMC38 & CT26 Colon CancerNot specified in abstract.[1]
ENMD-2076 + Anti-PD1MC38 & CT26 Colon CancerTrend for an augmentation of anti-tumor response relative to single agents.[1][1]

Experimental Protocols

In Vivo Xenograft Study of Single-Agent ENMD-2076 in Colorectal Cancer[3]
  • Cell Line: HT-29 human colorectal cancer cells.

  • Animal Model: Nude mice.

  • Tumor Implantation: HT-29 cells were implanted subcutaneously into the flank of the mice.

  • Treatment: Once tumors reached a volume of 100-150 mm³, mice were randomized to receive either vehicle control (water) or ENMD-2076 (100 or 200 mg/kg) daily by oral gavage for 28 days.

  • Efficacy Evaluation: Tumor volume was measured twice weekly.

  • Imaging: Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) was used to assess tumor vascularity, and 18F-fluorodeoxyglucose positron emission tomography (FDG-PET) was used to measure metabolic activity at baseline and on days 3 and 21 of treatment.

Preclinical Study of ENMD-2076 in Combination with Anti-PD1 Antibody[1]
  • Cell Lines: MC38 and CT26 murine colon cancer cells.

  • Animal Model: Syngeneic mouse models (C57BL/6 for MC38 and BALB/c for CT26).

  • Tumor Implantation: Cells were inoculated subcutaneously into the right flank of the mice.

  • Treatment: Treatment was initiated 7 days after inoculation when tumors reached an average volume of approximately 85 mm³. Mice received either ENMD-2076 daily by oral gavage, an anti-PD1 antibody, or the combination of both.

  • Efficacy Evaluation: Anti-tumor response was evaluated, though the specific metrics were not detailed in the abstract.

Visualizing the Mechanisms and Workflows

Signaling Pathways Targeted by ENMD-2076

ENMD2076_Signaling cluster_proliferation Cell Proliferation cluster_angiogenesis Angiogenesis Aurora A Aurora A Mitosis Mitosis Aurora A->Mitosis VEGFR VEGFR Endothelial Cell Proliferation & Migration Endothelial Cell Proliferation & Migration VEGFR->Endothelial Cell Proliferation & Migration FGFR FGFR FGFR->Endothelial Cell Proliferation & Migration ENMD-2076 ENMD-2076 ENMD-2076->Aurora A ENMD-2076->VEGFR ENMD-2076->FGFR

Caption: ENMD-2076 inhibits both cell proliferation and angiogenesis.

Experimental Workflow for Preclinical Xenograft Studies

Xenograft_Workflow start Cancer Cell Culture implant Subcutaneous Implantation in Immunocompromised Mice start->implant growth Tumor Growth to ~100-150 mm³ implant->growth randomize Randomization into Treatment Groups growth->randomize treat Daily Oral Gavage: - Vehicle - ENMD-2076 (Monotherapy) - ENMD-2076 + Other Agent (Combination) randomize->treat measure Tumor Volume Measurement (Twice Weekly) treat->measure end Data Analysis measure->end

Caption: Workflow for in vivo xenograft efficacy studies.

Rationale for Combination Therapy with Immune Checkpoint Inhibitors

Combination_Rationale cluster_TME Tumor Microenvironment (TME) cluster_Immune Anti-Tumor Immunity Immunosuppressive Cells Immunosuppressive Cells T-cell Exclusion T-cell Exclusion Immunosuppressive Cells->T-cell Exclusion T-cell Infiltration & Activation T-cell Infiltration & Activation T-cell Exclusion->T-cell Infiltration & Activation Synergistic Anti-Tumor Effect Synergistic Anti-Tumor Effect T-cell Infiltration & Activation->Synergistic Anti-Tumor Effect ENMD-2076 ENMD-2076 ENMD-2076->Immunosuppressive Cells Inhibits Anti-PD1 Anti-PD1 Anti-PD1->T-cell Infiltration & Activation Promotes

Caption: ENMD-2076 may enhance the efficacy of anti-PD1 therapy.

Conclusion

This compound has demonstrated compelling activity as a single agent in preclinical models and has shown modest clinical benefit in various cancer types. The dual inhibition of Aurora A and angiogenic kinases provides a strong foundation for its monotherapeutic potential. However, the clinical data also suggest that the full potential of ENMD-2076 may be realized in combination with other anti-cancer agents. The preliminary evidence for a synergistic effect with immune checkpoint inhibitors is particularly promising and warrants further investigation with more comprehensive preclinical and clinical studies. The development of predictive biomarkers will also be crucial for identifying patient populations most likely to respond to either monotherapy or specific combination regimens.

References

Safety Operating Guide

Navigating the Disposal of ENMD-2076 Tartrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the operational and disposal plans for ENMD-2076 Tartrate, a multi-targeted kinase inhibitor used in cancer research.

While a specific, publicly available Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not readily accessible, this document outlines the standard best practices for the disposal of research-grade chemical compounds of this nature. The following procedures are based on general principles of laboratory safety and chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Core Principles of Chemical Waste Disposal

The disposal of any chemical compound, including this compound, should always prioritize safety and environmental protection. The fundamental steps include:

  • Hazard Identification: The first step is to understand the potential hazards associated with the chemical. While a specific SDS is unavailable, this compound is an active pharmacological agent and should be handled with care. Assume it may have toxicological properties.

  • Segregation: Chemical waste must be segregated based on its hazard class. Do not mix incompatible waste streams.

  • Containment: Use appropriate, clearly labeled, and sealed containers for waste collection.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.

  • Disposal through Authorized Channels: All chemical waste must be disposed of through your institution's EHS-approved hazardous waste management program.

Step-by-Step Disposal Plan for this compound

  • Consult Institutional Guidelines: Before beginning any work with this compound, review your organization's chemical hygiene plan and waste disposal procedures. Locate the contact information for your EHS department.

  • Personal Protective Equipment (PPE): When handling this compound for disposal, at a minimum, wear standard laboratory PPE, including:

    • Safety glasses or goggles

    • A lab coat

    • Chemical-resistant gloves (e.g., nitrile)

  • Waste Collection:

    • Solid Waste: Collect any solid this compound, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE in a designated, leak-proof, and clearly labeled solid waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the primary hazard (e.g., "Toxic").

    • Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof, and clearly labeled liquid waste container. The label should include "Hazardous Waste," the chemical name, the solvent(s) used, and the approximate concentration. Do not mix aqueous and organic solvent waste streams unless permitted by your institution's EHS guidelines.

  • Storage of Waste: Store the hazardous waste containers in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Arrange for Pickup: Once the waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department to arrange for pickup and proper disposal.

Quantitative Data Summary

Due to the lack of a publicly available Safety Data Sheet, no specific quantitative data regarding disposal limits or concentrations for this compound can be provided. All waste containing this compound should be treated as hazardous.

Logical Flow for Chemical Disposal Decision-Making

The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical like this compound.

Disposal_Workflow Start Start: Need to dispose of chemical Identify Identify the Chemical (this compound) Start->Identify SDS Locate Safety Data Sheet (SDS) Identify->SDS Consult_EHS Consult Institutional EHS Guidelines SDS->Consult_EHS SDS Unavailable Characterize Characterize Waste (Solid, Liquid, Concentration) Consult_EHS->Characterize Segregate Segregate Waste into Compatible Streams Characterize->Segregate Containerize Select & Label Appropriate Waste Container Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store Arrange_Pickup Arrange for EHS Waste Pickup Store->Arrange_Pickup End End: Proper Disposal Arrange_Pickup->End

Caption: General workflow for the proper disposal of a laboratory chemical.

Disclaimer: This information is intended as a general guide. Always consult with your institution's Environmental Health and Safety department for specific procedures and requirements for the disposal of this compound and other chemical waste. This document does not replace a formal Safety Data Sheet.

Safeguarding Researchers: A Comprehensive Guide to Handling ENMD-2076 Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling ENMD-2076 Tartrate, a potent multi-targeted kinase inhibitor, must adhere to stringent safety protocols to mitigate risks associated with this cytotoxic compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.

This compound is recognized for its antiangiogenic and antiproliferative properties and is classified as a cytotoxic agent.[1][2][3] Due to its potential hazards, including carcinogenicity, mutagenicity, and teratogenicity, all handling activities must be conducted with the utmost care and adherence to established safety procedures for cytotoxic drugs.[4][5]

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the required PPE for various handling procedures.

ProcedureRequired Personal Protective Equipment
General Handling (Weighing, Reconstituting) Double gloves (chemotherapy-rated), disposable gown (fluid-resistant, long-sleeved with cuffs), safety goggles or glasses with side shields, and a surgical mask.[6][7][8]
Procedures with High Risk of Aerosolization In addition to general PPE, a fit-tested N95 respirator or higher is required. A full-face shield should be worn in conjunction with goggles for maximum protection.[6][7]
Spill Cleanup Double gloves (chemotherapy-rated), disposable gown (fluid-resistant), shoe covers, safety goggles and a full-face shield, and an N95 respirator.[6][8]
Waste Disposal Double gloves (chemotherapy-rated) and a disposable gown.

Operational and Handling Plan

All work with this compound should be performed in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[6]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare the designated work area by covering surfaces with disposable, absorbent liners.

  • Weighing and Reconstitution:

    • Perform all weighing and reconstitution of the powdered compound within a chemical fume hood to contain any airborne particles.

    • Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.

    • When dissolving the compound, add the solvent slowly to the powder to avoid splashing. This compound is soluble in DMSO.[9]

  • Administration (In Vitro/In Vivo):

    • When adding the compound to cell cultures or preparing for animal administration, use Luer-lock syringes and needles to prevent accidental disconnection and leakage.[7]

    • Take care to avoid generating aerosols.

  • Post-Handling:

    • After handling, carefully remove and dispose of all PPE as cytotoxic waste.

    • Thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container according to institutional and local regulations.
Contaminated Labware (tubes, tips, etc.) Place in a designated, puncture-proof cytotoxic waste container.
Contaminated PPE (gloves, gowns, etc.) Place in a designated, sealed cytotoxic waste bag.[8]
Liquid Waste Collect in a clearly labeled, sealed container for hazardous waste disposal. Do not pour down the drain.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the area.

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.

  • Don PPE: Put on the full set of PPE designated for spill cleanup.

  • Containment: Use a cytotoxic spill kit to absorb the spill.[6] Cover the spill with absorbent pads, working from the outside in.

  • Cleanup: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.

  • Decontamination: Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse with water.

  • Reporting: Report the spill to the laboratory supervisor and follow all institutional reporting procedures.

Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Assemble PPE prep2 Prepare Designated Work Area prep1->prep2 hand1 Weigh & Reconstitute prep2->hand1 hand2 Administer Compound hand1->hand2 post1 Dispose of PPE hand2->post1 post2 Decontaminate Surfaces post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Cytotoxic Waste post3->disp1 disp2 Store in Labeled Containers disp1->disp2

A workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ENMD-2076 Tartrate
Reactant of Route 2
ENMD-2076 Tartrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.